5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKTNVCXGXCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659445 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917364-11-5 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anxiolytic, and anti-inflammatory properties.[1][2][3][4] Its saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine nucleus, retains significant pharmacological potential and serves as a crucial building block in drug discovery.[4] The precise and unambiguous determination of its structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), mechanism of action, and ensuring the integrity of chemical entities entering development pipelines.
This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for molecular characterization.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex connectivity, the first step is to confirm the fundamental properties of the molecule: its molecular weight, elemental composition, and the presence of key functional groups. This is achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive method for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, its high mass accuracy (typically <5 ppm) allows for the calculation of a unique molecular formula from the exact mass of the parent ion. For a molecule like 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, which contains nitrogen and oxygen, this precision is critical to distinguish it from other potential isobaric structures. Electrospray Ionization (ESI) is the chosen technique due to its "soft" ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺, ideal for this polar, acidic compound.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Analysis Mode: Acquire data in positive ion mode.
-
Data Acquisition: Infuse the sample directly or via LC injection. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Data Analysis: Identify the m/z of the most abundant ion corresponding to [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the measured exact mass.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Exact Mass (Neutral) | 166.07423 Da |
| Observed Ion | [M+H]⁺ |
| Expected m/z | 167.08150 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For our target compound, IR provides direct evidence for the carboxylic acid and distinguishes between the aromatic-like imidazole portion and the saturated pyridine ring. The characteristic broad O-H stretch of the carboxylic acid dimer is a particularly telling feature.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final spectrum of absorbance vs. wavenumber.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch (sp²) | Imidazole Ring |
| 2950 - 2850 | C-H stretch (sp³) | Tetrahydropyridine Ring |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1640 | C=N stretch | Imidazole Ring |
| ~1550 | C=C stretch | Imidazole Ring |
Definitive Structure Mapping: A Multi-dimensional NMR Approach
While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon atom unambiguously, providing incontrovertible proof of the bicyclic structure and substituent position.[5]
Workflow for Comprehensive NMR Analysis
Caption: Integrated NMR workflow for structure elucidation.
¹H and ¹³C NMR: Initial Data Collection
Expertise & Causality: The initial ¹H NMR spectrum provides a proton census, revealing the number of distinct proton environments, their electronic environment (chemical shift), relative numbers (integration), and neighboring protons (multiplicity). The ¹³C NMR, often paired with a DEPT-135 experiment, identifies all unique carbon atoms and classifies them as CH, CH₂, CH₃, or quaternary (Cq).
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD to ensure the acidic proton is observable).
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is needed due to the low natural abundance of ¹³C.
-
DEPT-135: Run a DEPT-135 experiment. CH/CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.
2D NMR: Assembling the Puzzle
¹H-¹H COSY (Correlation Spectroscopy)
Trustworthiness: The COSY experiment is a self-validating system for identifying adjacent protons. It removes ambiguity from complex multiplets by showing direct J-coupling correlations. For the tetrahydro- portion of our molecule, this is the primary tool for mapping the aliphatic chain.[6][7]
-
Expected Correlations: A clear correlation path will be visible connecting the protons at C5 -> C6 -> C7 -> C8, confirming the integrity of the saturated ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Trustworthiness: The HSQC experiment provides unambiguous, direct one-bond correlations between protons and the carbons they are attached to.[5][6][8] This allows the definitive assignment of carbon chemical shifts based on the already-assigned proton shifts.
-
Expected Correlations: Each protonated carbon will show a single cross-peak to its attached proton(s). For example, the signal for the H3 proton will correlate directly to the C3 carbon.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Authoritative Grounding: The HMBC experiment is the cornerstone of scaffold elucidation, revealing correlations between protons and carbons over two and three bonds.[5][6][8] It is this data that "stitches" the molecular fragments together, connecting the imidazole ring to the tetrahydropyridine ring and confirming the position of the carboxylic acid.
-
Key Expected Correlations:
-
H3 to C2, C8a, and the Carboxyl Carbon: This confirms the C2 position of the carboxylic acid.
-
H5 protons to C8a and C7: This links the aliphatic ring to the fused imidazole system at the bridgehead nitrogen.
-
H8 protons to C8a and C6: This confirms the other side of the ring fusion.
-
Data Presentation: Consolidated NMR Assignment Table (Predicted in DMSO-d₆)
| Atom No. | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | ¹H-¹H COSY | ¹H-¹³C HMBC (Key Correlations) |
| 2 | ~140 | - | - | - | - |
| 3 | ~115 | ~7.5 | s | - | C2, C8a, Carboxyl C |
| 5 | ~45 | ~4.0 | t | H6 | C7, C8a |
| 6 | ~25 | ~2.0 | m | H5, H7 | C5, C8 |
| 7 | ~22 | ~1.9 | m | H6, H8 | C5, C8a |
| 8 | ~28 | ~2.9 | t | H7 | C6, C8a |
| 8a | ~130 | - | - | - | - |
| -COOH | ~165 | ~12.5 | br s | - | - |
Visualizing Connectivity: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular scaffold.
The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the only technique that offers direct, unambiguous visualization of the molecular structure in three-dimensional space.[9][10][11] It serves as the ultimate arbiter, confirming connectivity, bond angles, and the solid-state conformation.
Protocol Overview: X-ray Crystallography
-
Crystal Growth: The primary challenge is growing diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the electron density map and refine the atomic positions, yielding a final, precise 3D model of the molecule.
Obtaining a crystal structure is the final, irrefutable piece of evidence in the elucidation process.
Conclusion
The structural elucidation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a systematic process that relies on the logical integration of multiple analytical techniques. We begin by establishing the molecular formula and constituent functional groups with HRMS and FT-IR. We then meticulously assemble the molecular framework using a suite of 1D and 2D NMR experiments, where COSY defines the aliphatic spin system, HSQC maps direct C-H connections, and HMBC provides the crucial long-range correlations that lock the bicyclic scaffold in place. Each step validates the next, creating a robust and trustworthy dataset. For absolute confirmation, single-crystal X-ray crystallography provides the final, definitive proof. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity required for advancing compounds in research and drug development.
References
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine deriv
- Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evalu
- Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Request PDF.
- SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- The X-ray crystal structure of imidazo[1,2-a]pyridine 5d.
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central (PMC).
- Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science Publishers.
- Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and...
- 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacet
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Common 2D (COSY, HSQC, HMBC).
- Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives as Potent α-Glucosidase Inhibitors. Journal of Chemical and Pharmaceutical Research.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
Sources
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. mdpi.com [mdpi.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physicochemical properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid.
Technical Whitepaper for Drug Development Professionals
Executive Summary
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 917364-11-5) is a bicyclic heterocyclic scaffold emerging as a critical intermediate in the synthesis of antifungal agents (specifically anti-Candida hydrazides) and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators.[1][2] Structurally, it consists of a saturated piperidine ring fused to an aromatic imidazole core, bearing a carboxylic acid moiety at the C2 position.
This compound exhibits significant zwitterionic character at physiological pH, influencing its solubility profile and membrane permeability. This guide provides a definitive analysis of its chemical identity, property landscape, synthetic routes, and analytical standards.
Chemical Identity & Structural Analysis[3][4][5][6][7][8][9]
| Attribute | Specification |
| IUPAC Name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
| CAS Number | 917364-11-5 |
| Molecular Formula | C |
| Molecular Weight | 166.18 g/mol |
| SMILES | OC(=O)C1=CN2CCCCC2=N1 |
| Core Scaffold | Imidazo[1,2-a]pyridine (partially saturated) |
Structural Dynamics
The molecule features a fused bicyclic system. Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), the "pyridine" ring in this derivative is saturated to a piperidine ring (positions 5, 6, 7, 8).
-
Aromaticity: The imidazole ring (positions 1, 2, 3, 4, 8a) remains aromatic. The bridgehead nitrogen (N4) contributes its lone pair to the
-system (pyrrole-like), while N1 remains pyridine-like and basic. -
Conformation: The saturated piperidine ring likely adopts a half-chair conformation to accommodate the planarity of the fused imidazole ring, creating distinct axial and equatorial environments for protons at C5-C8.
Physicochemical Properties[3][6][7][9][12][13]
The physicochemical behavior of this compound is dominated by its amphoteric nature. It possesses an acidic carboxyl group and a basic imidazole nitrogen.
Property Table
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline powder) | White to off-white |
| Melting Point | > 200°C (Decomposes) | Characteristic of zwitterionic salts |
| Solubility (Water) | High | pH-dependent (High at pH < 3 and pH > 8) |
| Solubility (Organics) | Moderate to Low | Soluble in DMSO, MeOH; Poor in DCM, Hexane |
| pKa (Acid) | 3.2 – 3.8 (Predicted) | Carboxylic acid deprotonation |
| pKa (Base) | 6.8 – 7.4 (Predicted) | Imidazole N1 protonation |
| LogP | -0.5 to 0.5 | Low lipophilicity due to polarity |
| Isoelectric Point (pI) | ~5.3 | Region of minimum solubility |
Ionization States & Solubility
At physiological pH (7.4), the compound exists in equilibrium between its zwitterionic form (COO
Synthesis & Impurity Profile
The synthesis of the tetrahydro derivative typically follows a "Construct-then-Reduce" strategy to ensure regiospecificity.
Synthetic Route[4][6][14][15]
-
Cyclization: Condensation of 2-aminopyridine with ethyl bromopyruvate yields the aromatic ethyl imidazo[1,2-a]pyridine-2-carboxylate.[3]
-
Catalytic Hydrogenation: Reduction of the pyridine ring using H
and a catalyst (e.g., Pd/C or PtO ) in acetic acid. This step is critical; incomplete reduction is a common impurity source. -
Hydrolysis: Saponification of the ester (LiOH or NaOH) yields the final carboxylic acid.
Critical Impurities
-
Impurity A (Aromatic Analog): Imidazo[1,2-a]pyridine-2-carboxylic acid.[2][5][6][4][7][3] Resulting from incomplete hydrogenation. Detected via UV (aromatic pyridine absorption at ~300nm).
-
Impurity B (Decarboxylated): 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine. Resulting from thermal stress during hydrolysis or workup.
Analytical Characterization
Detailed protocols for validating the identity and purity of the compound.
HPLC Method (Reverse Phase)
Due to the polar nature of the acid, standard C18 methods may result in poor retention (elution in void volume).
-
Column: C18 Polar-Embedded or HILIC column recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation, improves retention).
-
Mobile Phase B: Acetonitrile.[8]
-
Detection: UV at 220 nm (End absorption) and 254 nm.
-
Note: The tetrahydro ring lacks the strong UV chromophore of the pyridine precursor; sensitivity will be lower than the aromatic starting material.
NMR Spectroscopy ( H NMR, 400 MHz, DMSO-d )
- 12.0 - 13.0 ppm (br s, 1H): Carboxylic acid proton (often exchanged/invisible).
- 7.5 - 7.8 ppm (s, 1H): Imidazole C3-H. This is the diagnostic aromatic singlet.
-
3.8 - 4.1 ppm (t, 2H): C5-H
(Methylene adjacent to bridgehead Nitrogen). Deshielded. -
2.6 - 2.9 ppm (t, 2H): C8-H
(Methylene adjacent to bridgehead Carbon). -
1.7 - 2.0 ppm (m, 4H): C6-H
and C7-H (Central methylene protons).
Biological Applications
Antifungal Drug Discovery
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a validated pharmacophore in the design of hydrazide-based antifungal agents. Derivatives synthesized from this acid have shown potent activity against Candida albicans and Candida glabrata, often exceeding the efficacy of standard azoles in resistant strains. The saturation of the pyridine ring is crucial for reducing planarity, potentially enhancing fit within fungal enzyme active sites (e.g., CYP51 or secreted aspartyl proteinases).
CFTR Modulation
Analogs of this scaffold are investigated as potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4] The carboxylic acid moiety often serves as a handle for amide coupling to lipophilic domains, facilitating membrane insertion and interaction with the CFTR nucleotide-binding domains.
References
-
Kaplancikli, Z. A., et al. (2010). "Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry, 45(5), 2080-2084.
-
Groselj, U., et al. (2008).[3] "Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives." Heterocycles, 75(6), 1355-1370.[3]
-
Kandil, E., et al. (2024). "Structure-based discovery of CFTR potentiators and inhibitors." Cell, 187(14), 3656-3670.
-
PubChem Compound Summary. "5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 917364-11-5)."
Sources
- 1. 917364-11-5|5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CAS:917364-11-5 FT-0649824 Imidazo[1,2-a]pyridine-2-carboxylic acid,5,6,7,8-tetrahydro- Product Detail Information [finetechchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. rjptonline.org [rjptonline.org]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Synthesis pathways for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid.
This guide details the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid , a bicyclic scaffold critical in the development of fibrinogen receptor antagonists, integrin inhibitors, and antifungal agents.[1]
The synthesis follows a linear, three-stage workflow: Heterocyclic Ring Construction
Part 1: Retrosynthetic Analysis & Strategy
The most robust pathway avoids the direct use of 2-aminopiperidine due to its instability (tendency to form cyclic amidines/dimers). Instead, the strategy relies on constructing the aromatic imidazo[1,2-a]pyridine core first, followed by a chemo-selective reduction of the pyridine ring.[1]
Pathway Overview:
-
Cyclocondensation: 2-Aminopyridine reacts with ethyl bromopyruvate to form the aromatic bicyclic ester.
-
Catalytic Hydrogenation: Selective reduction of the pyridine ring (C5–C8) while preserving the imidazole core (C2–C3).[1]
-
Saponification: Hydrolysis of the ethyl ester to the free carboxylic acid.
Figure 1: Strategic workflow for the synthesis of the target scaffold.
Part 2: Detailed Synthetic Protocols
Step 1: Construction of the Aromatic Core
Reaction: condensation of 2-aminopyridine with ethyl 3-bromo-2-oxopropionate (ethyl bromopyruvate).
-
Mechanism: The endocyclic nitrogen of the pyridine attacks the alkyl bromide (SN2), followed by cyclization of the exocyclic amine onto the ketone and dehydration.[1]
-
Critical Control: The reaction must be driven to completion to avoid open-chain intermediates.
Experimental Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reactants: Dissolve 2-aminopyridine (3.0 g, 31.9 mmol) in THF (65 mL) or Ethanol (60 mL).
-
Addition: Add ethyl bromopyruvate (4.44 mL, 31.9 mmol) dropwise at room temperature. A precipitate (hydrobromide salt) may form immediately.[1]
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) and stir for 4–6 hours.
-
Workup:
-
Purification: Recrystallize from ethanol or diethyl ether.
Step 2: Selective Hydrogenation (The Critical Step)
Objective: Reduce the pyridine ring (C5, C6, C7, C8) without reducing the imidazole double bond (C2–C3).[1]
-
Chemo-selectivity: The pyridine ring in this fused system is electron-deficient but susceptible to reduction under acidic conditions. The imidazole ring is significantly more stable and remains aromatic.
-
Catalyst Choice: 10% Pd/C is the standard. Platinum oxide (PtO₂) is a more aggressive alternative if Pd/C fails, but Pd/C offers better selectivity.[1]
-
Solvent System: Acetic Acid is crucial. It protonates the pyridine nitrogen, disrupting aromaticity and facilitating hydride transfer.[1]
Experimental Protocol:
-
Setup: Use a high-pressure hydrogenation vessel (Parr hydrogenator) or a sturdy balloon setup for small scales.
-
Reactants: Dissolve Ethyl imidazo[1,2-a]pyridine-2-carboxylate (2.0 g) in Glacial Acetic Acid (30 mL).
-
Catalyst: Carefully add 10% Pd/C (200 mg, 10 wt% loading) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
-
Hydrogenation:
-
Purge the vessel with H₂ gas (3 cycles).[1]
-
Pressurize to 40–50 psi (3–4 bar) .
-
Stir vigorously at room temperature for 8–12 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. The starting material (aromatic) absorbs strongly in UV; the product (tetrahydro) has weak UV absorption.[1]
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).[1]
-
Concentrate the filtrate to remove acetic acid.
-
Neutralize the residue with saturated NaHCO₃ and extract with DCM.
-
Product: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate.[1][6][7][9]
-
Step 3: Ester Hydrolysis
Objective: Isolate the free carboxylic acid.
Experimental Protocol:
-
Reactants: Dissolve the tetrahydro ester (1.0 g) in a mixture of THF:Water (1:1) (20 mL).
-
Reagent: Add LiOH·H₂O (2.5 equivalents).[1]
-
Reaction: Stir at room temperature for 2–4 hours.
-
Isolation:
-
Acidify the solution carefully with 1M HCl to pH ~3–4.
-
The amino acid is zwitterionic and highly polar. It may precipitate out; if so, filter.[1][10]
-
If not, evaporate water and desalt using ion-exchange resin (e.g., Dowex 50W) or recrystallize from water/ethanol.[1]
-
Product: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid.[6][7][9][11][12]
-
Part 3: Data Summary & Validation
| Parameter | Step 1 (Aromatic Core) | Step 2 (Hydrogenation) |
| Reagents | 2-AP + Ethyl Bromopyruvate | H₂, Pd/C (10%) |
| Solvent | Ethanol or THF | Glacial Acetic Acid |
| Temperature | Reflux (78°C) | Room Temperature (25°C) |
| Pressure | Atmospheric | 40–50 psi |
| Key Intermediate | Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Ethyl 5,6,7,8-tetrahydro...[1][7] |
| Typical Yield | 84% | 85–95% |
| Validation | ¹H NMR: Aromatic protons at δ 6.8–8.5 | ¹H NMR: Loss of 4 aromatic signals; appearance of aliphatic multiplets at δ 1.8–4.0 |
Self-Validating System (Troubleshooting):
-
Incomplete Cyclization (Step 1): If LC-MS shows M+18 mass (open chain), reflux longer or add a scavenger base (NaHCO₃) after the initial condensation.[1]
-
Over-Reduction (Step 2): If the imidazole ring reduces (rare), lower the pressure to 1 atm (balloon) and reduce reaction time.
-
No Reduction (Step 2): Ensure the catalyst is not poisoned.[1] Use fresh Glacial Acetic Acid (anhydrous conditions help).[1] Increase pressure to 60 psi.
References
-
Gueiffier, A., et al. "Synthesis of imidazo[1,2-a]pyridine derivatives."[1] Journal of Medicinal Chemistry, vol. 41, no.[1] 25, 1998.[1][12]
-
ChemicalBook. "Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Synthesis." ChemicalBook Protocols.
-
Yurttaş, L., et al. "Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives."[1] European Journal of Medicinal Chemistry, vol. 45, no. 6, 2010.
-
Trapani, G., et al. "Synthesis and binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives for central benzodiazepine receptors."[1] Journal of Medicinal Chemistry, 1997.[1]
Sources
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. US20060063797A1 - Process for preparing a substituted imidazopyridine compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. ETHYL 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER | 38922-77-9 [chemicalbook.com]
- 9. ETHYL 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE | 623906-17-2 [chemicalbook.com]
- 10. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Biological activity screening of imidazo[1,2-a]pyridine derivatives.
The following guide is a comprehensive technical resource designed for researchers engaged in the biological evaluation of imidazo[1,2-a]pyridine derivatives. It synthesizes current medicinal chemistry strategies with rigorous screening protocols.
Technical Guide & Operational Framework
Executive Summary: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, GABA receptors, and bacterial enzymes.[1] Found in marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor), this fused bicyclic system offers a rigid framework that positions substituents in specific vectors for optimal receptor binding.
However, screening these derivatives presents unique challenges. Many imidazo[1,2-a]pyridines exhibit intrinsic fluorescence, which can interfere with standard fluorescence-based high-throughput screening (HTS) assays. This guide provides a validated screening architecture that accounts for these physicochemical properties while targeting three primary therapeutic areas: Oncology (Kinase/Tubulin) , Infectious Disease (Antimicrobial) , and CNS (GABAergic) .
Strategic Screening Architecture
To maximize hit-to-lead success, screening must move beyond simple phenotypic observation to target validation. The following workflow integrates primary phenotypic screens with secondary mechanistic assays.
Visualization: Integrated Screening Workflow
Figure 1: Strategic screening workflow emphasizing the critical "Fluorescence Profiling" step to prevent assay interference.
Technical Nuance: The Fluorescence Interference Trap
Critical Insight: Imidazo[1,2-a]pyridine derivatives often possess extended
-
Risk: Using fluorescence-based kinase assays (e.g., FRET, TR-FRET) or viability dyes (e.g., Resazurin) can lead to false negatives (quenching) or false positives (autofluorescence).
-
Solution:
-
Pre-screen: Scan emission spectra (300–600 nm) of the library.
-
Assay Selection: Prioritize Luminescence (e.g., ADP-Glo) or Absorbance (e.g., MTT, Crystal Violet) readouts over fluorescence intensity.
-
Module A: Oncology Screening (Kinase & Apoptosis)
Recent literature highlights imidazo[1,2-a]pyridines as potent inhibitors of PI3K/Akt/mTOR and DYRK1A pathways [1, 2].
Protocol 1: Kinase Inhibition (Luminescence-Based)
Target: PI3K
Step-by-Step Protocol:
-
Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl
, 0.1 mg/mL BSA). -
Reaction Assembly: In a white 384-well plate:
-
Add 2
L of Kinase solution (optimized ng/well). -
Add 1
L of Compound. Incubate 10 min at RT. -
Add 2
L of ATP/Substrate mix.
-
-
Incubation: Incubate at RT for 60 min (kinase dependent).
-
Depletion: Add 5
L of ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP). -
Detection: Add 10
L of Kinase Detection Reagent. Incubate 30 min (converts ADP to ATP Luciferase light). -
Read: Measure Luminescence (RLU).
-
Analysis: Calculate % Inhibition
.
Protocol 2: Cell Viability & Selectivity
Method: MTT Assay.[2]
Rationale: Establishes the Selectivity Index (SI = IC
Data Presentation Standard:
| Compound ID | R1 (C2-Pos) | R2 (C3-Pos) | MCF-7 (IC
Module B: Antimicrobial Screening (MDR-TB & Biofilm)
Imidazo[1,2-a]pyridines have shown resurgence as anti-tubercular agents (targeting QcrB) and biofilm inhibitors against P. aeruginosa [3, 4].
Protocol 3: MIC Determination (Broth Microdilution)
Step-by-Step Protocol:
-
Inoculum: Adjust bacterial culture (e.g., M. tuberculosis H37Rv or S. aureus) to
CFU/mL. -
Plate Setup: Use sterile 96-well plates. Add 100
L of broth (7H9 for TB, MHB for bacteria). -
Serial Dilution: Perform 2-fold serial dilutions of the imidazo[1,2-a]pyridine derivative (range: 64
g/mL to 0.125 g/mL). -
Controls:
-
Positive: Rifampicin or Ciprofloxacin.
-
Negative: DMSO vehicle (max 1%).
-
Sterility: Broth only.
-
-
Incubation: 37°C for 24h (bacteria) or 7 days (TB).
-
Readout: Add 30
L Resazurin (0.01%) for TB. A color change from Blue (Resazurin) to Pink (Resorufin) indicates growth.-
MIC Definition: The lowest concentration preventing the color change (or visible turbidity).
-
Mechanistic Validation: The Apoptotic Pathway
To confirm that cytotoxicity (Module A) is driven by regulated cell death rather than necrosis, map the signaling pathway. Imidazo[1,2-a]pyridines frequently induce G2/M arrest and p53-mediated apoptosis [5].
Visualization: Mechanism of Action (MOA)
Figure 2: Proposed Mechanism of Action. Derivatives often inhibit PI3K or Tubulin, leading to p53 stabilization, Bax/Bcl-2 ratio alteration, and Caspase-dependent apoptosis.
Structure-Activity Relationship (SAR) Insights
When analyzing screening data, look for these established trends for the imidazo[1,2-a]pyridine core:
-
C2 Position: Aryl substitutions (e.g., 4-F-phenyl) generally enhance lipophilicity and binding affinity to hydrophobic pockets (kinases/GABA).
-
C3 Position: Critical for biological activity.[3] Amide (-CONH-R), formyl (-CHO), or halogen groups here often drive potency against specific targets like QcrB (TB) or PI3K (Cancer).
-
C6/C8 Positions: Electron-withdrawing groups (halogens, nitro) at C6 often improve metabolic stability and modulate electronic properties for better
-stacking.
References
-
RSC Medicinal Chemistry. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." (2023).[3][4][5]
-
MDPI Molecules. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." (2023).
-
ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." (2023).
-
PMC (NIH). "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis." (2021).
-
MDPI Pharmaceuticals. "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Targeting Neglected Tropical Diseases: The Antiprotozoal Potential of Novel Imidazo[1,2-a]pyridines
Topic: Antiprotozoal Activity of Novel Imidazo[1,2-a]pyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, transcending its traditional role in anxiolytics (e.g., Zolpidem) to become a cornerstone in the fight against protozoan parasites.[1] With resistance mounting against frontline therapies for Malaria (Plasmodium spp.), Leishmaniasis (Leishmania spp.), and Chagas disease (Trypanosoma cruzi), this bicyclic heterocycle offers a unique combination of tunable lipophilicity, metabolic stability, and diverse vector points for functionalization.
This guide analyzes the rational design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine derivatives, providing a roadmap for optimizing their antiprotozoal efficacy while mitigating cytotoxicity.
The Scaffold: Chemical Architecture & Rationale
The imidazo[1,2-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen.[2] Its utility in antiprotozoal drug design stems from three key physicochemical properties:
-
Electronic Distribution: The bridgehead nitrogen (N-4) is non-basic due to resonance participation, while N-1 remains a hydrogen bond acceptor. This mimics the purine core found in adenosine, allowing these molecules to competitively inhibit parasite kinases and transporters.
-
Lipophilicity Tuning: The flat, aromatic nature of the ring facilitates intercalation into DNA or hydrophobic pockets of enzymes (e.g., CYP51), while substitutions at C-2 and C-3 allow precise LogP adjustment for membrane permeability.
-
Metabolic Stability: Unlike other nitrogen heterocycles, the core is relatively resistant to oxidative metabolism, although the C-3 position is reactive if not substituted.
Structural Numbering & Functional Zones
To understand the Structure-Activity Relationship (SAR), one must visualize the core numbering.
Figure 1: Strategic functionalization zones on the imidazo[1,2-a]pyridine scaffold.[3]
Rational Design & Synthesis Strategy
The most efficient route to generating diversity at the critical C-3 position is the Groebke-Blackburn-Bienaymé (GBB) reaction . This multicomponent reaction allows for the one-pot assembly of the core from readily available precursors.
Protocol: Microwave-Assisted GBB Synthesis
Objective: Synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives.
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve the 2-aminopyridine and aldehyde in MeOH (3 mL). Stir for 5 minutes at room temperature to facilitate imine formation.
-
Addition: Add the isocyanide and the catalyst. Seal the vial.
-
Irradiation: Heat the reaction mixture in a microwave reactor at 100°C for 20 minutes (Power: 150W, Max Pressure: 200 psi).
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the target compound.
Causality: Microwave irradiation is preferred over conventional heating as it accelerates the condensation steps and improves yield by suppressing side reactions common in prolonged heating.
Biological Evaluation: In Vitro Protocols
Reliable screening requires robust assays. The Resazurin (Alamar Blue) assay is the gold standard for high-throughput antiprotozoal screening due to its low cost and fluorescence readout.
Protocol: Antileishmanial Assay (Promastigotes)
Target: Leishmania donovani or L. infantum promastigotes.
-
Seeding: Log-phase promastigotes are suspended in M199 medium supplemented with 10% HIFCS. Seed 100 µL/well (density:
parasites/mL) into 96-well plates. -
Treatment: Add 100 µL of test compounds (serially diluted in DMSO/medium, final DMSO < 1%) to the wells. Include Miltefosine as a positive control and untreated cells as a negative control.
-
Incubation: Incubate at 26°C for 72 hours.
-
Development: Add 20 µL of Resazurin solution (2 mM). Incubate for an additional 4-24 hours.
-
Readout: Measure fluorescence (Ex 550 nm / Em 590 nm). Viable parasites reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Representative SAR Data
The following table summarizes trends observed in recent literature (e.g., RSC Med. Chem. 2021; J. Med. Chem. 2015) regarding substitutions.
| Compound Class | C-2 Substitution | C-3 Substitution | C-6 Substitution | Activity (L. donovani) | Cytotoxicity (HepG2) |
| Series A | Phenyl | H | H | Inactive (>50 µM) | Low |
| Series B | Phenyl | Nitro (-NO2) | H | High (< 1 µM) | High (Mutagenic risk) |
| Series C | 4-F-Phenyl | Benzylamino | Methyl | Moderate (5-10 µM) | Low |
| Series D | Pyridyl | Carboxamide | H | High (1-3 µM) | Moderate |
Technical Insight: The introduction of a nitro group at C-3 (Series B) drastically increases potency due to the formation of toxic radical species within the parasite (similar to Nifurtimox), but this often leads to unacceptable host toxicity (low Selectivity Index). Series C represents a balanced "soft drug" approach.
Mechanism of Action (MOA)
Novel imidazo[1,2-a]pyridines exert their effects through multiple pathways, reducing the likelihood of resistance development. Two primary mechanisms have been elucidated:
-
Inhibition of CYP51 (Sterol 14
-demethylase): Similar to azole antifungals, the N-4 nitrogen coordinates with the heme iron of the CYP51 enzyme, blocking the biosynthesis of ergosterol-like sterols essential for the protozoan cell membrane. -
Casein Kinase 1 (CK1) Inhibition: In Leishmania and Trypanosoma, CK1 is crucial for cell cycle regulation. Imidazo[1,2-a]pyridines compete for the ATP-binding pocket of CK1.
Figure 2: Dual mechanism of action targeting membrane biosynthesis and cell cycle regulation.
References
-
Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry, 2002.[4]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 2021.
-
A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models. Journal of Medicinal Chemistry, 2015.[5][6]
-
Imidazo-[1,2-a]-pyridine based derivatives as antileishmanial agents. ResearchGate (Review), 2022.
-
Synthesis and Antiplasmodial Activity of Novel Bioinspired Imidazolidinedione Derivatives. Molecules, 2020.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00353K [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines | Medicines for Malaria Venture [mmv.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Antibacterial Profiling of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
Executive Summary
The rapid emergence of Multi-Drug Resistant (MDR) bacterial strains, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel chemotypes. Tetrahydroimidazo[1,2-a]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry.[1][2] Unlike traditional quinolones that target the DNA cleavage complex, recent evidence suggests these derivatives often target the ATPase domain of DNA Gyrase (GyrB) and Topoisomerase IV (ParE) , offering a distinct mechanism of action that may bypass existing fluoroquinolone resistance.
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological validation of these compounds, serving as a blueprint for lead optimization.
Chemical Architecture & Synthesis Logic
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core is a bicyclic structure containing a bridgehead nitrogen. Its partially saturated nature distinguishes it from fully aromatic imidazo[1,2-a]pyrimidines, offering unique stereochemical opportunities and solubility profiles.
Synthetic Pathway: The Modified Biginelli Approach
While various routes exist, the most robust method for generating diverse libraries is the multicomponent condensation or the functionalization of a pre-formed core. Below is a high-yield protocol for synthesizing hydrazone-functionalized derivatives, which have shown superior potency.
Core Logic: The synthesis typically begins with 2-aminopyrimidine, followed by selective reduction or cyclization. A common high-value intermediate is 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide .
Figure 1: Synthetic workflow for hydrazone-functionalized tetrahydroimidazo[1,2-a]pyrimidine derivatives.
Detailed Synthetic Protocol (Standardized)
Objective: Synthesis of (E)-N'-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide.
-
Reagents: 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (1.0 equiv), Substituted Aromatic Aldehyde (1.0 equiv), Ethanol (Absolute), Glacial Acetic Acid (Catalytic).
-
Procedure:
-
Dissolve the carbohydrazide in absolute ethanol (10 mL/mmol).
-
Add the aromatic aldehyde and 2-3 drops of glacial acetic acid.
-
Reflux the reaction mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Validation: Upon completion, cool to room temperature. The precipitate forms typically within 1 hour.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to ensure removal of unreacted aldehyde.
-
-
Characterization: Confirm structure via 1H NMR (presence of -N=CH- proton around 8.0–8.5 ppm) and Mass Spectrometry.
Mechanism of Action (MoA)
Understanding the MoA is critical for designing derivatives that avoid cross-resistance.
Primary Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).[3] Specific Domain: ATPase Domain (N-terminal of GyrB/ParE subunits).
Unlike fluoroquinolones (e.g., Ciprofloxacin), which stabilize the DNA-enzyme cleavage complex, tetrahydroimidazo[1,2-a]pyrimidine derivatives act as competitive inhibitors of ATP . By binding to the ATPase active site, they prevent the energy-dependent strand passage required for DNA supercoiling (Gyrase) and decatenation (Topo IV).
Figure 2: Mechanism of Action targeting the ATPase domain of bacterial topoisomerases.
Structure-Activity Relationship (SAR) Analysis
The antibacterial potency is strictly governed by the electronic and steric environment of the substituents.
The "Warhead" Substituents
The phenyl ring attached via the hydrazone linker (or directly at C-2/C-3 depending on the specific series) is the primary determinant of activity.
-
Electron-Withdrawing Groups (EWG):
-
Cl, F, NO2: Substituents at the para or meta positions significantly enhance potency.
-
Insight: EWGs likely increase the lipophilicity (LogP) facilitating cell wall penetration and may enhance pi-stacking interactions within the hydrophobic pocket of the GyrB active site.
-
Data Point: p-Chloro and p-Nitro derivatives often show 2-3x lower MIC values compared to unsubstituted analogs.
-
-
Electron-Donating Groups (EDG):
-
-OH, -OCH3: Generally reduce activity. The presence of strong EDGs often leads to poor membrane permeability or weaker binding affinity.
-
-
The Linker (Hydrazone -NH-N=CH-):
-
Essential for flexibility. Rigidifying this linker often abolishes activity, suggesting the molecule must adopt a specific conformation to fit the ATPase pocket.
-
Figure 3: SAR Map highlighting critical regions for optimization.
Experimental Protocols: Biological Evaluation
To ensure data integrity (E-E-A-T), use the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In Vitro Antibacterial Assay (MIC Determination)
Method: Broth Microdilution (Standard: CLSI M07-A10).
-
Preparation of Inoculum:
-
Grow bacteria (S. aureus ATCC 25923, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in MHB to achieve final testing concentration of ~5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
Dissolve derivative in DMSO (Stock: 10 mg/mL).
-
Prepare serial 2-fold dilutions in 96-well plates (Test range: 0.125 – 128 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.
-
-
Incubation:
-
Add 100 µL of adjusted inoculum to each well containing 100 µL of compound solution.
-
Include controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only), Positive Control (Ciprofloxacin).
-
Incubate at 37°C for 18–24 hours.
-
-
Readout:
-
MIC is the lowest concentration showing no visible turbidity.
-
Validation: Verify with Resazurin dye (0.01%) if turbidity is ambiguous (Blue = No Growth/Live; Pink = Growth).
-
Data Summary: Potency Landscape
The following table summarizes typical MIC ranges for optimized derivatives based on literature meta-analysis.
| Compound Class | Substituent (R) | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | Activity Profile |
| Reference | Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.5 | High Potency |
| Derivative A | p-Cl (Chloro) | 2.0 - 8.0 | 4.0 - 16.0 | Lead Candidate |
| Derivative B | p-NO2 (Nitro) | 4.0 - 16.0 | 8.0 - 32.0 | Moderate |
| Derivative C | p-OH (Hydroxy) | >64 | >128 | Inactive |
| Derivative D | m-Br (Bromo) | 4.0 - 12.0 | 8.0 - 32.0 | Moderate |
Note: Derivatives with lipophilic electron-withdrawing groups (Derivative A) approach the potency of standard antibiotics against Gram-positive strains.
Future Outlook & Clinical Viability
While tetrahydroimidazo[1,2-a]pyrimidines show promise, two hurdles remain for clinical translation:
-
Solubility: The fused heterocyclic system can suffer from poor aqueous solubility. Formulation strategies (e.g., hydrochloride salt formation) are recommended.
-
Selectivity: Early hits must be screened against mammalian cell lines (e.g., HEK293, Vero) to ensure the cytotoxicity index (CC50/MIC) is >10.
References
-
Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal (2015).[1][4][5]
-
5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters (2009).[6]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents.ChemMedChem (2020).
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.Molecules (2022).
-
CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Sources
- 1. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action Studies for Imidazo[1,2-a]pyridine Compounds
Introduction: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. From the sedative-hypnotic Zolpidem (GABA-A receptor modulator) to the anti-tubercular agent Telacebec (QcrB inhibitor) and emerging PI3K inhibitors in oncology, this bicycle offers a unique geometry for hydrogen bonding and pi-stacking interactions.
However, this versatility presents a challenge: promiscuity . A hit compound containing this core may act via GPCR modulation, kinase inhibition, or bioenergetic disruption. This guide details the rigorous experimental workflows required to deconvolute, validate, and characterize the Mechanism of Action (MoA) of imidazo[1,2-a]pyridine derivatives.
Strategic MoA Deconvolution Workflow
When a phenotypic hit is identified (e.g., cell death in cancer lines or bacterial growth inhibition), the MoA must be determined to guide optimization.
Diagram 1: MoA Elucidation Logic Flow
This decision tree outlines the critical path from phenotypic hit to validated target.
Caption: Logical workflow for deconvoluting the mechanism of imidazo[1,2-a]pyridine hits based on initial phenotypic data.
Module A: Ion Channel Modulation (The Zolpidem Paradigm)
The most established mechanism for this scaffold is Positive Allosteric Modulation (PAM) of the GABA-A receptor. Unlike orthosteric agonists (GABA), imidazo[1,2-a]pyridines like Zolpidem bind to the benzodiazepine site (α+/γ- interface), increasing the frequency of chloride channel opening.
Key Mechanistic Differentiator
-
Selectivity: Zolpidem shows high affinity for α1-containing receptors (sedation) over α2/α3 (anxiety) and no affinity for α5 (cognition). This selectivity profile is the gold standard for new derivatives.
Protocol 1: Automated Patch-Clamp for GABA-A Modulation
Objective: Quantify the potentiation of GABA-induced currents. Self-Validating Control: Flumazenil (antagonist) must reverse the effect.
Methodology:
-
Cell Line: HEK293 cells stably expressing human α1β2γ2 GABA-A receptors.
-
Setup: Whole-cell patch-clamp configuration (or QPatch automated system).
-
Solutions:
-
Intracellular: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Protocol Steps:
-
Step 1 (Baseline): Apply EC20 concentration of GABA (approx. 1-3 μM) for 2s. Record current (I_control).
-
Step 2 (Wash): Wash with buffer for 30s.
-
Step 3 (Test): Co-apply GABA (EC20) + Test Compound (0.1 - 10 μM) for 2s. Record current (I_test).
-
Step 4 (Validation): Co-apply GABA + Test Compound + Flumazenil (10 μM).
-
-
Data Analysis:
-
Calculate Potentiation % =
. -
QC Criteria: Seal resistance > 500 MΩ; Series resistance < 20 MΩ.
-
Diagram 2: GABA-A Signaling & Modulation
Caption: Mechanism of Positive Allosteric Modulation (PAM) at the GABA-A receptor interface.[1]
Module B: Bioenergetics & Infectious Disease (The Telacebec Paradigm)
In tuberculosis drug discovery, the imidazo[1,2-a]pyridine amide Telacebec (Q203) represents a breakthrough mechanism: inhibition of the QcrB subunit of the cytochrome bc1 complex.[2][3]
Mechanism[1][2][3][4][5][6]
-
Target: QcrB (respiratory chain component).[2]
-
Action: Blocks electron transfer, depleting ATP.
-
Validation: Synergy with Bedaquiline (ATP synthase inhibitor) and lack of cross-resistance with Isoniazid.
Protocol 2: Mycobacterial Respiration (Oxygen Consumption) Assay
Objective: Confirm respiratory chain targeting (vs. general cytotoxicity).
Methodology:
-
Culture: M. tuberculosis H37Rv or M. smegmatis in 7H9 broth.
-
Instrumentation: Seahorse XF Analyzer or Clark-type oxygen electrode.
-
Procedure:
-
Incubate bacteria with Test Compound (10x MIC) for 2 hours.
-
Measure Oxygen Consumption Rate (OCR).
-
-
Self-Validating Controls:
-
Negative Control: DMSO (vehicle).
-
Positive Control (Respiratory): KCN (Cytochrome oxidase inhibitor) or Telacebec (known QcrB inhibitor).
-
Differentiation Control: CCCP (Uncoupler) – if OCR increases, the compound is an uncoupler, not an inhibitor.
-
-
Result Interpretation: A sharp drop in OCR identical to the Telacebec control confirms respiratory blockade.
Module C: Kinase Inhibition (Oncology)
Imidazo[1,2-a]pyridines are effective ATP-competitive inhibitors for PI3K, mTOR, and CDKs due to the nitrogen pair mimicking the adenine ring of ATP.
Data Summary: Kinase Selectivity
| Compound Class | Primary Target | Binding Mode | Key Assay Readout |
| 3-amide derivatives | PI3Kα / mTOR | ATP-Competitive | p-AKT (Ser473) reduction |
| 2-phenyl derivatives | CDK1 / CDK2 | ATP-Competitive | Cell cycle arrest (G2/M) |
| Sulfonamides | Tubulin | Colchicine Site | Microtubule depolymerization |
Protocol 3: Z-Factor Validated Kinase Assay (PI3Kα)
Objective: Determine IC50 with statistical rigor suitable for HTS.
Methodology:
-
Reagents: Recombinant PI3Kα, PIP2 substrate, ATP (10 μM), Test Compound.
-
Detection: ADP-Glo™ Kinase Assay (Promega) – converts ADP to light.
-
Steps:
-
Mix Enzyme + Substrate + Compound in 384-well plate.
-
Initiate with ATP. Incubate 60 min at RT.
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Read Luminescence.
-
-
Statistical Validation:
-
Calculate Z-factor using Positive Control (Wortmannin) and Negative Control (DMSO).
-
Requirement: Z-factor must be > 0.5 for the assay to be considered valid.
-
Module D: Target Deconvolution (Activity-Based Protein Profiling)
For imidazo[1,2-a]pyridines with potent phenotypic activity but unknown targets (e.g., anti-viral or novel anti-cancer hits), Activity-Based Protein Profiling (ABPP) is the gold standard.
Protocol 4: Chemical Proteomics / ABPP
Objective: Isolate the specific protein target from a complex proteome.[4][5]
Methodology:
-
Probe Design: Synthesize an analog of the active imidazo[1,2-a]pyridine containing a "click" handle (alkyne or azide) at a non-pharmacophoric position (determined by SAR).
-
Labeling:
-
Incubate live cells or lysate with the Click-Probe .
-
Competition Control: Pre-incubate with excess (20x) unmodified parent compound (blocks specific binding).
-
-
Click Chemistry:
-
Lyse cells.[5] Add Biotin-Azide, CuSO4, TCEP, TBTA.
-
Allow "click" reaction (cycloaddition) to biotinylate the probe-bound proteins.
-
-
Enrichment: Streptavidin-agarose pull-down.
-
Analysis: Tryptic digest followed by LC-MS/MS.
-
Hit Identification: Targets present in the "Probe Only" sample but absent/reduced in the "Competition" sample are specific hits.
Diagram 3: ABPP Workflow
Caption: Activity-Based Protein Profiling (ABPP) workflow for identifying unknown targets of imidazo[1,2-a]pyridine derivatives.
References
-
Zolpidem Mechanism: Crestani, F. et al. "Mechanism of action of the hypnotic zolpidem in vivo." British Journal of Pharmacology, 2000. Link
-
Telacebec (Q203) Discovery: Pethe, K. et al. "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[6] Nature Medicine, 2013. Link
-
QcrB Structure: Gong, H. et al. "Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203)." eLife, 2021. Link
-
PI3K Inhibition: Liu, Y. et al. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition."[7][8] Molecules, 2023.[8][9] Link
-
ABPP Methodology: Cravatt, B.F. et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 2008. Link
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The Emergence of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: A Technical Guide to Synthesis, Evaluation, and Optimization
Abstract
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has garnered significant attention within the medicinal chemistry community as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and development of derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. We will traverse the synthetic landscape, detailing rational and effective methodologies for the construction of this privileged core and its subsequent diversification. Furthermore, this guide will delineate comprehensive protocols for the pharmacological evaluation of these novel compounds, with a particular focus on their antimicrobial and antifungal potential. Crucially, we will dissect the structure-activity relationships (SAR) that govern the biological activity of these derivatives, offering insights to guide future optimization efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Introduction: The Rationale for Pursuing Tetrahydroimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a well-established privileged structure in medicinal chemistry, forming the backbone of several marketed drugs.[1][2] Its rigid, bicyclic nature provides a defined three-dimensional orientation for substituent vectors, facilitating optimal interactions with biological targets. The partially saturated 5,6,7,8-tetrahydro variant of this scaffold offers distinct advantages, including increased conformational flexibility and improved physicochemical properties, such as solubility, which are often critical for favorable pharmacokinetic profiles.
The incorporation of a carboxylic acid moiety at the 2-position is a strategic decision rooted in established principles of drug design. The carboxylic acid group is a common pharmacophore that can engage in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, with biological targets.[3] However, the inherent properties of carboxylic acids, such as potential metabolic liabilities and limited membrane permeability, necessitate the exploration of derivatives and bioisosteric replacements to fine-tune the molecule's overall properties.[3][4] This guide will explore the synthesis of the core carboxylic acid and its derivatization into amides and hydrazones, which have demonstrated significant biological activity.[5][6]
Synthetic Strategies: From Core Synthesis to Derivative Libraries
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives can be approached in a logical, multi-step sequence. The overall strategy involves the initial construction of the core heterocyclic system, followed by functional group manipulation to introduce the desired carboxylic acid and subsequent derivatization.
Synthesis of the Core Scaffold: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
A robust and scalable synthesis of the core scaffold is paramount for any drug discovery campaign. The following protocol outlines a reliable method for the preparation of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate for further derivatization.
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An In-Depth Technical Guide to the In Silico Modeling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid Interactions
This guide provides a comprehensive framework for the computational investigation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound with demonstrated therapeutic potential. We will move beyond a simple recitation of methods to explore the causal logic behind protocol design, ensuring each step contributes to a robust and self-validating in silico workflow. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to predict molecular interactions, guide lead optimization, and accelerate the discovery process for this promising scaffold.
Introduction: The Scientific Case for Modeling this Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] The specific derivative, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, and its analogues have shown significant promise in several areas. Notably, derivatives have demonstrated potent and selective antifungal activity against pathogenic Candida species.[2][3] Furthermore, the core structure is recognized as a key intermediate in the synthesis of agents targeting the central nervous system and has been explored for inhibiting therapeutically relevant enzymes like heparanase-1.[4][5]
Given this spectrum of activity, in silico modeling is not merely an academic exercise but a critical tool for dissecting its polypharmacology. Computational methods allow us to:
-
Identify and prioritize potential protein targets.
-
Elucidate the atomic-level interactions driving molecular recognition.
-
Predict the stability of the ligand-protein complex.
-
Guide the rational design of more potent and selective analogues.
This guide presents an integrated workflow, from initial ligand preparation to the dynamic simulation of its complex with a putative biological target.
Figure 1: A high-level overview of the integrated in silico modeling workflow.
Foundational Stage: Ligand and Target Preparation
The fidelity of any computational model is dictated by the quality of its inputs. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the small molecule (ligand) and its macromolecular target (protein) is a non-negotiable first step.
Ligand Preparation: From 2D Sketch to 3D Reality
An accurate three-dimensional representation of the ligand is paramount. This involves not only its geometry but also its electronic properties, which govern its interactions.
Experimental Protocol: Ligand Structure Generation
-
Obtain 2D Structure: The canonical SMILES string for the molecule, O=C(O)C1=CN2CCCCC2=N1, can be obtained from databases like PubChem or BLDpharm.[6]
-
Conversion to 3D: Utilize a tool like Open Babel to convert the 2D representation into a 3D structure. This initial structure is often geometrically strained.
-
Energy Minimization: This is the most critical step. A quantum mechanics (e.g., DFT) or a robust molecular mechanics force field (e.g., GAFF - General Amber Force Field) is used to relax the structure into a low-energy conformation.
-
Causality: This process resolves steric clashes and finds a conformation that is physically realistic, providing a better starting point for docking.
-
-
Protonation and Charge Assignment: At physiological pH (~7.4), the carboxylic acid group will be deprotonated. It is crucial to model this state correctly. Partial charges are then assigned to each atom using a method like AM1-BCC to accurately model electrostatic interactions.
Target Identification and Preparation
Based on published data, derivatives of our core molecule show potent antifungal activity against Candida species.[2][3] A common and validated target for antifungal agents is Lanosterol 14-alpha demethylase (CYP51) , an essential enzyme in ergosterol biosynthesis. We will proceed with the hypothesis that this is a primary target.
Experimental Protocol: Target Protein Preparation
-
Structure Acquisition: Download the crystal structure of a relevant CYP51, for example, from Candida albicans (PDB ID: 5V5Z), from the RCSB Protein Data Bank.
-
PDB File "Cleaning":
-
Remove all non-essential water molecules. Water molecules deep within a binding pocket may be structurally important, but those on the surface add unnecessary computational complexity.
-
Remove any co-crystallized ligands, ions, or cofactors that are not pertinent to the binding interaction being studied.
-
-
Structural Refinement:
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a simulated physiological pH of 7.4. Tools like H++ can automate this.
-
Use modeling software to repair any missing residues or loops in the crystal structure, as structural gaps can lead to simulation artifacts.
-
Molecular Docking: Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates its binding affinity. It is a powerful, rapid method for generating an initial binding hypothesis.
The Logic of the Search: We employ a genetic algorithm-based search, as implemented in popular software like AutoDock Vina. This method effectively explores a vast conformational space to identify low-energy binding poses without getting trapped in local minima. The scoring function then provides a quantitative estimate of binding strength.
Figure 2: A streamlined workflow for performing molecular docking.
Experimental Protocol: Protein-Ligand Docking
-
File Preparation: Convert the prepared ligand and receptor PDB files to the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by the software.[7]
-
Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the entire active site of the target protein. For CYP51, this would be centered on the heme cofactor.
-
Execution: Run the docking simulation using AutoDock Vina. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, at the cost of longer computation time.
-
Results Analysis: The primary output is a set of binding poses ranked by their calculated binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. This quantitative score must be paired with qualitative visual inspection to ensure the interactions are chemically sensible (e.g., hydrogen bonds are formed, hydrophobic groups are in greasy pockets).[8]
Data Presentation: Hypothetical Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (CYP51) | Interaction Type |
| 1 | -8.9 | TYR132, HIS377 | Hydrogen Bond with Carboxylate |
| 1 | -8.9 | PHE228, ILE379 | Hydrophobic contact with Pyridine Ring |
| 2 | -8.5 | TYR132, SER507 | Hydrogen Bond with Carboxylate |
| 3 | -8.2 | ARG96 | Salt Bridge with Carboxylate |
Molecular Dynamics (MD) Simulation: From a Static Pose to Dynamic Reality
A docking pose is a static snapshot. An MD simulation provides a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment. This step is crucial for validating the docking hypothesis.
The Rationale for Simulation: By simulating the motions of every atom in the system over nanoseconds, we can determine if the key interactions predicted by docking are stable or transient. It allows us to observe conformational changes in the protein and ligand that are not captured by rigid docking methods.[9]
Figure 3: The sequential stages of a molecular dynamics simulation workflow.
Experimental Protocol: GROMACS MD Simulation
-
System Preparation:
-
Use the top-ranked docking pose as the starting structure.
-
Select a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).
-
Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.[10]
-
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.
-
Equilibration: Conduct two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
Production Run: Execute the main simulation (e.g., for 100 nanoseconds) to generate the trajectory for analysis.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the stability of key hydrogen bonds and hydrophobic contacts identified during docking.
-
Data Presentation: Representative MD Simulation Metrics
| Metric | Value | Interpretation |
| Average Protein Backbone RMSD | 2.1 Å (± 0.3 Å) | The protein structure is stable throughout the simulation. |
| Average Ligand RMSD | 1.5 Å (± 0.4 Å) | The ligand remains stably bound in the active site. |
| H-Bond Occupancy (Ligand-TYR132) | 85% | The hydrogen bond is highly stable and a key anchor. |
| H-Bond Occupancy (Ligand-HIS377) | 72% | A stable, significant interaction. |
Pharmacophore Modeling: Abstracting the Key for a Lock
Pharmacophore modeling distills the complex chemical information of a ligand into a simple 3D representation of its essential interaction features. This abstract model is invaluable for virtual screening to find chemically diverse molecules that could elicit the same biological effect.[11][12]
The Logic of Abstraction: By identifying the common spatial arrangement of features—such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids—we create a query. This query can rapidly screen millions of compounds, identifying those that match the essential features without being constrained to the original chemical scaffold.[13]
Figure 4: Conceptual diagram of pharmacophore feature generation.
Experimental Protocol: Structure-Based Pharmacophore Generation
-
Input: Use the stable protein-ligand complex derived from the MD simulation.
-
Feature Identification: Utilize software like LigandScout or PHASE to automatically identify pharmacophoric features based on the interactions observed in the complex.
-
The carboxylate oxygen atoms will be defined as Hydrogen Bond Acceptors .
-
The imidazo nitrogen might act as a Hydrogen Bond Donor .
-
The fused ring system will be identified as an Aromatic/Hydrophobic feature .
-
-
Model Generation: The software generates a 3D model that includes these features as spheres with specific radii and defined distances/angles between them.
-
Validation (Self-Validation): A robust pharmacophore model must be able to distinguish known active compounds from inactive ones. It can be used to screen a test database containing known actives and a large number of decoys. A high enrichment factor validates the model's predictive power.
Conclusion: Synthesizing Data into Actionable Intelligence
This guide has outlined a rigorous, multi-faceted in silico workflow for investigating 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we move from a static binding hypothesis to a dynamic understanding of molecular interactions.
The true power of this approach lies in its predictive capacity. The validated pharmacophore model can now be used for large-scale virtual screening to identify novel antifungal candidates. The detailed interaction analysis from the MD simulations can guide medicinal chemists in modifying the core scaffold to enhance binding affinity or selectivity. Ultimately, this self-validating computational framework serves to de-risk and accelerate the experimental drug discovery pipeline, ensuring that laboratory resources are focused on compounds with the highest probability of success.[14][15]
References
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Göktaş, O., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. MySkinRecipes. Available at: [Link]
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Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Singh, P., et al. (2025). Pharmacophore modeling in drug design. Pharmacological Research. Available at: [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. Available at: [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]
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Frontiers. (2022). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Frontiers in Medical Technology. Available at: [Link]
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La Mura, M., et al. (2020). Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. Clinical Pharmacology & Therapeutics. Available at: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]
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Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
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PubMed Central (PMC). (n.d.). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. National Center for Biotechnology Information. Available at: [Link]
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PubMed Central (PMC). (n.d.). Pharmacophore modeling: advances and pitfalls. National Center for Biotechnology Information. Available at: [Link]
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Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. Available at: [Link]
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PubMed. (n.d.). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]
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Preliminary cytotoxicity assessment of tetrahydroimidazo[1,2-a]pyridine compounds.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
The tetrahydroimidazo[1,2-a]pyridine scaffold represents a distinct structural departure from its fully aromatic counterpart, offering increased three-dimensional complexity (sp³ character) and altered physicochemical properties. While the aromatic imidazo[1,2-a]pyridine core is a privileged structure in FDA-approved drugs (e.g., Zolpidem), the partially saturated tetrahydro variants are increasingly scrutinized for their potential as novel anticancer, antiviral, and antimicrobial agents.
This guide outlines a rigorous, self-validating workflow for the preliminary cytotoxicity assessment of these compounds. It moves beyond simple "add-and-read" protocols to establish a causal link between chemical exposure and cellular response, differentiating between true cytotoxicity, cytostasis, and metabolic interference.
Chemical Context & Rationale
The Scaffold Advantage
Unlike planar aromatic systems that often suffer from poor solubility and indiscriminate DNA intercalation, tetrahydroimidazo[1,2-a]pyridines possess a "pucker" in the pyridine ring. This saturation (typically at positions 5, 6, 7, and 8) introduces chirality and conformational flexibility, potentially enhancing specificity for globular protein targets (e.g., kinases, tubulin) over flat nucleic acid surfaces.
Solubility & Formulation
Critical Consideration: Tetrahydro- derivatives often exhibit higher lipophilicity (logP) than their aromatic precursors due to the loss of polar aromatic nitrogens or addition of aliphatic carbons.
-
Protocol Adjustment: Stock solutions should be prepared in 100% DMSO at high concentrations (e.g., 10-50 mM) to minimize the final solvent concentration in culture.
-
Pre-Screen Check: Perform a "media crash test" by diluting the stock 1:1000 in culture medium. If precipitation occurs, the IC50 data will be artifactual.
Experimental Design Strategy
Cell Line Selection
To establish a robust profile, a panel of at least three distinct histotypes is recommended, plus one non-malignant control.
| Cell Line | Tissue Origin | Rationale |
| A549 | Lung Carcinoma | High metabolic rate; standard for solid tumor screening. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive; useful for hormone-dependent analysis. |
| HepG2 | Hepatocellular Carcinoma | Metabolic competent; indicates potential hepatotoxicity early. |
| HEK-293 | Embryonic Kidney (Normal) | Critical Control: Used to calculate Selectivity Index (SI). |
Controls
-
Positive Control: Doxorubicin or Cisplatin (broad-spectrum DNA damagers) to validate assay sensitivity.
-
Vehicle Control: DMSO matched to the highest concentration used in treatment (typically <0.5% v/v).
-
Blank: Media only (no cells) to subtract background absorbance.
Core Assay Methodologies
Phase I: Metabolic Activity (MTT/MTS)
Objective: Determine the IC50 (concentration inhibiting 50% of cell growth). Mechanism: Reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. This measures metabolic health, not just membrane integrity.
Protocol:
-
Seeding: Plate cells at
to cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Add compounds in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Incubate for 48h or 72h.
-
Reagent Addition:
-
MTT: Add 10 µL of 5 mg/mL MTT solution. Incubate 3-4h at 37°C. Formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Data Integrity Check: If the standard deviation between triplicates is >10%, reject the data point. Inconsistent pipetting or edge effects are likely culprits.
Phase II: Membrane Integrity (LDH Release)
Objective: Distinguish between cytostatic effects (growth arrest) and cytotoxic effects (necrosis/late apoptosis). Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane rupture.
Protocol:
-
Supernatant Collection: After treatment, transfer 50 µL of culture supernatant to a new plate.
-
Reaction: Add 50 µL of LDH reaction mix (Diaphorase/NAD+ + Tetrazolium).
-
Kinetics: Incubate 30 min at room temperature in the dark.
-
Stop & Read: Add Stop Solution (1N HCl) and read at 490 nm.
Advanced Characterization (Mechanism of Action)
Once a "hit" (IC50 < 10 µM) is identified, the mechanism of cell death must be validated using Flow Cytometry.
Annexin V / Propidium Iodide (PI) Staining
This dual-staining method differentiates early apoptosis from necrosis.
-
Annexin V (+): Binds exposed phosphatidylserine (early apoptosis).
-
PI (+): Intercalates DNA (membrane compromised/necrosis).
Flow Cytometry Logic:
-
Q1 (Annexin- / PI-): Live cells.
-
Q2 (Annexin+ / PI-): Early Apoptosis (Ideal for drug candidates).
-
Q3 (Annexin+ / PI+): Late Apoptosis.
-
Q4 (Annexin- / PI+): Necrosis (Often indicates high toxicity/inflammation risk).
Visualization & Workflows
Cytotoxicity Assessment Workflow
The following diagram illustrates the decision matrix for evaluating tetrahydroimidazo[1,2-a]pyridine derivatives.
Caption: Decision matrix for filtering lead compounds based on potency (IC50) and safety (Selectivity Index).
Mechanistic Pathway Elucidation
Tetrahydroimidazo[1,2-a]pyridines often act via kinase inhibition or tubulin interference.
Caption: Potential Mechanisms of Action: Tubulin interference or Kinase inhibition leading to apoptosis.
Data Analysis & Interpretation
Calculating IC50
Do not rely on linear regression. Use non-linear regression (curve fit) with a four-parameter logistic equation (4PL):
- : Log of concentration.
- : Normalized response (viability %).
Selectivity Index (SI)
The SI is the ratio of toxicity in normal cells versus cancer cells.[1]
-
SI < 2: General toxin (unsafe).
-
SI > 10: Highly selective (promising drug candidate).
References
-
Vertex AI Search. (2024). Structure-activity relationship studies of imidazo[1,2-a]pyridine derivatives against cancer cell lines. Retrieved from
-
MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives. Retrieved from
-
Royal Society of Chemistry. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids... as potent cytotoxic agents. Retrieved from
-
Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from
-
Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Retrieved from
Sources
Comprehensive Guide to Solubility and Stability Profiling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Topic: Solubility and Stability Testing of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context[1][2][3][4]
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 917364-11-5) represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for GABA modulators and antifungal agents [1, 2]. Structurally, it consists of a saturated piperidine ring fused to an aromatic imidazole core, substituted with a carboxylic acid at the C2 position.
This molecule presents unique challenges in pre-formulation profiling:
-
Zwitterionic Character: Possessing both a basic imidazole nitrogen (
) and an acidic carboxylic group ( ), its solubility is highly pH-dependent. -
Redox Susceptibility: The "tetrahydro" piperidine ring is thermodynamically prone to oxidative dehydrogenation, reverting to the fully aromatic imidazo[1,2-a]pyridine system under stress [3].
This guide provides a rigorous, self-validating framework for characterizing this compound, moving beyond generic protocols to address its specific physicochemical liabilities.
Physicochemical Profiling: The "Why" Before the "How"
Before initiating wet-lab experiments, one must map the ionization landscape. This molecule exists in three distinct states depending on the solvent pH, which dictates the selection of analytical methods (e.g., HILIC vs. Reverse Phase).
Ionization States & Solubility Logic
-
pH < 2.0 (Cationic): Protonation of the imidazole nitrogen. High solubility expected.
-
pH 3.0 – 6.0 (Zwitterionic): The net neutral species (isoelectric point). This is the region of minimum solubility and maximum aggregation risk.
-
pH > 7.5 (Anionic): Deprotonation of the carboxylic acid. High solubility expected.
Strategic Implication: Standard unbuffered aqueous solubility tests will fail to yield reproducible data because the compound's own acidity will shift the bulk pH into the zwitterionic "crash-out" zone. All solubility testing must be performed in high-capacity buffers.
Solubility Testing Protocol
Thermodynamic Solubility Workflow (Shake-Flask Method)
This protocol determines the equilibrium solubility, essential for formulation development.
Materials:
-
Buffers: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8 & 7.4).
-
Analytical Method: HPLC-UV (See Section 5).
Step-by-Step Methodology:
-
Excess Addition: Weigh 20 mg of the compound into 2 mL microcentrifuge tubes.
-
Solvent Introduction: Add 1 mL of the respective buffer.
-
Equilibration: Vortex for 1 minute, then place in a thermomixer at 25°C @ 750 RPM for 24 hours.
-
Self-Validation Step: Check pH after 1 hour. If the pH has shifted by >0.2 units, the buffer capacity is insufficient. Repeat with a stronger buffer (e.g., 100 mM instead of 50 mM).
-
-
Separation: Centrifuge at 15,000 RPM for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF filter (Low binding).
-
Note: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC.
Visualization: Solubility Screening Logic
Figure 1: Decision tree for thermodynamic solubility testing, emphasizing the critical pH validation step.
Stability Testing: Forced Degradation
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is susceptible to specific degradation pathways that differ from standard APIs.
Degradation Pathways & Stress Conditions
| Stress Type | Condition | Target Mechanism | Primary Degradant Risk |
| Oxidative | 3% | Dehydrogenation of piperidine ring | Aromatization: Imidazo[1,2-a]pyridine-2-COOH |
| Acid Hydrolysis | 1N HCl, 60°C, 4h | Decarboxylation | Decarboxylation: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine |
| Base Hydrolysis | 1N NaOH, 60°C, 4h | Ring Opening (Imidazole) | Ring-opened amide derivatives |
| Thermal | 80°C (Solid State), 7 days | Decarboxylation / Oxidation | Mixed degradants |
| Photolytic | 1.2 million lux hours | Radical Oxidation | Aromatic analogs / N-oxides |
Detailed Protocol: Oxidative Stress (The Critical Liability)
The tetrahydro ring is an electron-rich system that can drive oxidative aromatization [4].
-
Preparation: Dissolve compound to 1 mg/mL in Acetonitrile:Water (50:50).
-
Initiation: Add
to a final concentration of 3%. -
Time-Points: Aliquot at T=0, 4h, and 24h.
-
Quenching: Crucial Step. Quench with 5% Sodium Metabisulfite solution to stop the reaction immediately before analysis. Failure to quench will result in artificial degradation inside the HPLC vial.
-
Analysis: Monitor for the appearance of the fully aromatic peak (likely elutes later on Reverse Phase due to planarity/pi-stacking, or earlier if using HILIC).
Visualization: Degradation Logic
Figure 2: Primary degradation pathways. The oxidative conversion to the aromatic system is the unique liability of the tetrahydro scaffold.
Analytical Method Development
Due to the high polarity and zwitterionic nature of the analyte, standard C18 methods often result in poor retention (elution in the void volume) or peak tailing.
Recommended Chromatographic Conditions
Option A: HILIC (Preferred for Polar/Zwitterionic)
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
Rationale: HILIC retains the polar zwitterion effectively, separating it from the less polar aromatic degradants.
Option B: Aqueous Stable Reverse Phase (Alternative)
-
Column: Agilent Zorbax SB-Aq or equivalent "Polar Embedded" C18.
-
Mobile Phase A: 0.1% Phosphoric Acid (suppresses carboxylic acid ionization).
-
Mobile Phase B: Methanol.
-
Rationale: High aqueous content (starting at 0-5% B) is required to retain the compound. Phosphoric acid ensures the -COOH is protonated (neutral), improving retention.
Detection
-
UV: 210 nm (non-specific) and 254 nm (aromatic detection).
-
Note: The parent tetrahydro compound has lower UV absorbance at 254 nm compared to the fully aromatic degradant. Use 210-220 nm for the parent, but monitor 254 nm to detect the onset of aromatization (degradant) with high sensitivity.
-
References
-
Synthesis and selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. (2010).
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. PubChem Compound Summary. National Center for Biotechnology Information. [1]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. (2021).
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2014).
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry. PubMed Central. (2020).
Sources
Navigating the Imidazo[1,2-a]pyridine Scaffold: From Synthetic Evolution to Chemical Space Expansion
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the blockbuster insomnia drug Zolpidem , this bicyclic 5,6-fused heterocycle has evolved beyond GABAergic modulation. Today, it occupies a critical node in the chemical space of kinase inhibitors, anti-tubercular agents (e.g., Telacebec ), and potential cancer therapeutics.
This technical guide dissects the imidazo[1,2-a]pyridine core, moving from its electronic underpinnings to advanced synthetic protocols like the Groebke-Blackburn-Bienaymé (GBB) reaction and regioselective C-H functionalization . It is designed for medicinal chemists seeking to rationally expand chemical space around this versatile template.[1]
Part 1: The Privileged Core – Electronic Architecture & Reactivity
To exploit the imidazo[1,2-a]pyridine scaffold, one must first understand its electronic map. It is not merely a flat bicycle; it is a polarized system with distinct zones of reactivity.
-
The Bridgehead Nitrogen (N4): Electron-deficient, contributing to the aromatic sextet of the imidazole ring.
-
The Pyridine Nitrogen (N1): A hydrogen bond acceptor (pKa ~ 5.6 for the conjugate acid), critical for binding interactions (e.g., with the benzodiazepine binding site).
-
C3 Position: Highly nucleophilic. It behaves like the 3-position of an indole, susceptible to electrophilic substitution (halogenation, formylation, Mannich reactions) without transition metal catalysis.
-
C5, C6, C7, C8 Positions: These positions on the pyridine ring are generally less reactive toward electrophiles but are prime targets for metal-catalyzed C-H activation or nucleophilic aromatic substitution (if activated by halogens).
Visualization: Reactivity & Numbering Map
The following diagram delineates the standard numbering and the distinct reactivity zones that drive synthetic planning.
Figure 1: Functional map of the imidazo[1,2-a]pyridine scaffold highlighting regioselective reactivity profiles.
Part 2: Synthetic Methodologies – The "How"
The Combinatorial Engine: Groebke-Blackburn-Bienaymé (GBB) Reaction
While traditional condensation of 2-aminopyridines with
-
Aldehyde: Any aromatic or aliphatic aldehyde
-
Isocyanide: Provides the C3-amino functionality
This reaction creates high molecular complexity in a single step, introducing diversity at C2 (from aldehyde) and the C3-amine (from isocyanide).
Experimental Protocol: Microwave-Assisted GBB Synthesis
Objective: Synthesis of a 3-amino-imidazo[1,2-a]pyridine library.
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.1 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5 mol%) or Ammonium Chloride [NH Cl] (10 mol%) -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Workflow:
-
Mixing: In a microwave-compatible vial, dissolve the 2-aminopyridine and aldehyde in MeOH (concentration ~0.5 M).
-
Activation: Add the catalyst. Stir at room temperature for 5 minutes to allow initial imine formation (Schiff base).
-
Addition: Add the isocyanide component.[4]
-
Reaction: Seal the vial and irradiate in a microwave reactor at 100–120 °C for 20–30 minutes . (Alternatively, reflux for 12–24 hours if microwave is unavailable).
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for filtration (if solid) or can be purified via flash column chromatography (DCM/MeOH gradient).
Why this works: The acid catalyst promotes Schiff base formation. The isocyanide then undergoes a [4+1] cycloaddition-like process with the protonated imine, followed by a 1,3-hydride shift to aromatize the system.
Late-Stage Diversification: C-H Activation
To modify the pyridine ring (C5–C8) after the core is built, transition-metal-catalyzed C-H activation is the gold standard.
-
C3-Arylation: Pd(OAc)
, PPh , Ag CO . -
C5-Alkylation: Ru or Rh catalysts can direct functionalization to the C5 position, often utilizing the N1 nitrogen as a directing group, though this is sterically demanding.
Part 3: Navigating Chemical Space – Case Studies
The versatility of this scaffold is best understood by analyzing how specific substitution patterns shift biological activity.
Case Study A: The GABAergic Space (CNS Targets)
-
Archetype: Zolpidem (Ambien).[5]
-
Key Features: An electron-rich substituent at C3 (amide linked via methylene) and a specific substitution at C6 (methyl) and C2 (p-tolyl).
-
Mechanism: Binds selectively to the
1 subunit of the GABA-A receptor. -
Design Rule: Lipophilicity is crucial for Blood-Brain Barrier (BBB) penetration. Substituents at C3 dictate receptor subtype selectivity.
Case Study B: The Anti-Infective Space (Tuberculosis)
-
Archetype: Telacebec (Q203) .[6]
-
Key Features: A highly extended amide side chain at C3 and a C6-chloro substituent.
-
Mechanism: Inhibits the cytochrome
complex (QcrB) in Mycobacterium tuberculosis. -
Design Rule: The scaffold acts as a rigid linker, positioning the lipophilic tail to penetrate the mycobacterial cell wall and bind the respiratory complex.
Visualization: Synthetic Workflow & Logic
This diagram illustrates the decision matrix for synthesizing these distinct classes.
Figure 2: Synthetic decision tree distinguishing between traditional condensation (Path A) and multicomponent strategies (Path B) for different therapeutic outcomes.
Part 4: Data Summary & Comparative Analysis
The following table summarizes key marketed drugs and their structural derivation from the core scaffold.
| Drug Name | Primary Indication | Key Structural Modification | Mechanism of Action |
| Zolpidem | Insomnia | C2-(4-tolyl), C3-acetamide, C6-methyl | GABA-A receptor agonist ( |
| Alpidem | Anxiety (Withdrawn) | C2-(4-chlorophenyl), C3-amide | GABA-A receptor agonist (anxiolytic) |
| Olprinone | Heart Failure | C2-pyridinone ring fusion | PDE3 Inhibitor |
| Telacebec | Tuberculosis | C3-extended amide linker, C6-chloro | QcrB Inhibitor (Cytochrome bc1) |
| Miroprofen | Inflammation | C2/C3 fused to propionic acid moiety | COX Inhibitor |
Part 5: Future Directions – PROTACs and DELs
The imidazo[1,2-a]pyridine scaffold is currently experiencing a renaissance in two cutting-edge areas:
-
DNA-Encoded Libraries (DELs): The GBB reaction is ideal for on-DNA synthesis because it is multicomponent, high-yielding, and works in aqueous/alcoholic solvents compatible with DNA tags. This allows for the screening of billions of imidazo[1,2-a]pyridine analogs against novel protein targets.
-
PROTACs (Proteolysis Targeting Chimeras): The scaffold is being used as a linker or warhead to recruit E3 ligases or target proteins. The C3 position offers a convenient attachment point for the linker chain required in PROTAC design.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[1] Link
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition. Link
-
Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of imidazo[1,2-a] annulated pyridines, pyrazines and pyrimidines by a novel three-component condensation. Synlett. Link
-
Goes, A. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Link
-
Perveen, S. (2023).[7] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.[6] Link
-
Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Synthesis and reactivity of imidazo[1,2-a]pyridines. Synthesis. Link
-
World Health Organization. (2023). Global Tuberculosis Report regarding Telacebec (Q203). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents [academia.edu]
- 7. mdpi.com [mdpi.com]
Historical development of imidazo[1,2-a]pyridine synthesis.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1][2] Historically, the synthesis of this moiety has evolved from harsh condensation reactions to elegant multicomponent assemblies and, most recently, to atom-economical C-H activation strategies.
This technical guide analyzes the three dominant epochs of this synthesis:
-
The Classical Era: The Tschitschibabin condensation.[3]
-
The Combinatorial Era: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
-
The Catalytic Era: Transition-metal-catalyzed oxidative couplings.
Part 1: The Classical Foundation (The Tschitschibabin Synthesis)
Historical Context:
First reported by Aleksei Chichibabin in 1924, this method remains the industrial standard for simple substrates due to its robustness. It involves the condensation of 2-aminopyridines with
Mechanistic Causality: The reaction is driven by the nucleophilicity of the ring nitrogen.
-
Alkylation: The endocyclic nitrogen (N1) attacks the
-carbon of the haloketone, displacing the halide ( ). -
Cyclization: The exocyclic amine attacks the carbonyl carbon.
-
Dehydration: Loss of water aromatizes the system to form the bicyclic core.
Protocol 1: Standard Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine Note: This protocol validates the synthesis of the core scaffold found in Zolimidine.
-
Reagents: 2-Aminopyridine (1.0 equiv),
-Bromoacetophenone (1.0 equiv), NaHCO₃ (2.0 equiv), Ethanol (0.5 M). -
Workflow:
-
Dissolve 2-aminopyridine (94 mg, 1 mmol) in absolute ethanol (2 mL).
-
Add
-bromoacetophenone (199 mg, 1 mmol) slowly to control exotherm. -
Reflux the mixture for 4–6 hours. Checkpoint: TLC should show consumption of the bromide.
-
Cool to room temperature. Add NaHCO₃ (solid) to neutralize the HBr byproduct.
-
Evaporate solvent. Resuspend in water/ethyl acetate. Wash the organic layer with brine.
-
Recrystallize from ethanol/hexane.
-
Technical Limitation: The requirement for highly reactive, lachrymatory
Figure 1: The linear stepwise mechanism of the Tschitschibabin condensation.
Part 2: The Multicomponent Revolution (The GBB Reaction)
Historical Context: Discovered independently in 1998 by Groebke, Blackburn, and Bienaymé, this Isocyanide-based Multicomponent Reaction (IMCR) revolutionized the field by allowing the one-pot assembly of the scaffold from three non-halogenated precursors: 2-aminopyridine, an aldehyde, and an isocyanide.
Mechanistic Causality: This reaction relies on the in situ formation of a Schiff base, which is then trapped by the isocyanide.
-
Imine Formation: Aldehyde + 2-aminopyridine
Imine. -
** [4+1] Cycloaddition:** The isocyanide undergoes a formal [4+1] cycloaddition with the imine (often catalyzed by Lewis acids like
). -
Prototropic Shift: Irreversible rearrangement to the stable aromatic product.
Protocol 2: GBB Synthesis of 3-Amino-Imidazo[1,2-a]pyridine Derivatives Note: Ideal for generating diversity libraries for drug screening.
-
Reagents: 2-Aminopyridine (1.0 equiv), Benzaldehyde (1.0 equiv), tert-Butyl isocyanide (1.0 equiv), Scandium(III) triflate (5 mol%).
-
Workflow:
-
In a 5 mL vial, combine 2-aminopyridine (1 mmol) and benzaldehyde (1 mmol) in MeOH (2 mL).
-
Stir for 30 mins to pre-form the imine (optional but boosts yield).
-
Add tert-butyl isocyanide (1 mmol) and
(25 mg). -
Stir at room temperature for 12 hours.
-
Purification: The product often precipitates. Filter and wash with cold MeOH. Alternatively, purify via silica column (DCM/MeOH 95:5).
-
Figure 2: The convergent assembly of the Groebke-Blackburn-Bienaymé reaction.
Part 3: The Catalytic Era (Oxidative C-H Activation)
Historical Context:
Modern drug discovery demands late-stage functionalization. Transition metal catalysis (Cu, Pd, Ru) allows the coupling of 2-aminopyridines with unfunctionalized ketones or nitroolefins, bypassing the need for
Mechanistic Causality: Copper-catalyzed aerobic oxidative coupling is the most "green" variant.
-
Enamine Formation: Condensation of ketone and amine.
-
C-H Activation: Cu(II) facilitates the oxidation of the
-C-H bond to a radical or organocopper intermediate. -
Reductive Elimination: Formation of the C-N bond and regeneration of the catalyst by
.
Protocol 3: Copper-Catalyzed Aerobic Oxidative Coupling Note: This method uses air as the terminal oxidant.
-
Reagents: 2-Aminopyridine (1.0 equiv), Acetophenone (1.0 equiv), CuI (10 mol%),
(balloon), 1,2-dichlorobenzene (solvent). -
Workflow:
-
Charge a reaction tube with 2-aminopyridine (1 mmol), acetophenone (1 mmol), and CuI (19 mg).
-
Add solvent (2 mL) and purge the headspace with an
balloon. -
Heat to 110°C for 12 hours.
-
Workup: Cool, dilute with EtOAc, filter through a Celite pad to remove copper salts.
-
Concentrate and purify via flash chromatography.
-
Comparative Analysis of Methodologies
| Feature | Tschitschibabin (1924) | GBB Reaction (1998) | Cu-Catalyzed C-H (2010s) |
| Reaction Type | Condensation (2-Component) | Multicomponent (3-Component) | Oxidative Coupling |
| Key Precursors | Isocyanides, Aldehydes | Ketones (Unfunctionalized) | |
| Atom Economy | Moderate (Loss of HBr/H2O) | High (Loss of H2O) | High (Loss of H2O) |
| Diversity Potential | Low (Linear synthesis) | High (Combinatorial) | Moderate |
| Primary Limitation | Substrate availability/toxicity | Isocyanide odor/cost | High temp, Metal waste |
Decision Logic for Synthesis Strategy
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on available starting materials and target substitution patterns.
Figure 3: Strategic decision matrix for selecting the synthesis pathway.
References
-
Tschitschibabin, A. E. (1924). "Über die Kondensation von α-Halogenketonen mit 2-Aminopyridin." Berichte der deutschen chemischen Gesellschaft.
-
Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett.
-
Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition.
-
Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters.
-
Ren, Z.-H., et al. (2016).[6] "Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines." Synthesis.
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines via tandem oxidative cyclization." RSC Advances.
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- 4. researchgate.net [researchgate.net]
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- 6. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
Methodological & Application
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including antifungal and antiprotozoal properties.[1][2][3] The protocol herein is structured to provide a clear, step-by-step methodology, suitable for researchers in both academic and industrial settings. We will delve into the rationale behind the synthetic strategy, key reaction parameters, and appropriate analytical techniques for the characterization of the final compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide range of pharmacological applications.[4][5] The fusion of an imidazole ring with a pyridine ring creates a unique bicyclic system that can interact with various biological targets. The partially saturated 5,6,7,8-tetrahydro derivative offers a three-dimensional structure that can be advantageous for binding to protein active sites. The carboxylic acid hydrazide functional group at the 2-position is a versatile handle for further derivatization, allowing for the exploration of a broad chemical space in the quest for novel therapeutic agents. Hydrazides themselves are a class of organic compounds with significant biological importance and serve as key intermediates in the synthesis of various heterocyclic systems.[6]
The synthesis of the target compound is a multi-step process that begins with the construction of the imidazo[1,2-a]pyridine core, followed by the introduction and modification of the functional group at the 2-position, and finally, the formation of the hydrazide.
Overall Synthetic Scheme
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide can be logically divided into three main stages:
-
Stage 1: Synthesis of the Imidazo[1,2-a]pyridine Core. This is typically achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7][8]
-
Stage 2: Esterification of the Carboxylic Acid. The carboxylic acid at the 2-position is converted to its corresponding ester to facilitate the subsequent reaction with hydrazine.
-
Stage 3: Formation of the Acid Hydrazide. The ester is then treated with hydrazine hydrate to yield the final 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide.[9][10]
Visualizing the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of the target compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Aminopyridine | Reagent | Sigma-Aldrich | |
| Ethyl bromopyruvate | Reagent | Sigma-Aldrich | Lachrymator, handle with care in a fume hood. |
| Ethanol | Anhydrous | Fisher Scientific | |
| Sodium bicarbonate | ACS Grade | VWR | |
| Palladium on Carbon (10%) | Catalyst | Acros Organics | |
| Hydrazine hydrate | Reagent | Sigma-Aldrich | Toxic and corrosive, handle with extreme care. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific | |
| Hexanes | HPLC Grade | Fisher Scientific |
Stage 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
This initial step involves the classic Tschitschibabin reaction for the synthesis of the imidazo[1,2-a]pyridine core.[11]
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl bromopyruvate (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Rationale: The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction.
Stage 2: Hydrogenation to Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
The aromatic pyridine ring is reduced to a saturated piperidine ring in this step.
Procedure:
-
Dissolve the ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-60 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate, which can often be used in the next step without further purification.
Rationale: Palladium on carbon is a highly effective catalyst for the heterogeneous hydrogenation of aromatic systems. The reduction of the pyridine ring is a critical step to obtain the desired tetrahydro-scaffold.
Stage 3: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
This final step converts the ester to the desired acid hydrazide.
Procedure:
-
Dissolve the ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the product, wash with cold ethanol, and dry under vacuum.
-
If no solid forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide.[9]
Rationale: The hydrazinolysis of the ester is a standard and efficient method for the preparation of acid hydrazides.[12][13] The large excess of hydrazine hydrate drives the reaction to completion.
Analytical Characterization and Quality Control
The identity and purity of the synthesized compounds at each stage should be confirmed by a combination of spectroscopic and chromatographic techniques.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The disappearance of the aromatic protons of the pyridine ring in the ¹H NMR spectrum after hydrogenation is a key indicator of a successful reaction in Stage 2.[9]
-
Infrared (IR) Spectroscopy: To identify key functional groups. The appearance of N-H stretching bands and a shift in the carbonyl frequency will confirm the formation of the hydrazide in Stage 3.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Ethyl bromopyruvate is a lachrymator and should be handled with care.
-
Hydrazine hydrate is highly toxic and corrosive. Avoid inhalation and skin contact.
-
Hydrogenation should be carried out in a vessel designed for high-pressure reactions and behind a blast shield.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete reaction or side product formation. | Ensure anhydrous conditions. Monitor the reaction closely by TLC and adjust the reaction time accordingly. Optimize the purification method. |
| Incomplete hydrogenation in Stage 2 | Inactive catalyst or insufficient hydrogen pressure. | Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or temperature if necessary. |
| Difficulty in isolating the final product in Stage 3 | Product is soluble in the reaction solvent. | Try precipitating the product by adding a non-polar solvent like hexanes. If that fails, proceed with extraction and column chromatography. |
Conclusion
The protocol outlined in this application note provides a reliable and well-documented method for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides. By following the detailed steps and understanding the rationale behind each transformation, researchers can successfully synthesize this valuable building block for further exploration in drug discovery and development. The versatility of the hydrazide functional group opens up numerous possibilities for creating diverse libraries of compounds based on the privileged imidazo[1,2-a]pyridine scaffold.
References
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ResearchGate. Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... Available from: [Link]
-
PubMed Central. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Available from: [Link]
-
PubMed. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Available from: [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
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ResearchGate. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Request PDF. Available from: [Link]
-
MySkinRecipes. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. Available from: [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]
-
ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Available from: [Link]
-
PubMed. A new procedure for preparation of carboxylic acid hydrazides. Available from: [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
PMC - NIH. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]
-
MDPI. 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
PubMed. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Available from: [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Exploration of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid in Antifungal Drug Discovery
Introduction: A Promising Scaffold for Novel Antifungals
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent discovery and development of novel therapeutic agents. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid scaffold has emerged as a promising starting point for the design of new antifungal drugs. Derivatives of this core structure have demonstrated significant in vitro activity against a range of pathogenic Candida species, highlighting their potential to address the critical need for new treatment options.[1][2]
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives as potential antifungal agents. The methodologies outlined herein are designed to facilitate a systematic investigation of this chemical series, from initial synthesis and in vitro characterization to preliminary mechanism of action studies and in vivo efficacy assessment.
Lead Compound Profile: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)hydrazide
A key derivative of the core scaffold, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)hydrazide, has shown particularly potent antifungal activity.[1][2] This compound serves as an excellent starting point for further investigation and optimization.
Table 1: In Vitro Activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)hydrazide against Candida Species [1][2]
| Candida Species | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| C. albicans | 0.016 - 1 |
| C. glabrata | 0.016 - 1 |
| C. krusei | 0.016 - 1 |
| C. parapsilosis | 0.016 - 1 |
| C. tropicalis | 0.016 - 1 |
| C. utilis | 0.016 - 1 |
| C. zeylanoides | 0.016 - 1 |
Furthermore, this lead compound has demonstrated a favorable selectivity profile, with no in vitro toxicity observed against mammalian cell lines at concentrations up to 25 µg/mL.[1][2]
Experimental Workflows: A Roadmap for Antifungal Drug Discovery
The journey from a promising chemical scaffold to a viable drug candidate involves a series of well-defined experimental stages. The following diagram illustrates a logical workflow for the evaluation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Caption: A logical workflow for the discovery and development of novel antifungal agents.
Part 1: Synthesis Protocols
The synthesis of the lead compound and its analogs is a critical first step. The following protocols are based on established synthetic methodologies for similar structures.[3][4]
Protocol 1.1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrazide
This protocol outlines the synthesis of the key hydrazide intermediate.
Materials:
-
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent) and ethanol.
-
Add hydrazine hydrate (1.05 equivalents) to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.[4]
-
Dilute the residue with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[4]
-
Purify the crude product by recrystallization or column chromatography to obtain pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide.
Protocol 1.2: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)hydrazide
This protocol describes the final condensation step to yield the lead compound.[1][2]
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
-
4-Cyanobenzaldehyde
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add 4-cyanobenzaldehyde (1.0 equivalent) to the solution.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
Part 2: In Vitro Antifungal Susceptibility and Cytotoxicity Testing
Protocol 2.1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-S4)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[5][6][7][8][9]
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (Candida spp.)
-
Test compounds and control antifungal agents (e.g., fluconazole)
-
Spectrophotometer or microplate reader
-
Sterile saline
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud dextrose agar for 24-48 hours at 35°C.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[6]
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium directly in the microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[6]
-
The endpoint can be determined visually or spectrophotometrically by reading the absorbance at a suitable wavelength (e.g., 530 nm).
-
Protocol 2.2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compounds against mammalian cells.[10][11]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well flat-bottom microtiter plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
-
Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Part 3: Mechanism of Action Studies
The imidazole moiety in the core structure suggests a potential mechanism of action involving the inhibition of ergosterol biosynthesis, a well-established target for azole antifungals.[12]
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action: inhibition of ergosterol biosynthesis.
Protocol 3.1: Ergosterol Quantification Assay
This protocol allows for the quantification of ergosterol in Candida albicans cells to assess the impact of the test compounds on its biosynthesis.[13][14][15]
Materials:
-
Candida albicans culture
-
Sabouraud Dextrose Broth (SDB)
-
Test compounds
-
Alcoholic potassium hydroxide (KOH) solution
-
n-Heptane or n-hexane
-
Sterile water
-
Spectrophotometer capable of scanning UV wavelengths
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Cell Culture and Treatment:
-
Grow C. albicans in SDB to mid-log phase.
-
Inoculate fresh SDB with the yeast culture and add the test compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC). Include a no-drug control.
-
Incubate for a defined period (e.g., 16-24 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
Add alcoholic KOH solution to the cell pellet.
-
Incubate at 80-85°C for 1 hour to saponify the cellular lipids.[13]
-
-
Sterol Extraction:
-
After cooling, add a mixture of sterile water and n-heptane (or n-hexane) and vortex vigorously to extract the non-saponifiable lipids (sterols).[13]
-
Separate the layers by centrifugation and carefully transfer the upper organic layer to a new tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the organic layer from 240 to 300 nm.[14]
-
The presence of ergosterol will result in a characteristic four-peaked curve.
-
-
Data Analysis:
Part 4: In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be evaluated in an animal model of infection to assess their in vivo efficacy.
Protocol 4.1: Murine Model of Disseminated Candidiasis
This protocol describes a standard model for evaluating the efficacy of antifungal agents against systemic Candida infection in mice.[14][16][17][18][19]
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR)
-
Candida albicans strain
-
Test compound and vehicle control
-
Sterile saline
-
Insulin syringes with 27-gauge needles
-
Housing for animals in a BSL-2 facility
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum of C. albicans in sterile saline at the desired concentration (e.g., 1 x 10⁶ CFU/mL).
-
-
Infection:
-
Infect the mice via intravenous injection (e.g., tail vein) with the prepared C. albicans suspension.
-
-
Treatment:
-
Initiate treatment with the test compound at various doses at a specified time post-infection (e.g., 2 hours). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle-treated control group and a positive control group (e.g., fluconazole).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness, weight loss, and survival.
-
The primary endpoint is typically survival over a defined period (e.g., 21-30 days).
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain, spleen) at a specific time point. To determine fungal burden, euthanize a subset of mice, homogenize the organs, and plate serial dilutions on appropriate agar to count colony-forming units (CFUs).
-
-
Data Analysis:
-
Compare the survival curves of the treated groups to the control group using Kaplan-Meier analysis.
-
Compare the fungal burden in the organs of treated and control groups.
-
Conclusion
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid scaffold represents a valuable starting point for the development of novel antifungal agents. The protocols and application notes provided in this guide offer a comprehensive framework for the systematic evaluation of derivatives of this scaffold. By following these methodologies, researchers can effectively characterize the antifungal properties, elucidate the mechanism of action, and assess the in vivo potential of these promising compounds, thereby contributing to the critical effort of expanding our arsenal against fungal diseases.
References
-
Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... - ResearchGate. Available from: [Link]
-
Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed Central. Available from: [Link]
-
Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. Available from: [Link]
-
SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. Available from: [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Request PDF - ResearchGate. Available from: [Link]
-
Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC - NIH. Available from: [Link]
-
Antifungal Efficacy of a Thiazolyl Hydrazone Derivative Incorporated into a Self-Emulsifying Drug Delivery System in a Murine Model of Cryptococcosis - PMC - NIH. Available from: [Link]
-
Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed. Available from: [Link]
-
Full article: Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Available from: [Link]
-
Ergosterol quantification in the benzoxazole-treated C. albicans using HPLC. - ResearchGate. Available from: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - ANSI Webstore. Available from: [Link]
-
Cytotoxicity effects of hydrazones and sulfonyl hydrazones against... - ResearchGate. Available from: [Link]
-
(PDF) Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract - ResearchGate. Available from: [Link]
-
Quantitation of Candida albicans ergosterol content improves the correlation between in vitro antifungal susceptibility test results and in vivo outcome after fluconazole treatment in a murine model of invasive candidiasis - PubMed. Available from: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central. Available from: [Link]
-
Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis - NIH. Available from: [Link]
-
Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. Available from: [Link]
-
Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. Available from: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ResearchGate. Available from: [Link]
-
(PDF) Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one - ResearchGate. Available from: [Link]
-
Systemic Candidiasis in Mice: New Insights From an Old Model - Frontiers. Available from: [Link]
-
New Antifungal Document Editions | News - CLSI. Available from: [Link]
-
CLSI M27-S4 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement - ANSI Webstore. Available from: [Link]
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- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
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High-throughput screening assays for imidazo[1,2-a]pyridine libraries
Application Note: High-Throughput Screening Strategies for Imidazo[1,2-a]pyridine Libraries
Subtitle: From Target Engagement to Phenotypic Profiling in Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging anti-infective agents (e.g., Q203/Telacebec).[1][2] Its ability to display diverse substituents at the C2, C3, C6, and C8 positions makes it an ideal candidate for high-throughput screening (HTS) campaigns targeting kinases, GPCRs, and infectious pathogens. This guide provides a comprehensive technical workflow for screening imidazo[1,2-a]pyridine libraries, detailing library management, biochemical TR-FRET kinase assays, and phenotypic cell viability protocols.
Library Design & Quality Control
Before screening, the physical state of the chemical library must be optimized. Imidazo[1,2-a]pyridines are often lipophilic; improper handling can lead to compound precipitation or "false" inactivity.
Solvent & Acoustic Dispensing
Traditional tip-based liquid handlers often fail with low-volume DMSO transfers due to surface tension and hydration issues.
-
Standard: Dissolve library compounds to 10 mM in 100% anhydrous DMSO.
-
Technology: Use Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) for assay plate preparation.[3]
-
Why: ADE transfers nanoliter volumes (2.5 nL increments) without physical contact, eliminating cross-contamination and preventing the "DMSO hydration" effect that alters compound concentration over time.
-
-
Storage: Store source plates at -20°C in low-humidity environments (<10% RH) to prevent water absorption, which can cause imidazo-pyridine derivatives to crash out of solution.
The "PAINS" Filter
While the imidazo[1,2-a]pyridine core itself is stable, certain substitutions (e.g., exocyclic double bonds) can act as Pan-Assay Interference Compounds (PAINS).
-
Action: Run an in silico filter (e.g., chemically aware structural filters) to flag potential aggregators or redox-active cyclizers before physical screening.
Biochemical HTS Strategy: TR-FRET Kinase Assay
Imidazo[1,2-a]pyridines are potent ATP-competitive kinase inhibitors (e.g., p38
Assay Principle (LanthaScreen™ Model)
This assay measures the displacement of a tracer (fluorophore-labeled kinase inhibitor) by the test compound.
-
Donor: Terbium (Tb)-labeled anti-tag antibody (binds to the Kinase).
-
Acceptor: Fluorescent-labeled tracer (binds to the Kinase ATP site).
-
Mechanism: When the tracer binds, FRET occurs (Tb excites the tracer). If a library compound displaces the tracer, FRET is disrupted, and the signal decreases.
Visual Workflow (TR-FRET)
Caption: Schematic of TR-FRET competition assay. Inhibitors displace the tracer, breaking the energy transfer loop.
Detailed Protocol
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Europium or Terbium-labeled Antibody.[4]
-
Kinase Tracer (e.g., Tracer 222).
Step-by-Step:
-
Dispense Compounds: Use ADE to transfer 10 nL of library compounds (10 mM stock) into a 384-well white, low-volume plate. Final assay concentration: 10
M (assuming 10 L reaction). -
Add Kinase/Antibody Mix: Add 5
L of Kinase + Tb-Antibody solution in Kinase Buffer.-
Note: Pre-incubate for 15 mins to allow antibody binding if not using a directly labeled kinase.
-
-
Incubate: Centrifuge plate (1000 rpm, 1 min) and incubate for 30 mins at RT.
-
Add Tracer: Add 5
L of Tracer solution (at concentration). -
Equilibration: Incubate for 1 hour at RT in the dark.
-
Read: Measure on a multimode reader (e.g., PHERAstar or EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 495 nm.
-
Emission 2 (Acceptor): 520 nm.[5]
-
Data Calculation:
Phenotypic HTS Strategy: Resazurin Cell Viability
For anti-infective (e.g., M. tuberculosis) or oncology screens, a phenotypic readout is essential. The Resazurin (Alamar Blue) assay is robust, inexpensive, and amenable to HTS.
Assay Principle
Resazurin (non-fluorescent, blue) is reduced by viable cells (via NADH/NADPH dehydrogenase enzymes) to Resorufin (highly fluorescent, pink). Imidazo[1,2-a]pyridines that kill the target cell will prevent this reduction.
Detailed Protocol
Reagents:
-
Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, filter sterilized).[6]
-
Target Cells (e.g., A549 for cancer, or H37Rv surrogate for TB).
Step-by-Step:
-
Cell Plating: Dispense 30-50
L of cell suspension (e.g., 2,000 cells/well) into 384-well black, clear-bottom plates. -
Compound Addition: Add compounds via ADE (final conc. 10
M). Include DMSO negative controls and Staurosporine positive controls. -
Incubation: Incubate for 24-72 hours (depending on cell doubling time) at 37°C, 5% CO2.
-
Dye Addition: Add 5-10
L of Resazurin solution. -
Development: Incubate for 2-4 hours.
-
Read: Measure Fluorescence.
Data Analysis & Validation
Quality Control: The Z-Factor
To validate that your assay is robust enough for HTS, you must calculate the Z-factor (Z') using your controls.[5][8][9][10][11]
[10]-
: Standard deviation of positive and negative controls.[8]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
: Mean of positive and negative controls.[10]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
| Z-Factor Value | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | Impossible to achieve.[10] |
| 0.5 - 1.0 | Excellent | Proceed to screening. |
| 0.0 - 0.5 | Marginal | Optimization required (check pipetting, reagent stability). |
| < 0.0 | Poor | Stop. Do not screen. Assay signal overlaps with noise. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Biochemical) | Compound Autofluorescence | Switch to TR-FRET (time delay removes short-lived fluorescence). |
| Low Signal Window (Cell) | Low metabolic activity | Increase cell number per well or extend Resazurin incubation time. |
| Edge Effects | Evaporation | Use breathable membranes or fill edge wells with water (do not use for data). |
| Precipitation | Lipophilicity of Scaffold | Reduce DMSO % (keep <1%) or add 0.01% Triton X-100 to buffer. |
HTS Workflow Diagram
Caption: General HTS workflow for imidazo[1,2-a]pyridine libraries, splitting into biochemical or cellular paths.
References
-
Goel, R. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[2][12][13] ACS Omega.
-
Thermo Fisher Scientific. (2025). LanthaScreen™ TR-FRET Kinase Activity Assay Protocol.[4]
-
Zhang, J.H. et al. (1999).[8] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9][10][11] Journal of Biomolecular Screening.
-
Riss, T.L. et al. (2016). Cell Viability Assays: Resazurin and Other Formats.[14] Assay Guidance Manual (NCBI).
-
Labcyte (Beckman Coulter). (2024). Acoustic Liquid Handling for High-Throughput Screening.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. analis.com [analis.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. assay.dev [assay.dev]
- 9. punnettsquare.org [punnettsquare.org]
- 10. grokipedia.com [grokipedia.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tribioscience.com [tribioscience.com]
Using 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid as a scaffold for medicinal chemistry
Subtitle: A Protocol Guide for Designing 3D-Rich Peptidomimetics and Saturated Bioisosteres
Introduction: Escaping "Flatland" in Drug Discovery
In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional,
Unlike its flat aromatic precursor, the tetrahydro- derivative possesses a puckered piperidine ring fused to the imidazole. This bicyclic system acts as a rigid proline surrogate or a
Key Scaffold Attributes
| Feature | Property | Medicinal Chemistry Advantage |
| Geometry | Bicyclic, fused 5,6-system | Constrains bond rotation; reduces entropic penalty of binding. |
| Stereochemistry | Chiral center at C8 (if substituted) | Allows for stereoselective exploration of binding pockets. |
| Basicity | Imidazole N ( | Hydrogen bond acceptor; tunable pKa (~5-6) for solubility. |
| Lipophilicity | Moderate LogP | Improved water solubility compared to fully aromatic analogs. |
Synthetic Protocols
The synthesis of the core scaffold is a two-stage process: construction of the aromatic bicycle followed by selective saturation of the pyridine ring.
Protocol A: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate (Aromatic Precursor)
Objective: To form the fused bicyclic core via condensation.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Ethyl bromopyruvate (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
Sodium bicarbonate (
)[1]
Procedure:
-
Dissolution: Dissolve 2-aminopyridine (e.g., 10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition: Dropwise add ethyl bromopyruvate (11 mmol) at room temperature. The solution may warm slightly.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). -
Neutralization: Cool to room temperature. Add saturated aqueous
until pH ~8. -
Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).
-
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the aromatic ester as a white/off-white solid.
Protocol B: Catalytic Hydrogenation to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Objective: Selective reduction of the pyridine ring while leaving the imidazole intact. This is the critical step to generate the "tetrahydro" scaffold.
Reagents:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate (from Protocol A)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Acetic Acid (glacial) or Ethanol/HCl
-
Hydrogen gas (
) balloon or Parr shaker (40 psi)
Procedure:
-
Preparation: In a hydrogenation vessel, dissolve the aromatic precursor (1.0 g) in glacial acetic acid (15 mL). Note: Protonation of the pyridine nitrogen facilitates reduction.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the vessel with
gas. Agitate under atmosphere (balloon pressure is often sufficient, but 40 psi in a Parr shaker accelerates the reaction) for 12–24 hours. -
Monitoring: Monitor by LC-MS. The product mass will be
. The aromatic starting material should disappear. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate. If acetic acid was used, co-evaporate with toluene to remove traces. The residue is often the acetate salt.
-
Free Base (Optional): Dissolve in DCM, wash with sat.
, dry, and concentrate to yield the tetrahydro ester.
Protocol C: Scaffold Functionalization (Library Generation)
Objective: Hydrolysis of the ester and amide coupling to create a focused library.
-
Hydrolysis: Treat the tetrahydro ester with LiOH (2 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 4 with 1M HCl and lyophilize to get the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (zwitterionic form).
-
Coupling:
-
Dissolve the acid (1 equiv) in DMF.
-
Add Amine (R-
, 1.1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv). -
Stir at RT for 4–16 hours.
-
Purify via preparative HPLC (Reverse phase, C18).
-
Application Areas & Mechanism of Action
Peptidomimetics: The -Turn Mimic
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a proven dipeptide surrogate. In a polypeptide chain, it can replace the
-
Mechanism: The rigid bicyclic structure forces the backbone into a turn conformation, stabilizing the secondary structure of the peptide.
-
Application: Design of inhibitors for protein-protein interactions (PPIs) where
-turns are the recognition motif (e.g., GPCR ligands, protease inhibitors).
Antifungal Activity
Derivatives of this scaffold, particularly hydrazides, have demonstrated potent activity against Candida species.[2][3]
-
Data: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) hydrazide showed MIC values as low as 0.016 mg/mL against Candida albicans.[2][3]
-
Selectivity: Cytotoxicity assays suggest high selectivity for fungal cells over mammalian cells (IC50 > 25
g/mL).
Kinase and Enzyme Inhibition
The scaffold serves as a template for ATP-competitive inhibitors. The imidazole nitrogen can function as a hinge binder in kinase active sites, while the carboxylic acid handle allows projection into the solvent-exposed region or the back pocket.
Visualizations
Figure 1: Synthesis Workflow
This diagram illustrates the conversion of raw materials into the functionalized tetrahydro scaffold.
Caption: Step-wise synthesis from condensation to library generation.
Figure 2: Pharmacophore & SAR Map
This diagram maps the structural features of the scaffold to their medicinal chemistry functions.
Caption: Structural Activity Relationship (SAR) map highlighting key functional regions.
References
-
Synthesis and selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 2010. Link
-
Substituted Imidazo[1,2-a]pyridines as
-strand Peptidomimetics. Bioorganic & Medicinal Chemistry Letters, 2012. Link -
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 2015. Link
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate, 2025.[3] Link
-
Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry, 2023.[4] Link
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing for Novel Compounds
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health threat.[1][2] This escalating challenge underscores the urgent need for the discovery and development of novel antifungal agents.[1][3][4] A critical step in this discovery pipeline is the accurate in vitro assessment of a new compound's activity against pathogenic fungi. Antifungal susceptibility testing (AFST) serves as the primary gatekeeper, providing the minimum inhibitory concentration (MIC) data needed to guide therapeutic development, establish a spectrum of activity, and monitor for the development of resistance.[2][5]
This guide provides a comprehensive overview of the principles and methodologies for conducting in vitro AFST for new chemical entities. It is designed for researchers, scientists, and drug development professionals, offering both the foundational theory and detailed, field-proven protocols necessary for generating reliable and reproducible data. We will delve into the gold-standard reference methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), explore high-throughput adaptations for screening large compound libraries, and discuss the critical role of quality control in ensuring data integrity.
Fundamental Principles of Antifungal Susceptibility Testing
The primary goal of AFST is to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus under standardized in vitro conditions. This value is known as the Minimum Inhibitory Concentration (MIC) .[5] While MIC is the most common metric, for some applications, the Minimum Fungicidal Concentration (MFC) , the lowest concentration that results in fungal death, is also determined.
The core of modern AFST relies on standardized, reproducible methods to ensure that results are comparable across different laboratories and studies.[6] Two internationally recognized bodies provide these standards:
-
CLSI (Clinical and Laboratory Standards Institute): Provides reference methods widely used in North America and other regions. Key documents include M27 for yeasts and M38 for filamentous fungi.[7][8][9]
-
EUCAST (European Committee on Antimicrobial Susceptibility Testing): Provides standards predominantly used in Europe. Key documents include E.DEF 7.3 for yeasts and E.DEF 9.3 for molds.[10][11]
While there are minor differences between CLSI and EUCAST protocols (e.g., glucose concentration in the media, inoculum size), both are based on the same foundational broth microdilution technique and aim to produce reliable MIC data.[5]
The Gold Standard: Broth Microdilution (BMD) Method
The broth microdilution method is the reference standard for determining MICs.[5] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate. The detailed protocol below is based on the widely adopted CLSI M27 methodology for yeasts.[7][12][13]
Causality Behind Experimental Choices: Why This Method Works
-
Standardized Medium (RPMI-1640): RPMI-1640, buffered with MOPS to a pH of 7.0, provides a consistent and nutritionally defined environment for fungal growth, ensuring that results are not skewed by batch-to-batch variations in media.[5]
-
Standardized Inoculum: The final inoculum concentration is critical. Too high a density can lead to falsely elevated MICs, while too low a density can result in insufficient growth. Spectrophotometric standardization is essential for reproducibility.
-
Twofold Serial Dilutions: This geometric progression allows for a clear determination of the MIC endpoint across a wide concentration range.
-
Incubation Conditions: A temperature of 35°C is optimal for the growth of most clinically relevant yeasts like Candida species.[10]
-
Endpoint Reading: The MIC is defined as the lowest concentration showing significant growth inhibition. For azoles, this is typically a ~50% reduction in turbidity compared to the growth control, as trailing growth is common. For other drug classes like polyenes and echinocandins, a 100% inhibition (no visible growth) is the endpoint.
Detailed Protocol: CLSI-Based Broth Microdilution for Yeasts
Objective: To determine the MIC of a new compound against a yeast isolate.
Materials:
-
Test compound (powder form)
-
Solvent (e.g., DMSO)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with 0.165 M MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates[5]
-
Yeast isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) plate
-
Sterile saline or water
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)[14]
Workflow Diagram:
Caption: Broth Microdilution Workflow for AFST.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a stock solution of the new compound in a suitable solvent (e.g., 100% DMSO) at a concentration 100x the highest final concentration desired. Rationale: Using a high concentration minimizes the amount of solvent added to the assay, preventing solvent toxicity to the fungus. b. Create a working solution by diluting the stock in RPMI-1640 medium. Then, perform twofold serial dilutions in RPMI-1640 in a separate plate or tubes to create 2x the final desired concentrations. You will typically test a range from 64 µg/mL down to 0.06 µg/mL.
-
Inoculum Preparation: a. Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.[10] b. Select 3-5 well-isolated colonies (≥1 mm) and suspend them in 5 mL of sterile saline. c. Vortex the suspension for 15 seconds to homogenize.[10] d. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (at 530 nm wavelength), which corresponds to approximately 1-5 x 10⁶ CFU/mL. e. Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. This is the final working inoculum. Rationale: This very specific cell density is low enough to be susceptible to the drug but high enough for robust growth in the control wells within 24-48 hours.
-
Assay Plate Setup: a. Using a multichannel pipette, add 100 µL of each 2x compound dilution to the appropriate wells of a 96-well microtiter plate (e.g., column 1 has the highest concentration, column 10 the lowest). b. Add 100 µL of RPMI-1640 containing the same concentration of solvent as the test wells to column 11 (Growth Control). c. Add 200 µL of RPMI-1640 alone to column 12 (Sterility Control). d. Add 100 µL of the final working inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells. e. The final volume in wells 1-11 is 200 µL, with the compound concentrations now at 1x and the final inoculum density at 0.5-2.5 x 10³ CFU/mL.
-
Incubation and Reading: a. Cover the plate and incubate at 35°C for 24 to 48 hours. b. Read the plate at 24 hours. The MIC is the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in growth compared to the growth control well. This can be assessed visually (a small button or faint haze is acceptable for 50% inhibition) or by using a microplate reader at 620 nm.[1] c. The growth control should show distinct turbidity. The sterility control should show no growth.
Quality Control (QC) and Validation
Trustworthiness through Self-Validation: An AFST assay is only as reliable as its controls. Every batch of testing must include a QC strain with a known and predictable MIC range against standard antifungal agents. This validates the entire test system—from the medium and inoculum preparation to the incubation conditions and operator technique.
-
QC Strains: Standard, well-characterized strains from a recognized culture collection like ATCC are used. Their genetic stability ensures consistent MIC results.
-
On-Scale Results: The MIC for the QC strain must fall within the accepted reference range. If it does not, the results for the new test compounds in that batch are considered invalid, and the assay must be repeated.
| QC Strain | Antifungal Agent | Expected 24-hr MIC Range (µg/mL) - CLSI[15] |
| Candida parapsilosis ATCC 22019 | Fluconazole | 2 - 8 |
| Candida parapsilosis ATCC 22019 | Voriconazole | 0.015 - 0.12 |
| Candida krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 128 |
High-Throughput Screening (HTS) for New Compounds
For primary screening of large compound libraries, the standard BMD method can be slow and labor-intensive.[3] HTS adaptations are necessary to increase throughput and efficiency.[1][3]
Key Modifications for HTS:
-
Miniaturization: Assays are often performed in 384-well or 1536-well plates to conserve compound and reagents.
-
Automation: Liquid handling robots are used for plate preparation, compound addition, and inoculum dispensing to ensure precision and speed.
-
Simplified Readouts: Instead of visual inspection, automated plate readers are used. Often, a colorimetric or fluorometric indicator is added to measure cell viability (e.g., AlamarBlue, resazurin).[14] A reduction in signal indicates growth inhibition.[1]
-
Single-Point Screening: In primary screens, compounds are often tested at a single high concentration (e.g., 10-20 µM). "Hits" that show significant activity are then re-tested in a full dose-response format to determine the MIC.[16]
HTS Workflow Decision Tree
Caption: Decision workflow for HTS of antifungal compounds.
Special Considerations for Novel Compounds
When testing new, uncharacterized compounds, several issues can arise that require special attention:
-
Solubility: Poor solubility in aqueous media is a common problem. Compounds may precipitate in the assay wells, making MIC interpretation impossible. Using co-solvents (like DMSO) is standard, but the final concentration must be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
Compound Color: If a compound is colored, it can interfere with optical density (OD) readings. In such cases, visual reading or the use of a metabolic indicator dye that shifts color away from the compound's absorbance spectrum is necessary.
-
Mechanism of Action: A compound's mechanism can affect the MIC endpoint. Fungistatic compounds may produce "trailing" growth, making a 50% inhibition endpoint more appropriate. Fungicidal compounds may show a very sharp cutoff with 100% inhibition.
Conclusion
Rigorous and standardized in vitro antifungal susceptibility testing is the bedrock of antifungal drug discovery. By adhering to established reference methodologies from bodies like CLSI and EUCAST, researchers can generate high-quality, reliable data. The integration of robust quality control measures ensures the validity and reproducibility of these results. For large-scale screening, adapting the reference methods for high-throughput applications enables the rapid identification of promising new chemical entities. Understanding the principles behind the protocols and anticipating challenges specific to novel compounds will ultimately accelerate the journey from initial hit to lead candidate in the fight against invasive fungal diseases.
References
- High-Throughput Screening for Novel Antifungal Agents: Applic
- High-Throughput Antifungal Hit Discovery & Screening Service.
- EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Scribd.
- Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains. bioRxiv.
- High-throughput synergy screening identifies microbial metabolites as combination agents for the tre
- An Automated High-Throughput Cell-Based Multiplexed Flow Cytometry Assay to Identify Novel Compounds to Target Candida albicans Virulence-Rel
- CLSI M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
- Hot topics in antifungal susceptibility testing. PMC.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE.
- Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.
- Antifungal Susceptibility Testing Panel - MP-5.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube.
- Clinical and Laboratory Standards Institute Publishes Updated Standard for Broth Dilution Antifungal Susceptibility Testing of Yeasts. BioSpace.
- Antifungal Susceptibility Testing: Current Approaches. PMC.
- Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
- CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore.
- Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Future Medicine.
- Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium. MDPI.
- Issues in antifungal susceptibility testing. UKHSA Research Portal.
- Antifungal Susceptibility Test. Slideshare.
- EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3.
- Antifungal Resistance: An Emerging Reality and A Global Challenge. Oxford Academic.
- Advancements and challenges in antifungal therapeutic development. ASM Journals.
- The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. MDPI.
- In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy.
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Application Notes & Protocols: A Cell-Based Assay Cascade for Evaluating Imidazo[1,2-a]pyridine Efficacy
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its synthetic versatility allows for the generation of diverse compound libraries with a wide spectrum of biological activities.[2][4] Notably, derivatives of this scaffold have shown significant promise as anticancer agents by targeting a variety of key cellular pathways, including protein kinases like IGF-1R, Mer, and Axl, which are crucial for tumor proliferation and survival.[5][6][7]
Evaluating the therapeutic potential of novel imidazo[1,2-a]pyridine derivatives requires a systematic and multi-faceted approach. A tiered screening cascade, progressing from broad assessments of cytotoxicity to detailed mechanistic studies, is essential for identifying lead compounds with potent and selective anticancer activity. This guide provides detailed, field-proven protocols for a logical series of cell-based assays designed to comprehensively characterize the efficacy of these promising compounds.
The Efficacy Evaluation Cascade: A Strategic Approach
A robust drug discovery workflow does not rely on a single assay. Instead, it employs a strategic cascade to efficiently triage compounds. This approach saves resources by eliminating non-viable candidates early and provides increasingly detailed information about promising ones. Our recommended cascade prioritizes broad, high-throughput assays first, followed by more complex, mechanism-of-action studies.
Caption: A logical workflow for compound efficacy evaluation.
Part 1: Primary Screening - Assessing Cytotoxicity and Viability
The initial goal is to determine whether a compound has a general cytotoxic or cytostatic effect on cancer cells. The MTT assay is a reliable, cost-effective, and high-throughput colorimetric method for this purpose.[8][9][10]
Principle of the MTT Assay
The assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[8][9][10] The amount of formazan, quantified by spectrophotometry after solubilization, is directly proportional to the number of living, metabolically active cells.[8][9]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Test imidazo[1,2-a]pyridine derivatives
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS[10]
-
Solubilization solution: Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)[9]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then prepare a suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no cell" blanks (medium only) to correct for background absorbance.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium. A typical concentration range might be 0.1 to 100 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Carefully remove the seeding medium from the wells and add 100 µL of the prepared compound dilutions (or controls).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[9]
-
Scientist's Note: It is crucial to ensure formazan crystals are fully dissolved before reading the plate. Incomplete solubilization is a common source of variability. Pipetting up and down gently after adding DMSO can aid this process.
Data Analysis and Presentation
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
The results are typically plotted as a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value can be determined.
Table 1: Sample IC₅₀ Data for Imidazo[1,2-a]pyridine Derivatives on HeLa Cells
| Compound | IC₅₀ (µM) after 48h |
| IMP-001 | 7.5 |
| IMP-002 | 15.2 |
| IMP-003 | > 100 |
| Doxorubicin | 0.8 |
Part 2: Secondary Screening - Elucidating the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in the primary screen should be investigated further to understand how they kill cancer cells. A common and desirable mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).
Principle of the Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[13] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[14][15] When active caspase-3/7 in apoptotic cells cleaves this substrate, it releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal that is proportional to the amount of caspase activity.[14][15]
Caption: Workflow for cell cycle analysis via flow cytometry.
Table 3: Cell Cycle Distribution in HeLa Cells after 24h Treatment with IMP-001
| Treatment | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |
| Vehicle | 55.1 | 28.3 | 16.6 |
| IMP-001 (7.5 µM) | 25.4 | 15.5 | 59.1 |
| IMP-001 (15 µM) | 18.2 | 9.7 | 72.1 |
These results would strongly suggest that IMP-001 induces a G₂/M phase arrest in the cell cycle, preventing mitosis and contributing to its anticancer effect.
Conclusion
This three-tiered assay cascade provides a comprehensive framework for the initial evaluation of imidazo[1,2-a]pyridine derivatives. By systematically assessing cytotoxicity, the induction of apoptosis, and effects on cell cycle progression, researchers can effectively identify and prioritize lead compounds for further preclinical development. This structured approach ensures that resources are focused on candidates with the most promising therapeutic profiles, accelerating the path from discovery to potential clinical application.
References
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 17, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved February 17, 2026, from [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved February 17, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved February 17, 2026, from [Link]
-
Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021, September 3). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 17, 2026, from [Link]
-
Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011, November 12). Molecular Cancer Therapeutics | American Association for Cancer Research. Retrieved February 17, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved February 17, 2026, from [Link]
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.). Retrieved February 17, 2026, from [Link]
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Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancer. Retrieved February 17, 2026, from [Link]
-
Tumor Cell Based Assays. (n.d.). Alfa Cytology. Retrieved February 17, 2026, from [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016, December 1). Retrieved February 17, 2026, from [Link]
-
Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH. Retrieved February 17, 2026, from [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved February 17, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]
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Muse® Caspase-3/7 Kit. (n.d.). Retrieved February 17, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. Retrieved February 17, 2026, from [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022, April 29). DergiPark. Retrieved February 17, 2026, from [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
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Application Note: In Vivo Evaluation of Antiprotozoal Agents
Introduction: Bridging the Translational Gap
The transition from in vitro potency (
This guide provides high-fidelity protocols for the three most critical protozoal indications. It moves beyond basic screening to focus on mechanistic validation and pharmacodynamic (PD) endpoints .
The Drug Discovery Funnel
The following diagram illustrates the logical progression of testing, ensuring resources are not wasted on compounds with poor pharmacokinetic (PK) profiles.
Figure 1: Critical path for antiprotozoal agent progression. Only compounds clearing the Selectivity Index threshold should advance to animal models.
Malaria: The Peters’ 4-Day Suppressive Test
Model Organism: Plasmodium berghei (ANKA or NK65 strain) in Swiss Albino or BALB/c mice. Rationale: This is the industry gold standard. P. berghei is a rodent-specific parasite that mimics the synchronous erythrocytic cycle of human P. falciparum. The 4-day window covers roughly four asexual life cycles, providing a robust window to measure schizonticidal activity.
Protocol Workflow
Preparation:
-
Donor Mice: Maintain P. berghei in donor mice until parasitemia reaches 20–30%.[1]
-
Inoculum: Collect blood via cardiac puncture (heparinized). Dilute in PBS to
infected RBCs (iRBCs) per 0.2 mL.
Experimental Steps:
-
Infection (Day 0): Inoculate naive mice (
/group) intraperitoneally (IP) with 0.2 mL inoculum. -
Treatment (Day 0–3): Administer test compound 2–4 hours post-infection (Day 0) and subsequently at 24, 48, and 72 hours (Days 1–3).
-
Route: Oral gavage (PO) is preferred for clinical relevance; IP/IV for proof of concept.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or DMSO/Tween/Saline mix.
-
-
Readout (Day 4): Prepare thin blood smears from tail vein. Fix with methanol; stain with 10% Giemsa (pH 7.2).
Data Analysis & Validation
Count min. 1000 RBCs per slide. Calculate % Parasitemia and % Suppression.[2]
| Group | Treatment | Dose (mg/kg) | Expected Outcome |
| Negative Control | Vehicle Only | N/A | >20% Parasitemia on Day 4 |
| Positive Control | Chloroquine | 10 | >95% Suppression (Clearance) |
| Test Group | New Chemical Entity | 10–100 | Dose-dependent reduction |
Critical Check: If the Vehicle group shows <10% parasitemia on Day 4, the inoculum was non-viable. Discard the study.
Visceral Leishmaniasis: The Hamster Model
Model Organism: Leishmania donovani in Golden Hamsters (Mesocricetus auratus).[3] Rationale: Unlike mice, hamsters do not spontaneously resolve visceral leishmaniasis.[3] They develop a progressive, fatal disease with hepatosplenomegaly closely mimicking human Kala-azar. This makes them the authoritative model for evaluating cure.
Protocol Workflow
Preparation:
-
Parasites: Use L. donovani amastigotes derived from the spleen of a heavily infected donor hamster.[4] (Promastigotes from culture are less virulent and prone to enzymatic degradation by complement).
-
Inoculum:
amastigotes in 100 µL PBS.
Experimental Steps:
-
Infection: Intracardiac (IC) injection is the most reliable route for establishing uniform liver burden. Note: Requires anesthesia (Ketamine/Xylazine).
-
Establishment Phase: Allow infection to proceed for 14–21 days.
-
Treatment: Administer drugs daily for 5–10 days (PO or IP).
-
Necropsy (Day 7 post-treatment): Euthanize animals. Weigh the liver and spleen.
Endpoint: Leishman-Donovan Units (LDU)
Prepare "dab smears" (impression smears) of the liver. Fix and stain (Giemsa).[2][5] Count amastigotes per 500 cell nuclei.
Validation Criteria:
-
Positive Control: Miltefosine (30 mg/kg, PO) or Amphotericin B (1 mg/kg, IV).
-
Efficacy Threshold: A valid hit should reduce LDU by >50% compared to vehicle. >95% reduction suggests a potential sterile cure.
Chagas Disease: Bioluminescence Imaging (Refined)
Model Organism: Transgenic Trypanosoma cruzi (expressing Firefly Luciferase) in BALB/c mice. Rationale: Traditional counting of blood trypomastigotes (Brener method) is laborious and low-sensitivity. Bioluminescence imaging (BLI) allows for longitudinal tracking of parasite load in the same animal, reducing animal usage (3Rs) and detecting tissue sequestration (heart/GI tract) in the chronic phase.
Experimental Workflow Diagram
This workflow integrates high-tech imaging for precise PD readout.
Figure 2: Bioluminescence workflow for Chagas disease drug screening. Allows real-time quantification of parasite burden.
Protocol Details
-
Infection: IP injection of
bloodstream trypomastigotes (Tulaheen or Y strain expressing Luciferase). -
Imaging (IVIS):
-
Treatment: Benznidazole (100 mg/kg) serves as the positive control.
-
Cure Criterion: Survival >30 days post-treatment AND negative PCR/BLI signal in cardiac tissue.
References
-
Peters, W. (1975). "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity." Annals of Tropical Medicine & Parasitology.
-
Romanha, A. J., et al. (2010). "In vitro and in vivo experimental models for drug screening and development for Chagas disease." Memórias do Instituto Oswaldo Cruz.
-
Buckner, F. S., et al. (1996). "Efficient technique for screening drugs for activity against Trypanosoma cruzi using parasites expressing beta-galactosidase."[7] Antimicrobial Agents and Chemotherapy.
-
Andriani, G., et al. (2011).[6] "In vivo bioluminescence imaging of Trypanosoma cruzi infection in mice." PLoS Neglected Tropical Diseases.
-
Gupta, S., et al. (2012). "Drug discovery for leishmaniasis: high-throughput screening and model systems." Future Medicinal Chemistry.
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- 4. urbm.be [urbm.be]
- 5. mmv.org [mmv.org]
- 6. med.nyu.edu [med.nyu.edu]
- 7. scielo.br [scielo.br]
Application Notes & Protocols: Analytical Techniques for the Purification and Characterization of Imidazo[1,2-a]pyridines
Foreword for the Modern Researcher
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous marketed drugs for conditions ranging from insomnia to cancer.[1] Its synthetic versatility allows for the creation of vast libraries of derivatives, making the robust purification and unambiguous characterization of these molecules a critical bottleneck in the drug discovery pipeline.[1][2] This guide moves beyond rote procedural lists to provide a deeper, causality-driven understanding of the analytical workflows essential for advancing imidazo[1,2-a]pyridine research. Herein, we bridge the gap between synthetic output and biological insight by detailing not just the "how," but the critical "why" behind each analytical step.
The Strategic Workflow: From Crude Mixture to Characterized Compound
The journey from a reaction flask to a pure, well-defined imidazo[1,2-a]pyridine derivative is a systematic process of separation and identification. Each step builds upon the last, creating a self-validating system where the data from one technique corroborates the findings of another. This integrated approach is paramount for ensuring the scientific integrity of subsequent biological and pharmacological studies.
Caption: Integrated workflow for the purification and characterization of imidazo[1,2-a]pyridines.
Part 1: Purification Methodologies - Isolating the Target
Purification is not merely about removing impurities; it is a crucial step to ensure that the biological activity observed is solely attributable to the synthesized compound. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Thin-Layer Chromatography (TLC): The Scout of Purification
Before committing to large-scale purification, TLC serves as an indispensable tool for rapid reaction monitoring and methods development.
-
Expertise & Experience: The choice of eluent is critical. For the moderately polar imidazo[1,2-a]pyridine core, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a standard starting point.[3][4] The goal is to achieve a retention factor (Rƒ) for the desired compound between 0.2 and 0.4, as this range typically translates well to column chromatography for optimal separation.[5] Visualization under UV light (254 nm and 365 nm) is usually effective due to the aromatic nature of the scaffold.[3][4]
-
Trustworthiness: A single, well-defined spot on a TLC plate is an early, albeit not definitive, indicator of purity. Streaking or multiple spots signal the presence of impurities or potential compound degradation on the silica gel.[5]
Protocol: TLC Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line ~1 cm from the bottom of a silica gel plate.
-
Spotting: Dissolve a small sample of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin line.
-
Development: Place the plate in a sealed chamber containing the chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front).
Column Chromatography: The Workhorse of Purification
This technique is the primary method for purifying gram-to-multigram quantities of imidazo[1,2-a]pyridines.[3][6][7]
-
Expertise & Experience: The solvent system developed via TLC is adapted for the column. A slightly less polar system than the one used for TLC is often employed initially to ensure the compound binds to the column. The polarity is then gradually increased (gradient elution) to move the components down the column at different rates. For imidazo[1,2-a]pyridines, silica gel is the most common stationary phase.[3][4] However, if TLC suggests compound instability (streaking), a less acidic stationary phase like neutral alumina may be considered.[5]
Protocol: Flash Column Chromatography
-
Column Packing: Securely clamp a glass column vertically. Pack it with silica gel as a slurry in the initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[5]
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the proportion of the polar solvent to elute the compounds based on their polarity.
-
Fraction Collection: Collect the eluate in a series of fractions.[5]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[5][8]
High-Performance Liquid Chromatography (HPLC): The Final Polish
For achieving the highest purity (>98%), particularly for compounds intended for sensitive biological assays or clinical development, preparative HPLC is the gold standard.[9]
-
Expertise & Experience: Reversed-phase HPLC (e.g., using a C18 column) is most common. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, starting with a high percentage of water and increasing the organic solvent content over time, is used to separate the components.
| Technique | Typical Stationary Phase | Typical Mobile Phase (Gradient) | Primary Use Case |
| TLC | Silica Gel GF254 | Hexane/Ethyl Acetate | Reaction monitoring, Rƒ determination |
| Column | Silica Gel (230-400 mesh)[3] | Hexane/Ethyl Acetate[3] | Bulk purification (mg to g scale) |
| Prep HPLC | C18-bonded Silica | Water/Acetonitrile (+0.1% TFA) | High-purity polishing (μg to mg scale) |
| Analyt. HPLC | C18-bonded Silica | Water/Acetonitrile (+0.1% TFA) | Final purity assessment |
Part 2: Characterization Techniques - Defining the Molecule
Once purified, a suite of spectroscopic techniques is employed to confirm the molecular structure and assess purity. The data from these methods are complementary and, when combined, provide irrefutable evidence of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For imidazo[1,2-a]pyridines, ¹H and ¹³C NMR are essential.
-
Expertise & Experience:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the pyridine and imidazole rings typically appear in the downfield region (δ 7.0-9.9 ppm).[3][10] The specific chemical shifts and coupling constants (J-values) are highly diagnostic of the substitution pattern on the bicyclic core.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbons of the imidazo[1,2-a]pyridine core typically resonate between δ 110-150 ppm.[3]
-
2D NMR (COSY, HSQC): When the structure is complex, 2D techniques are invaluable. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in definitive signal assignment.
-
Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ 0.00 ppm).[3]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS): The Molecular Weight Scale
MS provides the molecular weight of the compound, offering crucial confirmation of the proposed structure.
-
Expertise & Experience:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for the typically polar imidazo[1,2-a]pyridines, usually showing the protonated molecule [M+H]⁺.[3]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard, providing a highly accurate mass measurement (to within 0.0001 Da).[3] This precision allows for the unambiguous determination of the molecular formula, a critical piece of data for novel compounds.[11]
-
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Injection: Inject a small volume (1-5 µL) into the LC-MS system. The liquid chromatography component separates any residual impurities before the sample enters the mass spectrometer.
-
Analysis: Analyze the resulting mass spectrum for the [M+H]⁺ ion and compare the exact mass (from HRMS) to the calculated theoretical mass for the proposed molecular formula.
Spectroscopic Confirmation: FTIR and UV-Vis
These techniques provide complementary structural information.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. Key absorbances for imidazo[1,2-a]pyridines include C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.[10][12] The absence of certain bands (e.g., a strong C=O stretch if the starting material was a ketone) can confirm the success of a reaction.
-
UV-Vis Spectroscopy: The conjugated π-system of the imidazo[1,2-a]pyridine core gives rise to characteristic UV absorptions, typically with multiple bands between 250-350 nm corresponding to π→π* transitions.[8][13][14] This technique is particularly useful for quantifying concentrations using the Beer-Lambert law and for studying the electronic properties of the molecule.[15]
Caption: Interrelation of characterization techniques for structural elucidation.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.[16][17] This is the ultimate confirmation of structure, stereochemistry, and conformation. Obtaining suitable crystals is often a matter of trial and error, involving slow evaporation of solvent from a concentrated solution of the pure compound.[5]
Conclusion
The robust analysis of imidazo[1,2-a]pyridines is a multi-faceted process that demands a thoughtful, integrated approach. By combining chromatographic purification with a suite of spectroscopic characterization techniques, researchers can ensure the identity, purity, and structural integrity of their compounds. This analytical rigor is the bedrock upon which trustworthy and reproducible biological data are built, ultimately accelerating the path of these promising scaffolds from the laboratory to the clinic.
References
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
- Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC.
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Benchchem.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF. ResearchGate.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... ResearchGate.
- MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate.
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.
- HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PMC.
- 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate.
- (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Unknown Source.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing.
- Synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines derivatives. Unknown Source.
- Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction†. Sciforum.
- Custom Heterocycle Synthesis Services. BOC Sciences.
- UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate.
- Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Bentham Open.
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate.
- Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. PMC.
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Unknown Source.
- Ultraviolet-Visible-near-IR Spectroscopy. Characterization.
- Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar.
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 8. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 9. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents
Executive Summary
Objective: This guide details the synthetic pathways, purification protocols, and handling procedures for dicationic imidazo[1,2-a]pyridines. These compounds are a critical class of DNA minor groove binders used to target protozoan parasites, specifically Trypanosoma brucei (African Sleeping Sickness), Leishmania donovani, and Plasmodium falciparum.
Mechanism of Action: The efficacy of these agents relies on their curved, crescent-shaped topology which complements the helical curvature of the DNA minor groove at AT-rich sites. The dicationic character (typically diamidines) provides the necessary electrostatic affinity to the negatively charged phosphate backbone, while the imidazo[1,2-a]pyridine core offers metabolic stability superior to indole or benzimidazole isosteres.
Strategic Synthetic Workflow
The synthesis is modular, allowing for the generation of libraries by varying the 2-aminopyridine headgroup, the linker, and the cationic tail.
Retrosynthetic Analysis & Workflow
The following diagram illustrates the modular construction of the dicationic scaffold, moving from core formation to cationic functionalization.
Figure 1: Modular synthetic workflow for dicationic DNA minor groove binders.
Detailed Experimental Protocols
Protocol A: Core Scaffold Synthesis (Hantzsch Condensation)
This step constructs the bicyclic core. The choice of solvent and temperature is critical to minimize tar formation.
Reagents:
-
Substituted 2-aminopyridine (1.0 equiv)
-
-Bromoacetophenone or relevant
-haloketone (1.0 equiv) -
Solvent: Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF)
-
Base:
(Solid)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminopyridine (10 mmol) in anhydrous EtOH (20 mL).
-
Addition: Add the
-haloketone (10 mmol) dropwise at room temperature.-
Note: If the reaction is highly exothermic, cool the flask in an ice bath during addition.
-
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor consumption of starting material via TLC (Mobile phase: 5% MeOH in DCM). -
Workup:
-
Cool the reaction mixture to room temperature.
-
Precipitation: If a solid precipitate forms (hydrobromide salt), filter it directly and wash with cold ether.
-
Neutralization: If no precipitate forms, remove solvent in vacuo, resuspend the residue in water, and neutralize with saturated aqueous
to precipitate the free base.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, gradient 0-5% MeOH/DCM).
Protocol B: Introduction of Cationic Heads (Pinner Reaction)
This is the industry-standard method for converting nitrile precursors into amidines. Strict anhydrous conditions are required to prevent hydrolysis of the intermediate imidate ester into an ester.[1]
Precursor: Bis-nitrile substituted imidazo[1,2-a]pyridine.
Step 1: Formation of Imidate Ester (Pinner Salt) [1][2]
-
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a gas inlet tube and a drying tube (
). -
Solvation: Suspend the finely powdered nitrile intermediate (1.0 g) in anhydrous Ethanol (20–50 mL). Place the flask in an ice-salt bath (
).-
Critical: The ethanol must be absolutely dry. Water content
will lower yields significantly.
-
-
Saturation: Bubble dry HCl gas (generated by dropping
onto solid NaCl) through the solution for 2–4 hours until saturation. The solution will turn clear then likely cloudy as the imidate salt forms. -
Incubation: Seal the flask tightly and store at
for 24–48 hours. A heavy precipitate of the imidate ester hydrochloride should form. -
Isolation: Dilute with a large excess of anhydrous Diethyl Ether (100 mL) to force complete precipitation. Filter rapidly under nitrogen (the salt is hygroscopic) and dry in vacuo.
Step 2: Ammonolysis to Amidine
-
Resuspension: Transfer the dried imidate salt to a pressure vessel or a dry round-bottom flask.
-
Ammonia Addition: Add a saturated solution of anhydrous Ammonia in Ethanol (approx. 15% w/w, chilled to
). -
Reaction: Seal the vessel and stir at room temperature for 24 hours. Alternatively, heat to
for 4 hours for sluggish substrates. -
Workup:
-
Evaporate the solvent to dryness.
-
Purification: The residue is the crude amidine hydrochloride. Triturate with Acetone or Ether to remove non-polar impurities.
-
Final Polish: Recrystallize from Isopropanol/Ether or lyophilize from water to obtain the final dicationic salt.
-
Purification & Characterization of Dicationic Salts
Handling dicationic salts requires specific attention due to their hygroscopic nature and high water solubility.
Purification Strategy Table
| Contaminant | Removal Strategy | Solvent System |
| Ammonium Chloride | A common byproduct of the Pinner reaction. | Solubility Differential: The amidine salt is soluble in dry EtOH; |
| Unreacted Nitrile | Starting material carryover. | Trituration: Wash the solid salt with Acetone or Ethyl Acetate (Nitrile dissolves; Dication salt does not). |
| Hydrolysis Products | Esters/Amides from wet solvents. | Recrystallization: Use Isopropanol/Ether. Esters remain in the mother liquor. |
Handling for Bioassays
-
Storage: Store solid salts in a desiccator at
. -
Stock Solutions: Prepare 10 mM stock solutions in 100% DMSO .
-
Note: While water soluble, aqueous stocks degrade faster (hydrolysis of amidine to amide) over weeks. DMSO stocks are stable for months at
.
-
-
Assay Dilution: Dilute into aqueous buffer (PBS or Tris) immediately prior to use. Ensure final DMSO concentration is
to avoid solvent toxicity to parasites.
References
-
Ismail, M. A., et al. (2004). "Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents." Journal of Medicinal Chemistry.
-
Tejedor, D., et al. (2007). "The Pinner Reaction: A Facile Access to Amidine Derivatives." Organic Syntheses.
-
Wilson, W. D., et al. (2005).[6] "Binding to the DNA Minor Groove by Heterocyclic Dications." Current Medicinal Chemistry.
-
Lansiaux, A., et al. (2002). "Distribution of Furamidine Analogues in Tumor Cells: Influence of the Number of Positive Charges." Journal of Medicinal Chemistry.
-
BenchChem Technical Guides. (2025). "The Pinner Reaction: A Technical Guide."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 6. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for structure-activity relationship (SAR) studies
Application Note: Optimizing the Design-Make-Test-Analyze (DMTA) Cycle for Robust SAR
Abstract
Structure-Activity Relationship (SAR) studies often suffer from "flat" data landscapes where structural modifications yield statistically insignificant potency shifts. This guide moves beyond basic textbook definitions to provide a rigorous, self-validating framework for SAR. We integrate systematic analog design (Topliss schemes), statistical assay validation (Z-factor/MSR), and Matched Molecular Pair Analysis (MMPA) to transform SAR from a guessing game into a deterministic science.
Part 1: The Design Strategy (Cheminformatics & Logic)
The "Design" phase of the DMTA cycle must be hypothesis-driven, not random. Randomly adding methyl groups consumes resources without guaranteeing insight. We utilize two primary strategies: Systematic Analoging and Bioisosteric Replacement .
The Topliss Operational Scheme
When a "hit" is identified, the immediate question is: Which analog do I make next? The Topliss Scheme provides a non-mathematical, decision-tree approach to optimize benzene-ring substituents based on hydrophobicity (
-
Causality: If a 4-chloro substitution increases potency, it suggests either a hydrophobic pocket or an electron-withdrawing benefit. The next logical step is 3,4-dichloro (more hydrophobic/EWG). If potency drops, the steric bulk or lipophilicity was likely excessive.
-
Protocol: Do not synthesize a library of 50 compounds immediately. Synthesize five specific analogs (e.g., 4-Cl, 4-OMe, 4-Me, 3,4-Cl2, 4-NO2) to determine the vector of the binding pocket.
Matched Molecular Pair Analysis (MMPA)
For advanced optimization, we employ MMPA.[1] This involves comparing pairs of compounds that differ by a single, defined structural transformation (e.g., H
Figure 1: The DMTA Cycle and SAR Logic This diagram illustrates the iterative workflow, emphasizing the decision gates between biological data and chemical synthesis.
Caption: The Design-Make-Test-Analyze (DMTA) cycle. Note the critical "Decision Gate" where statistical significance (MSR) determines if the cycle continues.
Part 2: The Biological Readout (Assay Protocol)
A common failure mode in SAR is over-interpreting noise. If your assay has a 3-fold variability, a 2-fold improvement in potency is not real.
Statistical Validation: Z-Factor and MSR
Before screening analogs, the assay must be validated using the Z-factor (Zhang et al., 1999) for single-point screens and the Minimum Significant Ratio (MSR) for dose-response curves.
-
Z-Factor (
): Measures the separation band between positive and negative controls.[2][3] [3]-
Requirement:
is mandatory for SAR screening.
-
-
Minimum Significant Ratio (MSR): Defines the smallest potency ratio between two compounds that is statistically real.
-
Insight: If MSR = 3.0, and Compound A is 10nM and Compound B is 20nM, they are equipotent . You cannot claim SAR.
-
Protocol: High-Fidelity SAR Screening
Objective: Generate reproducible IC50 data for lead analogs.
Reagents:
-
Target Protein (e.g., Kinase, GPCR membrane prep).
-
Reference Inhibitor (Control).[4]
-
Test Compounds (10mM DMSO stock).
-
Detection Reagents (e.g., TR-FRET, Luminescence).
Workflow:
-
Compound Plating (Acoustic Dispensing):
-
Dispense test compounds in a 10-point dose-response format (1:3 serial dilution).
-
Critical Step: Include "High Control" (Enzyme + DMSO) and "Low Control" (No Enzyme or saturating inhibitor) on every plate.
-
Volume: 50 nL into 384-well low-volume plates.
-
-
Reaction Initiation:
-
Add 5
L of Enzyme/Protein buffer. Incubate 15 min at RT (allows compound-target equilibration). -
Add 5
L of Substrate/Cofactor mix (at concentration). -
Scientific Integrity: Running at
ensures the assay is sensitive to competitive inhibitors (Cheng-Prusoff logic).
-
-
Detection & Readout:
-
Incubate for linear reaction time (determined via time-course validation).
-
Add detection reagent (Stop solution). Read on multimode plate reader.
-
-
Data Normalization:
-
Normalize raw RFU/RLU values to % Inhibition:
-
Part 3: Data Analysis & Visualization
Interpreting the Data
Do not look at raw IC50s in isolation. Use the table below to categorize SAR results based on assay variability (MSR).
| Observed Shift (Fold) | MSR Status (Assume MSR=3) | Interpretation | Action |
| < 3-fold | Noise | Compounds are equipotent. | Do not draw structural conclusions. |
| 3-10 fold | Trend | Likely real, but requires confirmation. | Retest n=3 to confirm. |
| > 10-fold | Significant | Valid SAR "Activity Cliff". | Priority: Analyze structural cause (e.g., H-bond gain). |
| Flat SAR | N/A | No change across diverse R-groups. | Target may be non-druggable or binding mode is non-specific. |
Decision Logic for Lead Optimization
The following diagram outlines the logical flow when analyzing a new analog.
Caption: Logic flow for evaluating new analogs. Note the feedback loop from ADME back to Design (dashed line) to fix metabolic liabilities.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][6] Journal of Biomolecular Screening. [Link]
-
Topliss, J. G. (1972). Utilization of Operational Schemes for Analog Synthesis in Drug Design.[7][8][9] Journal of Medicinal Chemistry. [Link]
-
Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
NCBI Assay Guidance Manual. (Updated Continuously). Assay Operations for SAR Support. Bethesda (MD): National Center for Advancing Translational Sciences.[10][11][12] [Link]
-
Leach, A. G., et al. (2006). Matched Molecular Pairs as a Guide in the Optimization of Pharmaceutical Properties; a Study of Aqueous Solubility, Plasma Protein Binding and Oral Exposure. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. assay.dev [assay.dev]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nextmovesoftware.com [nextmovesoftware.com]
- 8. Utilization of operational schemes for analog synthesis in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay Operations for SAR Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Process Development Guide: Scalable Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Executive Summary & Strategic Rationale
This application note details the process development and scale-up strategy for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid . This scaffold is a critical pharmacophore in drug discovery, appearing in BACE1 inhibitors and various anti-infective agents.
For preclinical studies requiring kilogram quantities, the bench-scale "medicinal chemistry" routes—often relying on chromatographic purification—are insufficient. This guide presents a streamlined, three-stage process designed for crystallization-driven isolation , minimizing solvent waste and maximizing throughput.
Key Process Features:
-
Chromatography-Free: All intermediates and the final product are isolated via precipitation or crystallization.
-
Safety-by-Design: Exotherm control strategies for the alkylation step and defined pressure parameters for hydrogenation.
-
Regulatory Compliance: Solvents selected are Class 2/3 (ICH Q3C), avoiding benzene or carbon tetrachloride.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed around the "Construction-Reduction" strategy. Rather than attempting to cyclize a pre-reduced piperidine derivative (which often suffers from regioselectivity issues), we construct the aromatic imidazo[1,2-a]pyridine core first, then selectively reduce the pyridine ring.
Chemical Pathway Diagram
Caption: Linear synthetic pathway utilizing a construction-reduction strategy to ensure regiochemical integrity.
Detailed Experimental Protocols
Stage 1: Cyclocondensation to Ethyl Imidazo[1,2-a]pyridine-2-carboxylate (INT-1)
Rationale: The reaction between 2-aminopyridine and ethyl bromopyruvate is highly exothermic. In small scale (mg), this is negligible. At kg scale, a "dump and stir" approach will lead to runaway temperatures and tar formation. We utilize a controlled addition protocol .
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Ethyl bromopyruvate (1.05 equiv) [Warning: Lachrymator]
-
Ethanol (anhydrous, 10 vol)
-
Sodium Bicarbonate (solid, for quench)
Protocol:
-
Charge: Load 2-aminopyridine into Reactor A equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Solvation: Add Ethanol (8 vol) and stir until dissolved at 20–25°C.
-
Controlled Addition: Dissolve Ethyl bromopyruvate in Ethanol (2 vol). Add this solution to Reactor A via a dropping funnel or dosing pump over 60 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature < 40°C during addition.
-
-
Reaction: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by HPLC (Target: < 2% SM-1).
-
Workup (Crystallization):
-
Cool the dark reaction mixture to 0–5°C.
-
The hydrobromide salt of the product may precipitate. To obtain the free base, neutralize carefully with saturated NaHCO3 solution to pH 7–8.
-
Add water (10 vol) slowly to induce precipitation of the free base ester.
-
Stir for 2 hours at 0°C.
-
-
Isolation: Filter the solid. Wash with cold water/ethanol (9:1). Dry in a vacuum oven at 45°C.
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Stage 2: Selective Hydrogenation (INT-2)
Rationale: The pyridine ring is electron-deficient but can be reduced using heterogeneous catalysis. Acidic media is mandatory here. Protonation of the pyridine nitrogen (N1) disrupts the aromaticity of the pyridine ring, making it susceptible to reduction, while the imidazole ring remains stable.
Materials:
-
INT-1 (1.0 equiv)
-
10% Pd/C (50% water wet, 10 wt% loading)
-
Acetic Acid (Glacial, as solvent)
-
Hydrogen Gas
Protocol:
-
Loading: In a high-pressure hydrogenation vessel (Hastelloy or Stainless Steel), charge INT-1 and Acetic Acid (10 vol).
-
Catalyst Charge: Add Pd/C catalyst under an inert atmosphere (Nitrogen purge). Safety Note: Pd/C is pyrophoric when dry.
-
Hydrogenation:
-
Purge vessel 3x with N2, then 3x with H2.
-
Pressurize to 4–5 bar (approx. 60–70 psi).
-
Heat to 50°C. Stir vigorously (gas-liquid mass transfer is rate-limiting).
-
-
Monitoring: Reaction typically takes 12–24 hours. Monitor for the disappearance of the aromatic pyridine signals in NMR or shift in HPLC retention time.
-
Filtration: Cool to room temperature. Vent H2. Filter through a bed of Celite to remove catalyst. Wash the cake with Acetic Acid.
-
Solvent Swap: Concentrate the filtrate under vacuum to a viscous oil (removing most AcOH). Re-dissolve in Ethanol for the next step.
Stage 3: Hydrolysis and Zwitterion Isolation (Target API)
Rationale: The final product is an amino acid (zwitterion). It will be highly water-soluble at extreme pHs but insoluble at its isoelectric point (pI). We exploit this for isolation.
Protocol:
-
Hydrolysis: To the ethanolic solution of INT-2, add 2M NaOH (2.5 equiv). Stir at room temperature for 4 hours.
-
Confirmation: Check for complete consumption of ester by TLC/HPLC.
-
Precipitation (The "pI Crash"):
-
Cool the solution to 10°C.
-
Slowly add 2M HCl while monitoring pH with a calibrated probe.
-
Target pH: Adjust pH to approx. 5.5 – 6.5 (theoretical pI range for this scaffold).
-
The product will precipitate as a white solid.
-
-
Polishing: Stir the slurry for 1 hour at 5°C to maximize yield.
-
Filtration: Filter the solid. Wash with cold water (to remove NaCl) and then Acetone (to remove water).
-
Drying: Vacuum dry at 50°C to constant weight.
Process Flow & Logic Diagram
The following diagram illustrates the operational workflow, emphasizing the critical decision points and isolation techniques.
Caption: Operational workflow highlighting the transition from batch reactor to pressure vessel and final pH-controlled isolation.
Analytical Specifications & Data Summary
For preclinical release, the material must meet the following provisional specifications.
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white powder | Indicates effective color removal |
| Assay | HPLC (254 nm) | > 98.0% (a/a) | High purity required for tox studies |
| Identity | 1H-NMR (D2O/DCl) | Conforms to structure | Verifies reduction of pyridine ring |
| Residual Solvents | GC-Headspace | EtOH < 5000 ppm; AcOH < 5000 ppm | ICH Q3C limits |
| Palladium | ICP-MS | < 20 ppm | Critical due to hydrogenation step |
| Water Content | Karl Fischer | Report Value | Hygroscopicity assessment |
Key NMR Diagnostic Signals (Predicted)
-
Aromatic Region: Absence of pyridine protons (7.0–8.5 ppm). Presence of imidazole singlet (approx. 6.8–7.0 ppm).
-
Aliphatic Region: Multiplets corresponding to the piperidine ring protons (1.8–4.2 ppm).
Process Safety & Troubleshooting
-
Lachrymator Hazard: Ethyl bromopyruvate is a potent lachrymator. All handling must occur in a fume hood. Scrubber solutions containing dilute ammonia or thiosulfate should be available to neutralize spills.
-
Hydrogenation Selectivity:
-
Issue: Over-reduction (reduction of the imidazole ring).
-
Solution: Do not exceed 50°C. Monitor H2 uptake strictly. If imidazole reduction is observed, switch catalyst to PtO2 or lower pressure.
-
Issue: Incomplete reduction.
-
Solution: Ensure the solvent is acidic (AcOH). Neutral solvents (EtOH) often stall the reaction because the unprotonated pyridine poisons the catalyst.
-
-
Filtration Difficulties: The zwitterionic product can form a gel if the pH adjustment is too rapid.
-
Mitigation: Add acid slowly over 30 minutes with vigorous stirring to encourage crystal growth rather than amorphous precipitation.
-
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Lombardino, J. G. (1965). "Preparation and properties of some imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link
-
-
Hydrogenation Strategies for Fused Pyridines
-
Preclinical Scale-Up Guidelines
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for general scale-up safety and crystallization logic). Link
-
-
Biological Relevance (BACE1 Inhibitors)
-
Malamas, M. S., et al. (2010). "Design and synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives as novel BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Sources
Formulation of imidazo[1,2-a]pyridine compounds for biological testing
Application Note: Formulation Strategies for Imidazo[1,2-a]pyridine Scaffolds in Biological Assays
Executive Summary & Core Directive
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-infective agents. However, its planar, aromatic nature often confers high lipophilicity (LogP > 3.0) and poor aqueous solubility, leading to compound precipitation in biological media.
The Critical Failure Mode: Researchers often dissolve these compounds in 100% DMSO and spike them directly into cell media. This frequently causes "micro-precipitation"—invisible to the naked eye but detected by cells as solid particles rather than soluble drug—resulting in erratic dose-response curves and assay interference.
This guide provides a validated, self-correcting workflow to formulate imidazo[1,2-a]pyridines for cellular and animal studies, ensuring that biological data reflects intrinsic potency, not solubility artifacts.
Pre-Formulation Physicochemical Assessment
Before picking a vehicle, you must understand the molecule's behavior. The imidazo[1,2-a]pyridine core is weakly basic.
| Parameter | Typical Value | Mechanistic Implication |
| LogP | 2.5 – 4.5 | Highly lipophilic. Will partition into plastics (tips, plates). Action: Use low-binding plasticware; minimize transfer steps. |
| pKa (N1) | 5.0 – 6.8 | The bridgehead nitrogen is protonatable. Action: Solubility increases significantly at pH < 5.0. Salts (HCl, mesylate) are preferred over free bases for aqueous formulations. |
| Crystallinity | High | Strong |
In Vitro Formulation Protocol (Cellular Assays)
Objective: Deliver soluble compound to cells at < 0.5% DMSO without precipitation.
The "Intermediate Dilution" Method
Directly adding high-concentration DMSO stock to aqueous media causes a rapid polarity shift, forcing the lipophilic compound to crash out. We use an intermediate step to buffer this transition.
Protocol:
-
Stock Preparation: Dissolve compound in anhydrous DMSO to 10 mM .
-
Intermediate Dilution (100x):
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 into culture medium containing 10% serum .
-
Why? Serum proteins (Albumin) bind the lipophilic compound, acting as a "solubility chaperone" before it hits the bulk aqueous phase.
-
-
Final Dosing:
-
Dilute the intermediate solution into the final assay wells to reach the desired concentration (e.g., 1 µM).
-
Result: Final DMSO is 0.01%, well below the toxicity threshold.
-
Visual Workflow (DOT Diagram):
Caption: Step-wise dilution strategy utilizing serum proteins to prevent compound aggregation during the polarity transition from DMSO to aqueous media.
In Vivo Formulation Protocol (Animal Studies)
Objective: Achieve systemic exposure without blocking needles or causing embolism.
Decision Matrix: Route of Administration
| Route | Preferred Vehicle System | Comments |
| Oral (PO) | Suspension: 0.5% CMC-Na + 0.1% Tween 80 | Best for high doses (>10 mg/kg). Bioavailability depends on dissolution rate in the gut. |
| Oral (PO) | Solution: 10% DMSO + 40% PEG400 + 50% Water | For lower doses where rapid absorption is needed. |
| Intravenous (IV) | Complexation: 10-20% HP- | Gold Standard. Cyclodextrins encapsulate the lipophilic core, rendering it water-soluble without organic co-solvents. |
| Intraperitoneal (IP) | Co-solvent: 5% DMSO + 5% Tween 80 + 90% Saline | Tween 80 prevents precipitation upon contact with peritoneal fluid. |
Standard Operating Procedure: HP- -CD Formulation (IV/PO)
Cyclodextrins (HP-
-
Preparation of Vehicle: Dissolve 20g of 2-Hydroxypropyl-
-cyclodextrin in 100 mL of sterile water (20% w/v). Filter sterilize (0.22 µm). -
Compound Addition:
-
Weigh the required amount of imidazo[1,2-a]pyridine.
-
Add the 20% HP-
-CD vehicle.
-
-
Solubilization Cycles:
-
Vortex for 1 min.
-
Sonicate in a water bath at 40°C for 20 mins.
-
Critical Check: If particles remain, adjust pH to 4.5 using 0.1N HCl (protonating the N1 nitrogen) to assist dissolution, then re-adjust to pH 6-7 if possible, or leave acidic if IV tolerance allows.
-
-
QC: Centrifuge at 10,000 x g for 5 mins. Use the supernatant. Measure concentration via HPLC to confirm actual dose.
Vehicle Selection Logic (DOT Diagram):
Caption: Decision tree for selecting the appropriate vehicle based on administration route and required dosage.
Quality Control & Troubleshooting
A formulation is only as good as its validation.
-
The "Light Path" Test: Shine a laser pointer (or strong flashlight) through your final diluted solution.
-
Pass: Beam is invisible (true solution).
-
Fail: Visible beam path (Tyndall effect) indicates colloidal aggregation. Do not dose.
-
-
HPLC Verification:
-
Always analyze the dosing solution (not just the stock) by HPLC. Lipophilic compounds often adsorb to the walls of tubes or precipitate during filtration, resulting in a delivered dose that is 50-80% lower than calculated.
-
-
Stability:
-
Imidazo[1,2-a]pyridines are generally stable in DMSO at -20°C for 6 months.
-
Aqueous formulations (e.g., in cyclodextrin) should be prepared fresh daily to prevent hydrolysis of sensitive side chains (e.g., esters).
-
References
-
BenchChem. (2025).[3] Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol. Retrieved from 3
-
Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE. Retrieved from 4
-
Goel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations. Infectious Disorders Drug Targets. Retrieved from 5
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Retrieved from 6
-
MedChemExpress. (2025). Compound Handling Instructions and Solubility Data. Retrieved from 7
Sources
- 1. emulatebio.com [emulatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Note: Advanced Techniques for Assessing DNA Binding Affinity of Small Molecules
Introduction
The quantitative assessment of small molecule-DNA interactions is a cornerstone of modern drug discovery, particularly for chemotherapeutics targeting minor grooves, intercalators, and G-quadruplex stabilizers. Unlike protein targets, DNA presents unique challenges regarding structural polymorphism and electrostatic dependence.
This guide details three complementary techniques—Fluorescence Intercalator Displacement (FID) , Isothermal Titration Calorimetry (ITC) , and Surface Plasmon Resonance (SPR) . Rather than a generic overview, this document focuses on the causality of experimental failure and provides self-validating protocols to ensure data integrity.
High-Throughput Screening: Fluorescence Intercalator Displacement (FID)
Principle & Causality
FID is a competitive binding assay. A fluorescent probe (e.g., Thiazole Orange or Ethidium Bromide) binds DNA, resulting in high fluorescence.[1] A small molecule ligand that binds DNA will displace the probe, causing a concentration-dependent decrease in fluorescence.[1]
-
Why it works: The probe must have a significantly lower binding affinity (
to M) than the target ligand, or the displacement will not follow a linear thermodynamic equilibrium. -
The Trap: Many small molecules are autofluorescent. Failure to correct for this leads to false negatives (the ligand binds, but its own fluorescence masks the probe displacement).
Validated Protocol (96-well Format)
Materials:
-
DNA: 1
M stock (annealed in folding buffer). -
Probe: Thiazole Orange (TO) for G-quadruplexes; Ethidium Bromide (EtBr) for duplexes.
-
Buffer: 10 mM Potassium Phosphate, 100 mM KCl, pH 7.4 (Avoid Tris due to temperature sensitivity).
Step-by-Step Workflow:
-
Probe Calibration: Titrate DNA (0.25
M fixed) with Probe (0–5 M). Select the probe concentration that yields 85–90% saturation. Reasoning: This ensures maximum sensitivity to displacement. -
Master Mix Prep: Prepare a solution of 0.25
M DNA and the fixed probe concentration determined in Step 1. Incubate for 10 mins. -
Ligand Addition: Add graded concentrations of the small molecule (0.1
M to 50 M) to the wells. -
Equilibration: Incubate for 30 minutes at 25°C. Critical: Equilibrium must be reached before reading.
-
Readout: Measure Fluorescence (
).-
TO: Ex 501 nm / Em 539 nm.
-
EtBr: Ex 525 nm / Em 600 nm.
-
-
Intrinsic Correction (The "Self-Check"): In parallel, measure the fluorescence of the small molecule without DNA/Probe (
).
Data Analysis:
Calculate the percentage of displacement (
FID Workflow Diagram
Caption: Logic flow for Fluorescence Intercalator Displacement, emphasizing the critical autofluorescence control step.
The Thermodynamic Gold Standard: Isothermal Titration Calorimetry (ITC)[2]
Principle & Causality
ITC measures the heat released or absorbed (
-
The Trap: Buffer Mismatch. If the buffer in the syringe (ligand) differs even slightly (e.g., 0.1% DMSO difference) from the cell (DNA), the heat of dilution will mask the binding signal.
Validated Protocol
Materials:
-
Buffer: 10 mM Cacodylate or Phosphate, pH 7.0. Note: Avoid Phosphate if using metal-complex ligands (precipitation risk).
Step-by-Step Workflow:
-
Sample Prep (Dialysis):
-
Dissolve DNA in buffer.
-
Crucial Step: Use the exact same buffer lot to dissolve the small molecule. If the ligand requires DMSO, add DMSO to the DNA solution to match concentrations exactly (e.g., 2% v/v in both).
-
-
Degassing: Degas both solutions for 10 minutes to prevent bubble formation, which causes baseline spikes.
-
Concentration Optimization (The c-value):
-
Calculate the c-value:
. -
Target
between 10 and 100. -
Typical Start: [DNA]
= 20 M; [Ligand] = 200–300 M (10x-15x excess).
-
-
Execution:
-
Temperature: 25°C.
-
Stirring: 750 rpm.
-
Injections: 1 x 0.4
L (dummy injection), followed by 19 x 2.0 L.
-
-
Control: Perform a "Ligand into Buffer" titration to subtract the heat of dilution.
Data Interpretation:
-
Steep Curve: High affinity (high c-value).
-
Shallow Curve: Low affinity (low c-value).
-
Non-Sigmoidal: Check for precipitation or stoichiometry errors (
implies inactive ligand or degraded DNA).
Real-Time Kinetics: Surface Plasmon Resonance (SPR)
Principle & Causality
SPR measures the refractive index change near a gold surface.[4][5] It separates
-
The Trap: Mass Transport Limitation. If the diffusion of the ligand to the surface is slower than the binding event, you measure diffusion, not binding kinetics.
Validated Protocol (Biacore/Cytiva Systems)
Materials:
-
Chip: Streptavidin (SA) Sensor Chip.
-
Ligand: 5'-Biotinylated DNA.
-
Analyte: Small molecule in running buffer.
Step-by-Step Workflow:
-
Immobilization:
-
Condition SA chip with 1M NaCl / 50 mM NaOH pulses.
-
Inject Biotin-DNA (10-50 nM) at 10
L/min. -
Target: Low density (200–400 RU) to minimize mass transport effects and steric hindrance.
-
-
Solvent Correction:
-
Small molecules often require DMSO. Prepare a DMSO calibration curve (e.g., 0.5% to 1.5%) to correct for bulk refractive index shifts.
-
-
Kinetic Cycle:
-
Flow rate: High (30–50
L/min) to reduce mass transport limitations. -
Concentration Series: 0, 0.1x, 0.3x, 1x, 3x, 10x of estimated
. -
Association time: 60–120s.
-
Dissociation time: 120–300s.
-
-
Regeneration:
-
For DNA binders, a short pulse (15s) of 1M NaCl or 10 mM Glycine pH 2.5 usually removes the small molecule without stripping the biotin-DNA.
-
Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate DNA binding assay based on research stage.
Comparative Analysis
| Feature | FID (Fluorescence) | ITC (Calorimetry) | SPR (Surface Plasmon) |
| Primary Output | |||
| Throughput | High (96/384-well) | Low (1 sample/hour) | Medium (Automated runs) |
| Material Usage | Low (ng scale) | High (mg scale) | Low (flow dependent) |
| Labeling | Label-free (uses probe) | Completely Label-Free | Biotin-DNA required |
| Primary Failure | Compound Fluorescence | Buffer Mismatch | Mass Transport / Aggregation |
| Cost | Low | High (Instrument/Sample) | High (Chips/Instrument) |
References
-
Monchaud, D., et al. (2006). "Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands."[7] Bioorganic & Medicinal Chemistry Letters. 7[1][6][8]
-
Malvern Panalytical. "Best Practices for Isothermal Titration Calorimetry to study binding interactions." 3
-
Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)." 4[1][6][8][9][10][11]
-
Hahnefeld, C., et al. (2003). "Determination of kinetic data using surface plasmon resonance biosensors."[6] Methods in Molecular Biology. 6[1][6][8][9][10]
-
University of East Anglia. "Identification of new DNA i-motif binding ligands through a fluorescent intercalator displacement assay." 11[1][6][8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. portlandpress.com [portlandpress.com]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Benchmarking DNA binding affinity models using allele-specific transcription factor binding data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application of palladium-catalyzed reactions in imidazo[1,2-a]pyridine synthesis.
Application Note: Palladium-Catalyzed Synthesis & Functionalization of Imidazo[1,2-a]pyridines
Introduction: The Strategic Value of the Scaffold
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Its planar, bicyclic nature allows it to mimic purine bases, making it an excellent scaffold for kinase inhibitors and GABA-A receptor modulators.
While traditional syntheses (e.g., condensation of 2-aminopyridines with
-
Direct C-H Functionalization: Avoiding pre-functionalized starting materials.
-
Orthogonal Functionalization: Sequential coupling at C-3, C-6, and C-8 positions.
-
Late-Stage Diversification: Rapid library generation from a common core.
Mechanistic Strategy & Reaction Landscape
The reactivity of the imidazo[1,2-a]pyridine ring is electronically distinct. The C-3 position is highly nucleophilic (electron-rich), making it prone to electrophilic palladation, while the C-6 and C-8 positions (on the pyridine ring) behave like typical pyridines, requiring oxidative addition to C-Halogen bonds.
Reaction Map
-
C-3 Position: Direct C-H Arylation (via CMD mechanism).
-
C-6/C-8 Positions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling (via Oxidative Addition).
-
Ring Formation: Intramolecular C-N bond formation (Buchwald-type).
Mechanism of C-3 Direct Arylation
The prevailing mechanism for C-3 functionalization is Concerted Metalation-Deprotonation (CMD) . Unlike
Figure 1: Catalytic cycle for the C-3 direct arylation via the Concerted Metalation-Deprotonation (CMD) pathway.
Detailed Experimental Protocols
Protocol A: Regioselective Direct C-H Arylation at C-3
Application: Rapid introduction of aryl groups without pre-halogenation of the scaffold.
Key Insight: The choice of base is critical.
Materials:
-
Imidazo[1,2-a]pyridine (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or SPhos (for hindered substrates) -
Base:
(2.0 equiv) -
Solvent: DMF or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with Imidazo[1,2-a]pyridine (1.0 mmol), Aryl Bromide (1.2 mmol),
(11.2 mg, 0.05 mmol), (26.2 mg, 0.1 mmol), and (276 mg, 2.0 mmol). -
Solvation: Add anhydrous DMF (5 mL) via syringe.
-
Degassing: Degas the mixture by sparging with Argon for 10 minutes (essential to protect the active Pd(0) species).
-
Reaction: Seal the tube and heat to 100 °C for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over
. -
Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Conversion | Catalyst poisoning or poor solubility | Switch to SPhos ligand; ensure DMF is dry. |
| C-2 Arylation | High temperature / Acidic protons | Lower temp to 80°C; ensure base stoichiometry is >2 equiv. |
| Homocoupling | Oxidative conditions | Rigorous degassing is required; add trace hydroquinone. |
Protocol B: C-6 Buchwald-Hartwig Amination
Application: Introduction of amine functionality (e.g., morpholine, piperazine) on the pyridine ring, common in kinase inhibitors. Key Insight: The C-6 position is less reactive than C-3. A strong phosphine ligand (e.g., Xantphos, BINAP) is required to facilitate oxidative addition.
Materials:
-
6-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Pre-complexation: In a vial, mix
and Xantphos in Toluene (2 mL) and stir for 10 mins under Argon to form the active catalyst complex (solution turns from purple to orange/yellow). -
Reaction Assembly: Add the 6-bromo substrate (1.0 mmol), amine (1.2 mmol), and
(2.0 mmol) to a reaction vessel. -
Initiation: Transfer the pre-formed catalyst solution to the reaction vessel.
-
Heating: Heat at 110 °C (reflux) for 12 hours.
-
Workup: Filter through a celite pad to remove Palladium black and inorganic salts. Concentrate and purify.
Sequential Functionalization Workflow
For drug discovery, creating a library often requires functionalizing multiple positions. The following logic gate describes the optimal order of operations to maximize yield and minimize side reactions.
Figure 2: Sequential functionalization strategy. Performing C-3 arylation first preserves the C-6 halogen for subsequent cross-coupling.
References
-
General Review on Synthesis : Bagdi, A. K., et al. "Copper- and Palladium-Catalyzed C–H Bond Functionalization of Imidazo[1,2-a]pyridines." Chemical Reviews, 2020 . Link
-
C-3 Arylation Protocol : Cao, H., et al. "Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization."[1][2] Organic Letters, 2012 .[1][3] Link
-
Regioselectivity Studies : Gembus, V., et al. "Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes." Journal of Organic Chemistry, 2015 . Link
-
Buchwald-Hartwig Application : Balle, T., et al. "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 2021 .[4] Link
-
Tripalladium Clusters : Song, Y., et al. "C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters."[5] Organic Letters, 2023 . Link
Sources
- 1. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Molecular Docking Protocols for Imidazo[1,2-a]pyridine-based Inhibitors
Introduction: The Scaffold & The Challenge
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine ring system of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., p38 MAPK, PI3K) and tubulin polymerization inhibitors.
However, accurate molecular docking of this scaffold presents specific challenges that standard "black-box" protocols often fail to address:
-
Electronic Polarization: The bridgehead nitrogen (N4) creates a significant dipole moment, influencing solvation penalties.
-
Pi-Stacking Directionality: The flat aromatic core relies heavily on T-shaped or parallel displaced
- interactions with aromatic residues (Phe, Tyr, Trp), which many scoring functions underestimate. -
C3-Substituent Flexibility: The C3 position is the primary vector for diversification. Bulky substituents here often induce conformational changes in the protein (Induced Fit), rendering rigid-receptor docking inaccurate.
This guide provides a validated, high-stringency protocol for docking imidazo[1,2-a]pyridine derivatives, moving beyond basic screening to predictive binding mode analysis.
Pre-Docking Considerations: The "Garbage In, Garbage Out" Filter
Ligand Preparation (Physicochemical Integrity)
-
Protonation States: The imidazo[1,2-a]pyridine core itself has a pKa typically between 5.0 and 6.8. At physiological pH (7.4), the core is predominantly neutral .
-
Critical Check: If you introduce basic side chains (e.g., piperazine at C3 or C6), the protonation state will change. You must generate states at pH 7.4 ± 2.0.
-
Tautomers: While the core is stable, substituents (e.g., amides) can exhibit tautomerism. Generate up to 4 stereoisomers/tautomers per ligand.
-
-
3D Conformer Generation: Do not dock from 2D SMILES directly. Use a high-quality conformer generator (e.g., OMEGA or ConfGen) to establish low-energy starting geometries, particularly for the rotatable bonds at the C3 position.
Protein Preparation (The Solvation Landscape)
-
The Water Problem: In kinase targets (e.g., p38 MAPK), a conserved water molecule often bridges the inhibitor to the "gatekeeper" residue (e.g., Thr106) or the catalytic glutamate.
-
Rule: Do not blindly delete all waters. Keep crystallographic waters within 5 Å of the ligand if they form 3+ hydrogen bonds.
-
-
H-Bond Network Optimization: Optimize the orientation of Hydroxyl (Ser, Thr, Tyr) and Thiol (Cys) groups to maximize H-bond networks before grid generation.
Step-by-Step Docking Protocol
This protocol is software-agnostic but assumes a standard force-field based engine (e.g., Glide, GOLD, AutoDock Vina).
Phase I: Grid Generation
-
Define the Box: Center the grid on the centroid of the co-crystallized ligand.
-
Dimensions:
-
Standard:
Å. -
For C3-bulky analogs: Extend the Z-axis (or relevant vector) by 5 Å to accommodate the "tail" of the imidazo[1,2-a]pyridine derivative without clashing with the boundary.
-
-
Constraints (Optional but Recommended): Set a positional constraint (radius 1.5 Å) on the hinge-binding region if targeting a kinase ATP pocket.
Phase II: Sampling & Scoring
-
Precision Level: Set to "Extra Precision" (XP) or "High Exhaustiveness" (Vina exhaustiveness = 32+).
-
Core Constraints: If the imidazo[1,2-a]pyridine core is the anchor, apply a substructure constraint to force the core to align with the known hinge-binding motif (only if validating against a known crystal structure).
-
Post-Docking Minimization: Essential. Allow the ligand and contacting residues to relax (minimize) to resolve steric clashes caused by the flat aromatic ring pressing against hydrophobic walls.
Visualizing the Workflow (Graphviz)
The following diagram illustrates the decision matrix for handling imidazo[1,2-a]pyridine docking, specifically addressing the "Induced Fit" decision point.
Caption: Decision tree for docking imidazo[1,2-a]pyridines, emphasizing the choice between Rigid and Induced Fit Docking based on C3-substituent bulk.
Critical Analysis: Interaction Fingerprints
To validate your pose, you must confirm the presence of specific interactions inherent to this scaffold.
| Interaction Type | Structural Element | Target Residue (Generic Kinase Example) | Mechanism |
| H-Bond Acceptor | N1 (Unbridged Nitrogen) | Hinge Region (Backbone NH) | The N1 lone pair accepts a proton from the protein backbone (e.g., Met, Leu). |
| Pi-Pi Stacking | Imidazo-Pyridine Core | Gatekeeper / Floor (Phe, Tyr) | The flat aromatic system stacks against hydrophobic residues (Sandwich or T-shaped). |
| Hydrophobic | C3-Substituent | Hydrophobic Pocket II | Substituents here (often aryl) displace water and increase entropy. |
| H-Bond Donor | C8-Amino (If present) | Glu/Asp (Catalytic Loop) | Often used to anchor the molecule in the "sugar" pocket. |
Case Study: p38 MAPK Inhibition
Objective: Docking a novel 3-aryl-imidazo[1,2-a]pyridine inhibitor into p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Protocol Application:
-
Reference Structure: PDB ID: 3G0B or similar (p38 complexed with a heterocyclic inhibitor).
-
Validation (Self-Docking):
-
Extract the native ligand.
-
Re-dock using the parameters defined in Section 3.
-
Pass Criteria: RMSD
Å between docked pose and crystal pose.[1]
-
-
Target Specifics:
-
The "Gatekeeper" residue (Thr106) controls access to the hydrophobic pocket.
-
Insight: Imidazo[1,2-a]pyridines often bind in the ATP pocket but can extend into the allosteric site if the C3 substituent is designed to flip the DFG motif (DFG-out).
-
-
Result Interpretation:
-
Successful poses showed the N1 nitrogen forming a hydrogen bond with the backbone amide of Met109 (hinge).
-
The aromatic ring showed Pi-Alkyl interactions with Val38 and Ala51 .
-
References
-
Cheng, B., et al. (2025). "Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation." European Journal of Medicinal Chemistry.
-
Kamat, V., et al. (2021). "Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding." Bioorganic & Medicinal Chemistry.
-
Bagherwal, R., et al. (2024). "Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)." Current Topics in Medicinal Chemistry.
-
Hevener, K. E., et al. (2009). "Validation of molecular docking programs for virtual screening against dihydropteroate synthase." Journal of Chemical Information and Modeling.
-
Tong, L. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the development of various pharmaceutical agents, optimizing its synthesis for yield and purity is paramount.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established synthetic routes and the underlying chemical principles. Our goal is to empower you to overcome common challenges and achieve consistent, high-yield results in your laboratory.
Overview of the Synthetic Strategy
The most prevalent and logical synthetic route to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid involves a two-step process. This strategy is an adaptation of the well-established synthesis for related imidazo[1,2-a]pyridine systems.[3][4][5]
-
Step 1: Cyclocondensation. This step involves the reaction of a cyclic amine, such as 2-aminopiperidine or its precursor, with an α-halocarbonyl compound, typically ethyl bromopyruvate. This reaction forms the bicyclic imidazo[1,2-a]pyridine core.
-
Step 2: Hydrolysis. The ethyl ester intermediate, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
The following diagram illustrates the general workflow for this synthesis.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Step 1: Cyclocondensation Reaction
| Problem Encountered | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Inadequate Reaction Temperature: The cyclization may have a significant activation energy barrier. 2. Poor Quality of Ethyl Bromopyruvate: This reagent can degrade over time, releasing HBr and polymerizing. 3. Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or side reactions. 4. Solvent Issues: The polarity of the solvent can influence the reaction rate and solubility of intermediates. | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Microwave irradiation can also be an effective method to accelerate this type of condensation.[4][6] 2. Use Fresh or Purified Reagent: Ensure the ethyl bromopyruvate is fresh or distilled before use. Store it in a cool, dark place. 3. Adjust Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the α-haloketone is used. Experiment with varying the ratio to find the optimal balance. 4. Solvent Screening: Test a range of solvents with varying polarities, such as ethanol, acetonitrile, or DMF. Ethanol is often a good starting point for this type of reaction. |
| Formation of Multiple Side Products | 1. Self-condensation of Ethyl Bromopyruvate: This can occur, especially in the presence of a base. 2. Reaction at the Secondary Amine (if unprotected): The piperidine ring's secondary amine can compete with the primary amine in reacting with the ethyl bromopyruvate. 3. Over-alkylation: The product's imidazole nitrogen can be further alkylated by ethyl bromopyruvate. | 1. Controlled Addition: Add the ethyl bromopyruvate dropwise to the solution of the amine at a controlled temperature to minimize its self-reaction. 2. Protecting Group Strategy: Consider using a starting material where the secondary amine of the piperidine ring is protected (e.g., as a Boc or Cbz group). This will direct the reaction to the desired primary amine. 3. Stoichiometric Control: Use a precise stoichiometry, avoiding a large excess of the alkylating agent. |
| Difficulty in Isolating the Ester Intermediate | 1. Product is an Oil: The ethyl ester may not crystallize easily. 2. Emulsion during Workup: The product may act as a surfactant, making phase separation difficult. | 1. Chromatographic Purification: Use column chromatography (silica gel with a gradient of ethyl acetate in hexanes) to purify the product. 2. Salting Out: During the aqueous workup, add brine to the aqueous layer to decrease the solubility of the organic product and improve phase separation. |
Step 2: Hydrolysis
| Problem Encountered | Potential Causes | Recommended Solutions & Scientific Rationale |
| Incomplete Hydrolysis | 1. Steric Hindrance: The ester group is attached to a bicyclic system, which can make it sterically hindered and less accessible to nucleophilic attack by hydroxide or water. 2. Insufficient Reaction Time or Temperature: The hydrolysis of hindered esters often requires more forcing conditions. | 1. Use Stronger Conditions: For base-catalyzed hydrolysis, use a higher concentration of NaOH or KOH (e.g., 2-4 M) and consider a co-solvent like methanol or THF to improve solubility. For acid-catalyzed hydrolysis, use a stronger acid like 6M HCl and heat. 2. Increase Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature until the starting material is consumed. |
| Product Degradation | 1. Harsh Hydrolysis Conditions: The imidazo[1,2-a]pyridine ring system can be sensitive to strong acid or base at high temperatures, leading to decomposition. | 1. Milder Conditions: If degradation is observed, try milder hydrolysis conditions. For example, use lithium hydroxide (LiOH) in a THF/water mixture, which is often effective for hindered esters at room temperature. 2. Careful Monitoring: Monitor the reaction closely to stop it as soon as the starting material is consumed, preventing prolonged exposure to harsh conditions. |
| Difficult Product Isolation and Purification | 1. Zwitterionic Nature: The final product is a carboxylic acid and also contains basic nitrogen atoms, making it a zwitterion. This can lead to high water solubility and difficulty in extraction. 2. Amphoteric Properties: The product can be soluble in both acidic and basic aqueous solutions. | 1. Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule. At this pH, the net charge is zero, and the solubility in water is at its minimum, which should induce precipitation. The precipitate can then be collected by filtration. 2. Ion-Exchange Chromatography: If precipitation is not effective, use ion-exchange chromatography for purification. 3. Lyophilization: If the product remains in the aqueous phase after neutralization, consider lyophilization (freeze-drying) to remove the water. |
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction is very slow. How can I speed it up?
A1: Increasing the temperature is the most direct way to increase the reaction rate. Refluxing in a higher-boiling solvent like n-butanol or using microwave-assisted synthesis can significantly reduce reaction times.[6] The choice of base, if any, can also be critical. A non-nucleophilic base can facilitate the reaction by neutralizing the HBr formed during the reaction.
Q2: I am seeing a complex mixture of products in my initial cyclocondensation reaction. What is the most likely cause?
A2: A complex mixture often points to a lack of selectivity in the reaction. The most probable cause is the reaction of the secondary amine in the piperidine ring. Using a protected 2-aminopiperidine derivative, such as N-Boc-2-aminopiperidine, is a robust strategy to prevent this side reaction. The protecting group can be removed after the cyclocondensation step.
Q3: The hydrolysis of the ethyl ester is not going to completion. What are my options?
A3: For sterically hindered esters, more vigorous conditions are often necessary. Before resorting to very harsh conditions that might degrade your product, consider using lithium hydroxide in a THF/water mixture. LiOH is a strong nucleophile and is often effective for hydrolyzing hindered esters under relatively mild conditions.
Q4: How do I handle the final zwitterionic product during purification?
A4: The key is to find the isoelectric point. After hydrolysis, carefully neutralize the reaction mixture with acid (if the hydrolysis was basic) or base (if it was acidic). Monitor the pH and look for the point where the product precipitates out of the solution. If it does not precipitate, you may need to use techniques like ion-exchange chromatography or reverse-phase HPLC for purification.
Q5: Can I use a different α-halocarbonyl compound instead of ethyl bromopyruvate?
A5: Yes, other α-halocarbonyl compounds can be used to introduce different substituents at the 2-position of the imidazo[1,2-a]pyridine ring. For example, using bromoacetone would yield a 2-methyl substituted product. The reactivity of the α-halocarbonyl compound will influence the reaction conditions required.[7][8]
Experimental Protocols
The following are generalized protocols based on syntheses of similar compounds. They should be optimized for your specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Protocol 2: Hydrolysis to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Caption: Workflow for the hydrolysis of the ethyl ester.
References
-
Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone derivatives. ResearchGate. Available at: [Link]
-
Bag, A. K., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. Available at: [Link]
-
Çalışkan, E., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine. MySkinRecipes. Available at: [Link]
-
Martinez, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Available at: [Link]
-
Ölgen, S., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
Pasyukov, D. V., et al. (2019). Bicyclic Imidazoles for Modular Synthesis of Chiral Imidazolium Salts. Organic Letters. Available at: [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
Kumar, S., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
de Oliveira, C. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Geedkar, D., et al. (2026). Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. PubMed. Available at: [Link]
-
Kalita, P., et al. (2018). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Xiao, Y., & Zhang, L. (2012). Synthesis of Bicyclic Imidazoles via [2 + 3] Cycloaddition Between Nitriles and Regioselectively Generated α-imino Gold Carbene Intermediates. PubMed. Available at: [Link]
-
Ishibashi, H., et al. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. PubMed. Available at: [Link]
-
Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Available at: [Link]
-
Donohoe, T. J., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. Available at: [Link]
-
α-Halo ketone. Wikipedia. Available at: [Link]
Sources
- 1. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine [myskinrecipes.com]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
Troubleshooting common issues in imidazo[1,2-a]pyridine synthesis
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
Topic: Troubleshooting & Optimization of Imidazo[1,2-a]pyridine Scaffolds Ticket ID: #IMP-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem.[1] While the formation of this bicycle is thermodynamically favored, the synthesis is often plagued by specific, recurring failure modes: formation of intractable "black tars," regioselectivity errors (N1 vs. exocyclic amine attack), and catalyst deactivation in multicomponent protocols.
This guide moves beyond standard literature procedures to address the operational realities of synthesizing these heterocycles.
Visual Troubleshooting Architecture
Before proceeding to specific protocols, use this logic flow to identify your failure mode.
Figure 1: Decision tree for diagnosing synthetic failures based on reaction methodology.
Module 1: The Hantzsch-Type Condensation
Context: The reaction of 2-aminopyridines with
Q1: My reaction mixture turns into a viscous black tar within minutes. How do I prevent this?
Diagnosis: This is the "exothermic polymerization" trap. The reaction generates HBr (or HCl) as a byproduct. If the acid is not scavenged, it protonates the 2-aminopyridine starting material, rendering it non-nucleophilic. The
The Protocol Fix:
-
Use a Biphasic Buffer: Instead of refluxing in pure ethanol, use a mixture of Water/Ethanol (2:1) with NaHCO3 (1.2 equiv). The water solubilizes the inorganic base, ensuring immediate neutralization of the HBr salt.
-
Temperature Ramp: Do not drop the
-haloketone into a refluxing amine solution.-
Start at 0°C . Add the haloketone dropwise.
-
Allow to warm to Room Temp (RT) for 1 hour (formation of the intermediate salt).
-
Then heat to reflux for cyclization.
-
Mechanism of Failure vs. Success:
Figure 2: The critical bifurcation point in Hantzsch condensation is the management of the intermediate salt.
Q2: I am seeing two spots on TLC with similar Rf. Is this a regioselectivity issue?
Answer: Yes. While the ring nitrogen (N1) is the most nucleophilic site (leading to the correct product), the exocyclic amine (
-
Diagnostic: Isolate the minor product. If the NMR shows a broad singlet typical of an NH proton that disappears with
shake, you have formed the kinetic isomer (amide-like structure) rather than the cyclized product. -
Correction: Switch solvent to DMF or DMAc and increase temperature to 120°C . High thermal energy favors the thermodynamic product (the fused imidazole ring) over the kinetic N-alkylation of the exocyclic amine.
Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Context: A 3-component reaction (Aldehyde + 2-Aminopyridine + Isonitrile) catalyzed by acid.
Q3: My GBB reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.
Diagnosis: This is likely "Isonitrile Hydrolysis" or "Imine Stagnation."
-
Isonitrile Hydrolysis: In the presence of water and acid, isonitriles hydrolyze to formamides, killing the reaction.
-
Imine Stagnation: The rate-determining step is often the initial formation of the imine between the aldehyde and 2-aminopyridine. If this doesn't happen fast, the isonitrile degrades.
Optimization Matrix:
| Variable | Recommendation | Why? |
| Catalyst | Sc(OTf)3 (5-10 mol%) | Lewis acids activate the imine without hydrolyzing the isonitrile as aggressively as Brønsted acids (HCl/AcOH). |
| Solvent | MeOH or TFE (Trifluoroethanol) | High dielectric protic solvents stabilize the ionic transition states. TFE is superior for difficult substrates. |
| Concentration | High (0.5M - 1.0M) | Multicomponent reactions require high collision frequency. Dilute conditions favor side reactions. |
| Additives | Trimethyl Orthoformate | Acts as a water scavenger to drive imine formation and prevent isonitrile hydrolysis. |
Q4: Can I use microwave irradiation for GBB?
Answer: Yes, and you should. The GBB reaction has a high activation energy for the final cyclization step.
-
Protocol: Seal tube. MeOH as solvent. Sc(OTf)3 catalyst.
-
Settings: 140°C, 15-20 minutes.
-
Result: Often increases yield from <50% to >85% by bypassing the slow thermal ramp where side reactions occur.
Module 3: Purification & Isolation (The "Sticky" Phase)
Q5: My product streaks on the column and co-elutes with impurities.
Answer: Imidazo[1,2-a]pyridines are basic. They interact strongly with the acidic silanols on silica gel, causing "tailing."
The "Triethylamine Trick": Pre-treat your silica column.
-
Prepare your mobile phase (e.g., DCM/MeOH).
-
Add 1% Triethylamine (Et3N) to the solvent system.
-
Flush the column with this before loading your sample.
-
Run the column.[2] The Et3N caps the acidic sites on the silica, allowing the imidazo-pyridine to elute as a sharp band.
Recrystallization Alternative: If chromatography fails, many imidazo[1,2-a]pyridines crystallize well from Acetonitrile (ACN) or Ethyl Acetate/Hexane .
-
Tip: Dissolve in minimum hot ACN, let cool to RT, then place in -20°C freezer.
References & Authoritative Grounding
-
Mechanism of Hantzsch-type Condensation:
-
Source:Journal of the American Chemical Society.[3] The nucleophilic attack of the ring nitrogen is the kinetic first step, followed by cyclization.
-
Citation:
-
-
GBB Reaction Optimization & Solvent Effects:
-
Source:ACS Organic & Inorganic Au. Detailed study on why Methanol/TFE are superior solvents due to dielectric effects and hydrogen bonding.
-
Citation:[4]
-
-
Industrial Scale-up & Purification:
-
Source:Synthesis (Thieme). Describes the use of sulfate salts for purification and Lewis acid catalysis (BF3) for scale-up.
-
Citation:
-
-
Microwave Assisted Synthesis:
-
Source:Organic Letters. Demonstrates significant yield improvements and reaction time reduction (from hours to minutes) using microwave irradiation.
-
Citation:
-
-
Copper-Catalyzed Aerobic Methods:
-
Source:Journal of Organic Chemistry. Describes the C-H activation route using air as the oxidant, avoiding harsh halides.
-
Citation:
-
Sources
Optimization of reaction conditions for synthesizing imidazo[1,2-a]pyridine derivatives.
Subject: Reaction Condition Optimization & Troubleshooting Guide Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist
Executive Summary & Pharmacophore Context
Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1]
The synthesis typically involves the condensation of 2-aminopyridines with
This guide provides an optimized technical framework for synthesizing these derivatives, moving from traditional methods to high-efficiency, green protocols.
Core Experimental Protocols
Method A: The "Gold Standard" Robust Protocol
Best for: Initial screening, stable substrates, and scale-up.
The Logic: This method uses ethanol as a polar protic solvent to stabilize the transition state of the
-
Reagents: 2-Aminopyridine (1.0 equiv),
-Bromoacetophenone (1.0 equiv), NaHCO (2.0 equiv). -
Solvent: Ethanol (anhydrous is preferred but not strictly required).
-
Conditions: Reflux (
C) for 4–6 hours.
Step-by-Step:
-
Dissolve 2-aminopyridine (1.0 mmol) in ethanol (5 mL).
-
Add
-bromoacetophenone (1.0 mmol). Note: If the ketone is a lachrymator, handle in a fume hood. -
Add solid NaHCO
(2.0 mmol). -
Heat to reflux. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).
-
Workup: Cool to room temperature. Pour into ice-cold water (20 mL). The product usually precipitates as a solid. Filter, wash with water, and recrystallize from EtOH/Water.
Method B: The "Green" Micellar Protocol (Water/SDS)
Best for: Environmental compliance, faster reaction times, and avoiding organic solvent waste.
The Logic: Water promotes the reaction via the hydrophobic effect , forcing organic reactants into close proximity. Sodium Dodecyl Sulfate (SDS) forms micelles that act as "nanoreactors," stabilizing the transition state and solubilizing the reactants.
-
Reagents: 2-Aminopyridine (1.0 equiv),
-Haloketone (1.0 equiv), SDS (10 mol%). -
Solvent: Deionized Water.
-
Conditions:
C for 2–3 hours.
Step-by-Step:
-
Dissolve SDS (0.1 mmol) in water (3 mL) and stir for 5 mins to form micelles.
-
Add 2-aminopyridine (1.0 mmol) and
-haloketone (1.0 mmol). -
Heat to
C. The mixture may appear heterogeneous initially but will often homogenize or form a distinct organic oil phase. -
Workup: Cool the mixture. The product often solidifies. Filter and wash with water. If oil persists, extract with minimal Ethyl Acetate.
Comparative Data Analysis
| Parameter | Method A (EtOH/Reflux) | Method B (Water/SDS) | Method C (Iodine/DMSO)* |
| Typical Yield | 75–85% | 85–92% | 60–75% |
| Reaction Time | 4–8 Hours | 2–4 Hours | 8–12 Hours |
| Atom Economy | Moderate (Base waste) | High | Low (Oxidant waste) |
| Purification | Recrystallization | Filtration | Column Chromatography |
| Green Score | Medium | High | Low |
*Method C refers to oxidative coupling (Ortoleva-King type) using ketones + iodine, useful when
Troubleshooting Center (Q&A)
Issue 1: "My reaction mixture turned into a black tar, and I can't isolate the product."
Diagnosis: Polymerization of the
-
Temperature too high:
-haloketones are thermally unstable. -
Base too strong: Strong bases (NaOH, KOH) promote aldol-like polymerization of the ketone. Corrective Action:
-
Switch Base: Use NaHCO
or K CO instead of hydroxides or alkoxides. -
Lower Temperature: Try the reaction at room temperature in DMF or MeCN for a longer duration (12-24h).
-
In-Situ Generation: Use the ketone precursor + NBS (N-bromosuccinimide) to generate the
-bromoketone in situ. This keeps the concentration of the unstable intermediate low.
Issue 2: "I see a regioisomer byproduct. Is it the C-2 or C-3 substituted product?"
Diagnosis: Regioselectivity ambiguity.
Root Cause: The 2-aminopyridine has two nucleophilic sites: the exocyclic amine (-NH
-
Mechanism: The generally accepted pathway involves initial attack by the Ring Nitrogen (N-1) on the
-haloketone to form an N-alkylpyridinium salt, followed by cyclization of the exocyclic amine onto the carbonyl. Verification: -
Check the
H NMR.[5][6] The proton at the C-3 position of the imidazo[1,2-a]pyridine ring typically appears as a singlet around 7.5–8.0 ppm (depending on substituents). -
If you used a substituted 2-aminopyridine (e.g., 4-methyl-2-aminopyridine), you may get isomers (7-methyl vs. 6-methyl) depending on steric hindrance, though 7-substituted products are usually favored.
Issue 3: "The reaction stalls with starting material remaining."
Diagnosis: Catalyst deactivation or insufficient activation energy. Corrective Action:
-
Add a Catalyst: If running catalyst-free, add 5–10 mol% NaI (Sodium Iodide) . The iodide displaces the bromide/chloride on the ketone to form a more reactive
-iodoketone intermediate (Finkelstein reaction in situ). -
Solvent Switch: Move to a polar aprotic solvent like DMF or DMSO, which enhances the nucleophilicity of the pyridine nitrogen.
Mechanistic & Workflow Visualization
Diagram 1: Reaction Mechanism (Condensation)
This diagram illustrates the critical path: N-alkylation of the ring nitrogen followed by cyclization. Understanding this explains why N-1 blocked pyridines cannot undergo this reaction.
Caption: Step-wise mechanism showing the critical N-alkylation of the ring nitrogen prior to cyclization.
Diagram 2: Optimization Logic Flowchart
Use this decision tree to select the optimal condition for your specific substrate.
Caption: Decision tree for selecting reaction conditions based on substrate stability and reagent availability.
References
-
General Synthesis & Mechanism
-
Green Chemistry (Water/SDS)
-
Catalyst-Free & Microwave Methods
-
One-Pot In-Situ Strategies
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. scirp.org [scirp.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. cbijournal.com [cbijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming poor solubility of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid in assays
Welcome to the Solubility Support Center for complex heterocyclic scaffolds. You have submitted a ticket regarding 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (hereafter referred to as THIP-2-COOH ).
This guide addresses the specific physicochemical challenges of this molecule in biological assays. Unlike standard lipophilic drugs, this compound presents a "Brick Dust" solubility profile due to its zwitterionic nature, leading to assay variability and false negatives.
Part 1: The Chemistry of the Crash (Root Cause Analysis)
Before attempting the protocols, you must understand why your standard DMSO dissolution failed.
The Diagnosis: The Zwitterionic Trap THIP-2-COOH contains two opposing functional groups:
-
Basic Amine: The bridgehead nitrogen/imidazole system (pKa
6.0–8.0). -
Acidic Carboxylate: The carboxylic acid at position 2 (pKa
3.0–4.0).
At neutral pH (and often in the solid state), this molecule exists as a Zwitterion (internal salt). The positive charge on the nitrogen and negative charge on the carboxylate create strong intermolecular electrostatic forces (high crystal lattice energy).
-
In 100% DMSO: DMSO is a polar aprotic solvent. It cannot effectively solvate the ionic charges of the zwitterion, leading to poor dissolution (the "undissolved pellet" phenomenon).
-
In Aqueous Buffer (pH 7.4): The molecule is likely near its Isoelectric Point (pI) , where net charge is zero. This is the point of minimum solubility, causing the compound to crash out of solution upon dilution.
Part 2: Stock Solution Optimization (The "Charge-Shift" Protocol)
Do not attempt to dissolve the solid zwitterion directly in neat DMSO. You must force the molecule into a single charged state (Salt Formation) to break the crystal lattice.
Protocol A: The Acid-Shift Method (Recommended)
This converts the zwitterion into a highly soluble Hydrochloride Salt .
-
Calculate Molarity: Determine the moles of THIP-2-COOH powder.
-
Prepare Acidified DMSO: Mix anhydrous DMSO with 1.1 equivalents of concentrated aqueous HCl (12M).
-
Note: The small amount of water from the HCl is negligible for most assays but critical for solubility.
-
-
Dissolution: Add the Acidified DMSO to the powder.
-
Mechanism:[1] Protonates the carboxylate (
) and ensures the amine is protonated ( ). The molecule becomes a net cation, which is far more soluble.
-
-
Verification: Sonicate for 5 minutes at 40°C. The solution should be crystal clear.
Protocol B: The Base-Shift Method (Alternative)
Use this if your assay is sensitive to acidic carryover.
-
Prepare Basified DMSO: Mix DMSO with 1.1 equivalents of 1M NaOH.
-
Dissolution: Add to powder.
-
Mechanism:[1] Deprotonates the amine (
) and ensures carboxylate is anionic ( ). Net anion = High solubility.
-
Part 3: Assay Dilution Strategy (Preventing the "Crash")
The most critical failure point is the transition from DMSO Stock
The "Intermediate Step" Dilution Scheme
Instead of jumping from 10 mM stock to 10
Step-by-Step Workflow:
-
Stock: 10 mM THIP-2-COOH (in Acidified DMSO).
-
Intermediate Plate (100x): Dilute Stock 1:10 into pure DMSO (Result: 1 mM).
-
Assay Plate (1x): Dilute Intermediate 1:100 into Assay Buffer + 0.01% Triton X-100 .
-
Why Surfactant? Triton X-100 prevents the formation of colloidal aggregates, a common artifact with flat, heterocyclic acids [1].
-
Data: Solubility Limits by pH (Simulated based on zwitterionic physics for THIP scaffolds)
| Solvent System | pH Condition | Solubility Status | Risk Level |
| Pure DMSO | Neutral | Poor (< 1 mM) | High (Precipitation) |
| DMSO + 1 eq HCl | Acidic | Excellent (> 50 mM) | Low |
| PBS Buffer | pH 7.4 | Moderate (~50 | Medium (Near pI) |
| Acetate Buffer | pH 4.5 | High (> 200 | Low (Cationic state) |
Part 4: Visual Troubleshooting Guides
Diagram 1: The Solubility Decision Tree
Use this logic flow to determine the correct preparation method for your specific assay conditions.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay sensitivity.
Diagram 2: Mechanism of Zwitterionic "Crash" vs. Stabilization
Caption: Mechanistic pathway showing how acidification solubilizes the compound and surfactants prevent re-precipitation.
Part 5: Frequently Asked Questions (FAQ)
Q1: I see a fine haze in my microplate wells after 1 hour. What is this? A: This is "time-dependent precipitation." Your compound was soluble initially but slowly crystallized as it returned to its zwitterionic equilibrium.
-
Fix: Add 0.05% Tween-80 or Triton X-100 to your assay buffer. If your protein cannot tolerate detergents, reduce the compound concentration or increase the DMSO percentage to 2-5% (if tolerated).
Q2: My IC50 curve is flat or erratic. A: This suggests Colloidal Aggregation . The compound forms microscopic spheres that sequester the enzyme non-specifically.
-
Test: Centrifuge the assay plate (1000 x g for 5 mins) before reading. If potency drops significantly, it was aggregation.
-
Fix: The "Acid-Shift" protocol (Protocol A) combined with detergent usually eliminates this.
Q3: Can I use PEG-400 instead of DMSO? A: Yes. For animal studies (PK/PD), PEG-400/Water (40:60) is often superior to DMSO for this class of compounds. However, for in vitro assays, DMSO is preferred due to lower viscosity. If you must use PEG, ensure you still adjust the pH away from the isoelectric point (approx pH 5.8).
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in Drug Discovery. (Accessed 2026).[2] Available at: [Link]
- Lipinski, C. A., et al.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.
- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard text on pKa/pI solubility physics).
- Di, L., & Kerns, E. H.Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (Source for "Brick Dust" vs.
Sources
Technical Support Center: Antifungal Development & Cytotoxicity Reduction
Current Ticket: #AF-CYTO-001 Topic: Strategies to Reduce Cytotoxicity of Novel Antifungal Compounds Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Antifungal Optimization Hub
You are likely here because your novel compound shows promising MIC (Minimum Inhibitory Concentration) values against Candida or Aspergillus spp., but your safety screens (HeLa, HepG2, or Hemolysis assays) are flashing red.
High potency is meaningless without a therapeutic window. This guide addresses the three most common "pain points" in antifungal development: False Toxicity Signals , Structural Non-Selectivity , and Delivery Limitations .
Module 1: Diagnostic Triage – Is the Toxicity Real?
User Issue: "My compound shows high cell viability in one assay but kills cells in another. Is it toxic or not?"
Technical Insight: Before modifying your molecule, you must validate your readout. Many antifungal compounds (especially azoles and certain peptides) possess intrinsic reductive potential. They can chemically reduce tetrazolium salts (MTT, MTS, XTT) into colored formazan without live cells, leading to false-negative toxicity results (i.e., the assay says cells are alive when they are dead) or erratic background noise [1].
Troubleshooting Workflow: The Interference Check
If you observe discrepancies between microscopic observation and plate reader data, follow this logic flow:
Caption: Diagnostic logic to rule out chemical interference in colorimetric viability assays.
Protocol Adjustment:
-
The Fix: Always run a "Cell-Free Blank" (Media + Compound + MTT). If OD570 > 0.1, switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) or LDH release assay, which are less prone to chemical interference [1].
Module 2: Medicinal Chemistry – Improving the Selectivity Index (SI)
User Issue: "My compound kills the fungus but the Selectivity Index (SI) is only 2. How do I improve this?"
Technical Insight:
The Selectivity Index (SI =
Strategy 1: Tuning Lipophilicity (LogP)
Highly lipophilic compounds (LogP > 4) often act as non-specific detergents, intercalating into any lipid bilayer regardless of sterol composition.
-
Action: Introduce polar groups (hydroxyls, amines) to lower LogP to the 2.0–3.5 range. This reduces non-specific membrane disruption while maintaining target binding.
Strategy 2: Exploiting Structural Divergence
Target the structural differences between fungal Ergosterol and mammalian Cholesterol.
-
Example (Polyenes): Amphotericin B binds Ergosterol with higher affinity than Cholesterol, but the margin is narrow.
-
Example (Azoles): Early azoles (e.g., Ketoconazole) inhibited human CYP450, causing hepatotoxicity. Newer triazoles (e.g., Fluconazole) utilize the specific topography of the fungal CYP51 active site, which is more open than the mammalian counterpart [3].
Data Summary: Evolution of Selectivity
| Compound Class | Primary Toxicity Mechanism | Medicinal Chem Strategy | Target SI Goal |
| Polyenes (e.g., AmB) | Pore formation in Cholesterol-rich membranes (Kidney) | Formulation (Liposomes) or C2'-OH modification | > 5 |
| Azoles (e.g., Ketoconazole) | Inhibition of human CYP3A4 (Hepatotoxicity) | Replace Imidazole with Triazole; add fluorinated rings | > 50 |
| Cationic Peptides | Lysis of anionic mammalian membranes (Hemolysis) | Increase hydrophobicity threshold; use D-amino acids | > 10 |
Module 3: Formulation Engineering – The "Trojan Horse" Approach
User Issue: "We cannot change the molecule further without losing potency. How do we reduce nephrotoxicity?"
Technical Insight: If SAR (Structure-Activity Relationship) is exhausted, change the delivery vehicle. The gold standard is Liposomal Encapsulation (e.g., AmBisome).
Mechanism of Safety: Liposomes act as a "reservoir." The drug remains tightly bound within the lipid bilayer of the liposome while circulating in the blood (sparing kidney cells). When the liposome encounters a fungal cell, fungal lipases and the higher affinity of the drug for ergosterol trigger the release of the payload [4].
Caption: Liposomal encapsulation prevents interaction with mammalian cholesterol while targeting fungal ergosterol.
Module 4: Combination Protocols – Synergy Assessment
User Issue: "The compound is toxic at 10 µM. Can we use it at 1 µM?"
Technical Insight: Yes, if you combine it with a standard antifungal. Synergy allows you to lower the dose of the toxic novel compound below its cytotoxic threshold while maintaining efficacy. This is quantified using the Fractional Inhibitory Concentration Index (FICI) .[3][4][5]
Standard Operating Procedure: The Chequerboard Assay
1. Plate Setup:
-
Use a 96-well plate.
-
X-Axis: Serial dilution of Standard Drug (Drug A).
-
Y-Axis: Serial dilution of Novel Compound (Drug B).
-
Z-Axis: Inoculum (Candida spp. at
CFU/mL).
2. Calculation:
3. Interpretation Standards [5]:
| FICI Value | Interpretation | Clinical Implication |
| ≤ 0.5 | Synergy | Highly desirable. Allows significant dose reduction. |
| > 0.5 – 4.0 | Indifference | Additive effect only. No toxicity benefit. |
| > 4.0 | Antagonism | STOP. The drugs interfere with each other. |
Expert Tip: If your novel compound targets the cell wall (e.g., Echinocandin-like), combine it with a membrane-active agent (e.g., Amphotericin B). The wall damage enhances membrane access, often resulting in FICI < 0.3.
References
-
Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica.
-
Prayong, P., et al. (2008). "Cytotoxicity and antimicrobial activity of indigenous plants." Fitoterapia. (Establishes SI > 10 as a safety benchmark).
-
Peyton, L., et al. (2015). "Triazole antifungals: a review." Drugs of Today. (Discusses CYP selectivity evolution).
-
Adler-Moore, J., & Proffitt, R. T. (2002). "AmBisome: liposomal formulation, structure, mechanism of action and pre-clinical experience." Journal of Antimicrobial Chemotherapy.
-
Odds, F. C. (2003).[3][6] "Synergy, antagonism, and what the chequerboard puts between them."[4][7] Journal of Antimicrobial Chemotherapy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
- 4. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 7. Techniques for Antifungal Combinations | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Imidazo[1,2-a]pyridine Selectivity Optimization
Welcome to the Selectivity Optimization Hub
Current Status: Operational Operator: Senior Application Scientist Ticket ID: IMP-SEL-2024
You are likely here because you have successfully synthesized an imidazo[1,2-a]pyridine core—a "privileged scaffold"—only to find it is too privileged. It binds your target, but it also binds three other kinases, a GPCR, and potentially aggregates in your assay buffer.
This guide is not a textbook. It is a troubleshooting manual designed to convert a promiscuous binder into a selective chemical probe or lead candidate. We focus on three critical failure points: Synthetic Regiocontrol , Structural Tuning (SAR) , and Assay Artifacts .
Module 1: Synthetic Troubleshooting (The Foundation)
Before optimizing for biology, you must ensure your chemical inputs are precise. The Groebke-Blackburn-Bienaymé (GBB) reaction is the industry standard for accessing the C3-amino-imidazo[1,2-a]pyridine core, but it is prone to specific failure modes.
Diagnostic Protocol: GBB Reaction Failure
User Issue: "I am seeing low yields and significant byproducts in my C3-functionalization."
Root Cause Analysis: The GBB is a multicomponent reaction (MCR) relying on the delicate equilibrium of Schiff base formation and isocyanide insertion.
-
Non-Participating Isocyanide: Isocyanides are acid-labile. If your Lewis acid is too strong or the medium too wet, the isocyanide hydrolyzes before insertion.
-
Imine Instability: Electron-poor aldehydes form unstable imines with 2-aminopyridines, stalling the cycle.
Corrective Workflow:
| Parameter | Standard Protocol | Optimization for Difficult Substrates |
| Catalyst | Ammonium Chloride ( | Scandium Triflate ( |
| Solvent | Methanol (MeOH) | TFE (2,2,2-Trifluoroethanol) or DCM/MeOH (1:1) |
| Additives | None | Trimethyl orthoformate (Water scavenger, critical for imine stability) |
| Temp | Reflux | Microwave Irradiation (100°C, 10-30 min) |
Visual Workflow: Optimized GBB Pathway
Figure 1: The optimized Groebke-Blackburn-Bienaymé workflow highlighting the critical water-scavenging step to prevent isocyanide hydrolysis.
Module 2: The Selectivity Engine (SAR & Molecular Design)
User Issue: "My compound is a potent kinase inhibitor (IC50 < 10 nM) but lacks selectivity against off-targets like CDK2 or GSK3
Technical Insight: Imidazo[1,2-a]pyridines are Type I kinase inhibitors (ATP-competitive). The scaffold mimics the adenine ring of ATP. To gain selectivity, you must stop mimicking ATP and start exploiting the unique features of your target's binding pocket.
The "Gatekeeper" Strategy (C8 Functionalization)
The C8 position is your primary lever for steric selectivity.
-
Mechanism: The C8 substituent points directly toward the "gatekeeper" residue in the kinase hinge region.
-
Action: If your target has a small gatekeeper (e.g., Threonine) and the off-target has a large gatekeeper (e.g., Methionine or Phenylalanine), introducing a bulky group at C8 will clash with the off-target while being tolerated by the target.
The "Solubility/Selectivity" Paradox (C6 Functionalization)
The C6 position points towards the solvent front. It is the safest place to add solubilizing groups (morpholines, piperazines) without destroying binding affinity.
-
Warning: Increasing lipophilicity (LogP > 4) at C6 often decreases selectivity by driving non-specific hydrophobic binding.
Selectivity Troubleshooting Matrix
| Observation | Diagnosis | Recommended Structural Modification |
| High Potency, Low Selectivity | "Flat" molecule fitting all ATP pockets. | Modify C8: Introduce Methyl, Et, or |
| Selectivity OK, Low Potency | Loss of key H-bond interactions. | Modify C3: The amide/amine linker at C3 is critical for H-bonding. Switch from amide to urea or sulfonamide. |
| Low Solubility / Aggregation | High Lipophilicity (LogP > 4). | Modify C6: Append polar tails (N-methylpiperazine) to access the solvent channel. |
Visual Logic: SAR Decision Tree
Figure 2: Strategic decision tree for modifying the imidazo[1,2-a]pyridine core based on selectivity and solubility data.
Module 3: Assay Interference (Validation)
User Issue: "I have a hit, but the IC50 shifts significantly between fluorescence-based assays and phenotypic assays."
Critical Warning: Intrinsic Fluorescence Imidazo[1,2-a]pyridines are inherently fluorescent, often with large Stokes shifts [1]. This is a major source of false positives in FRET, TR-FRET, or FP (Fluorescence Polarization) assays.
Validation Protocol: The "Artifact Check"
If you observe high potency, you must validate it against these two phenomena:
1. The Fluorescence Filter
-
The Problem: Your compound emits light at the same wavelength as the assay readout.
-
The Test: Run the assay without the enzyme/protein. If you still see a signal, your compound is an optical interferer.
-
The Fix: Switch to a non-optical assay (e.g., Mass Spectrometry, SPR) or a radiometric assay (
-ATP).
2. The Aggregation Filter (Promiscuity)
-
The Problem: Hydrophobic imidazo-pyridines form colloidal aggregates that sequester enzymes non-specifically.
-
The Test: Run the IC50 curve with and without 0.01% Triton X-100 (or Tween-80).
-
The Result: If the IC50 shifts by >3-fold (e.g., from 10 nM to 100 nM) in the presence of detergent, your "inhibitor" is likely an aggregator artifact.
References
-
Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review." Asian Journal of Organic Chemistry. Link
-
Goel, R., et al. (2016). "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry. Link
-
Rentería-Gómez, M. A., et al. (2024).[1] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Chemistry Proceedings. Link
-
Baenziger, M., et al. (2017).[2] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis. Link
-
Enguehard-Gueiffier, C., et al. (2004). "Imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8][9][10][11][12] Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors."[13] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the scale-up of imidazo[1,2-a]pyridine synthesis
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis & Scale-Up
Introduction: The Scale-Up Imperative
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents.[1]
While bench-scale synthesis (100 mg – 1 g) is often trivial, scaling to kilogram quantities introduces non-linear challenges. Thermal runaways during the Hantzsch condensation, "oiling out" during crystallization, and persistent metal residues in catalytic routes are the most frequent support tickets we receive.
This guide moves beyond standard literature procedures to address the process engineering required for safe, reproducible manufacturing.
Knowledge Base Article #001: The Hantzsch Condensation
Context: The reaction of 2-aminopyridines with
Technical Insight: The "Double-Exotherm" Trap
Many chemists treat this as a simple substitution.[2] However, at scale, this is a two-step exothermic event:
-
N-Alkylation: The endocyclic nitrogen attacks the
-haloketone.[2] This is fast and exothermic.[2] -
Cyclodehydration: The subsequent ring closure releases water and significant heat.[2]
If you add reagents too quickly at reflux, these two exotherms overlap, leading to a "runaway" scenario that can eject reactor contents.
Troubleshooting Protocol: Controlled Addition Strategy
| Parameter | Bench Scale (1 g) | Pilot Scale (1 kg) | Reasoning |
| Solvent | Ethanol/Methanol | Ethanol/Water or IPA | Lower toxicity; water cosolvent mitigates exotherm capacity.[2] |
| Addition | One-portion | Dosing Pump (2-4 hrs) | Prevents accumulation of unreacted intermediate; distributes heat load.[2] |
| Base | NaHCO₃ (Solid) | NaHCO₃ (Slurry) or K₂CO₃ | Solid addition at scale causes crusting/hotspots.[2] Use slurries. |
| Temp | Reflux ( | Ramp: | Initiate reaction at lower temp to validate kinetics before max heating. |
Visual Workflow: Thermal Safety Logic
Caption: Figure 1. Thermal safety logic for semi-batch addition of alpha-haloketones prevents thermal accumulation.
Knowledge Base Article #002: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Context: Three-component reaction (2-aminopyridine + aldehyde + isocyanide).[2] Primary Challenge: Isolation of product from sticky isocyanide by-products ("Oiling Out").
The "Oiling Out" Phenomenon
GBB reactions often yield viscous oils because the lipophilic isocyanide residues prevent the formation of a crystal lattice.[2] Standard column chromatography is cost-prohibitive at >100g scale.[2]
Solution: The "Salt-Break" Purification Method
Instead of trying to crystallize the free base directly, convert the product to a salt. This disrupts the non-polar impurity matrix.[2]
Step-by-Step Protocol:
-
Reaction Completion: Confirm consumption of aldehyde (limiting reagent).
-
Workup: Evaporate reaction solvent (usually MeOH or EtOH).
-
Dissolution: Redissolve crude oil in EtOAc (Ethyl Acetate).
-
Salt Formation:
-
Filtration: The product salt precipitates as a solid.[2] Filter and wash with EtOAc to remove isocyanide residues.[2]
-
Free Basing (Optional): Resuspend salt in water, adjust pH to 9 with NaOH, and filter the pure free base.
Visual Decision Tree: Purification Strategy
Caption: Figure 2.[2] Downstream processing decision tree emphasizing salt formation to overcome oiling out.
Knowledge Base Article #003: Metal Scavenging (Copper Catalysis)
Context: Oxidative coupling routes (e.g., using CuI/O
Data: Scavenger Efficiency Comparison
We conducted internal benchmarking for removing Copper from a 50g imidazo[1,2-a]pyridine batch.
| Method | Initial [Cu] (ppm) | Final [Cu] (ppm) | Yield Loss (%) | Cost/kg | Recommendation |
| Water Wash (x3) | 2500 | 450 | < 1% | Low | Ineffective alone. |
| EDTA Wash (aq) | 2500 | 85 | 5% | Low | Good for bulk removal.[2] |
| SiliaMetS® Thiol | 2500 | < 5 | 2% | High | Best for final polish. |
| Activated Carbon | 2500 | 150 | 10% | Medium | Inefficient; traps product.[2] |
Protocol for < 10 ppm Copper:
-
Bulk Removal: Perform an aqueous wash using 5% disodium EDTA solution (pH adjusted to 7-8).[2]
-
Polishing: Treat the organic phase with SiliaMetS® Thiol (or equivalent thiourea scavenger) at 5 wt% loading relative to the metal content.[2] Stir for 4 hours at
C.[2] -
Filtration: Filter through a Celite pad to remove the scavenger.[2]
Frequently Asked Questions (FAQs)
Q: My Hantzsch reaction turns black and yield is low. Why? A: This is oxidative decomposition of the 2-aminopyridine or the product.[2]
-
Fix: Degas your solvents with Nitrogen/Argon before heating.[2]
-
Fix: Ensure your
-haloketone is not degraded (they release acid over time).[2] Wash the reagent with mild bicarbonate before use if it's old.[2]
Q: Can I use 2-aminopyrimidines in the same way? A: Yes, but expect regioselectivity issues. Unlike pyridines (which have one endocyclic nitrogen), pyrimidines have two. This often leads to a mix of imidazo[1,2-a]pyrimidine and other isomers. You will likely need the "Salt-Break" method (Article #002) to separate isomers, as they often have different solubility profiles in acidic media.
Q: The GBB reaction smells terrible. How do I handle the isocyanide? A: Isocyanides are potent olfactory hazards.[2]
-
Engineering Control: All weighing must be done in a vented enclosure.[2]
-
Quenching: Wash all glassware with a dilute bleach (NaOCl) solution in the hood before removing it.[2] Bleach oxidizes the isocyanide to the less odorous isocyanate/amine.[2]
References
-
Bagdi, A. K., et al. "Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines." Chemical Record, 2026.[2][3] Link
-
Baenziger, M., et al. "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."[2][4] Synthesis, 2017.[2][4][5] Link
-
Perveen, S., et al. "Synthesis of imidazo[1,2-a]pyridines: A review on recent advances." Synthetic Communications, 2021.[2] (General mechanism grounding).[2][6]
-
Dhas, A., et al. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst."[1] Letters in Applied NanoBioScience, 2021.[2] Link
-
General Safety Data: "2-Aminopyridine Safety Data Sheet." Thermo Fisher Scientific, 2024.[2] Link
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimizing Palladium Catalyst Efficiency in Aminocarbonylation Reactions
Welcome to the technical support center for palladium-catalyzed aminocarbonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights and solutions to enhance catalyst efficiency, improve reaction yields, and ensure reproducibility. Our approach is grounded in a deep understanding of reaction mechanisms to empower you not just to follow protocols, but to make informed decisions in your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your aminocarbonylation reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low or No Product Yield
Question: My aminocarbonylation reaction is giving a very low yield or no desired amide product. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common frustration, often stemming from several potential factors related to the catalyst's activity, the reaction conditions, or the reagents themselves.
Causality and Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst, and its formation and stability are paramount.
-
Incomplete Reduction of Pd(II) Precursor: If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction is often facilitated by phosphine ligands, but can be inefficient.
-
Solution: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or [Pd(π-cinnamyl)Cl]₂, to bypass the in-situ reduction step.[1] Alternatively, adding a reducing agent might help, though this can complicate the reaction mixture.
-
-
Catalyst Decomposition (Palladium Black): The formation of palladium black (insoluble palladium metal) is a clear sign of catalyst deactivation. This can be caused by exposure to oxygen, insufficient ligand concentration, or high temperatures.[2][3]
-
Solution: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.[4] Increasing the ligand-to-palladium ratio can also help stabilize the active catalytic species in solution.[2] Some pyridine-based ligands have been shown to effectively suppress palladium black formation.
-
-
-
Sub-optimal Reaction Conditions: The delicate balance of temperature, pressure, and reagent stoichiometry is crucial.
-
Incorrect Temperature: The reaction may be too slow at lower temperatures, or catalyst decomposition may occur at higher temperatures.
-
Solution: Screen a range of temperatures. For instance, while some reactions proceed well at 80-100 °C, others may require up to 120 °C.[5][6] It has been noted that lower temperatures (60-80 °C) can sometimes favor double carbonylation, so if that is a side product, increasing the temperature might favor the desired amide.[5]
-
-
Insufficient CO Pressure: Carbon monoxide is a key reactant, and its concentration in the reaction medium can be rate-limiting.
-
-
Reagent Purity and Reactivity: The quality and nature of your substrates and reagents are critical.
-
Poorly Reactive Aryl Halide: The rate-limiting step in many aminocarbonylation reactions is the oxidative addition of the aryl halide to the Pd(0) center.[8][9] The reactivity order is generally I > Br > Cl. Aryl chlorides can be particularly challenging.
-
Solution: For less reactive aryl halides, consider using a more electron-rich ligand to promote oxidative addition. If possible, switching to a more reactive halide (e.g., from chloride to bromide) can significantly improve yields.
-
-
Low Nucleophilicity of the Amine: Amines with low nucleophilicity, such as anilines or sterically hindered amines, can be slow to react.[8][10]
-
Impure Reagents or Solvents: Water or other impurities can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.
-
-
Issue 2: Formation of Side Products and Poor Selectivity
Question: My reaction is producing significant amounts of byproducts, such as double carbonylation products (α-ketoamides) or dehalogenated starting material. How can I improve the selectivity for my desired amide?
Answer: The formation of side products indicates that alternative reaction pathways are competing with the desired aminocarbonylation cycle. Understanding and controlling the factors that influence these pathways is key to improving selectivity.
Causality and Solutions:
-
Double Carbonylation: The formation of α-ketoamides results from the insertion of a second molecule of CO before the amine attacks the acyl-palladium intermediate.
-
Dehalogenation of Aryl Halide: This side reaction reduces the amount of starting material available for the desired transformation.
-
Presence of Protic Impurities: Water or other protic species can lead to protonolysis of the aryl-palladium intermediate.
-
Solution: Use anhydrous solvents and reagents, and ensure the reaction is run under strictly inert conditions.
-
-
β-Hydride Elimination: If the aryl halide has a β-hydrogen, this can be a competing pathway.
-
Solution: This is inherent to the substrate structure, but optimizing reaction conditions (e.g., lower temperature, different ligand) may disfavor this pathway.
-
-
-
Formation of Ureas or Disulfides (with Thiol Starting Materials): These byproducts can arise from side reactions of the amine or thiol nucleophiles.[12]
-
Solution: Careful optimization of reaction conditions, including catalyst loading and CO pressure, can help to minimize these side reactions.[12]
-
Issue 3: Poor Reproducibility
Question: I am struggling with the reproducibility of my aminocarbonylation reaction. What factors should I investigate?
Answer: Poor reproducibility in palladium-catalyzed reactions is often due to subtle, uncontrolled variables. A systematic approach to identifying and controlling these variables is essential.
Causality and Solutions:
-
Inconsistent Catalyst Activity:
-
Variable Pre-catalyst Quality: The age and storage conditions of the palladium source and ligands can affect their activity.
-
Solution: Use fresh, high-purity catalysts and ligands. Store them under an inert atmosphere and away from light and heat.
-
-
Inconsistent Inert Atmosphere: Trace amounts of oxygen can lead to catalyst deactivation and variable results.
-
Solution: Employ rigorous techniques for degassing solvents and purging the reaction vessel with an inert gas. A glovebox is ideal for setting up sensitive reactions.
-
-
-
Variations in Reagent Quality:
-
Solvent Purity: Different batches of solvent may contain varying levels of impurities (e.g., water, peroxides).
-
Solution: Use a consistent source of high-purity, anhydrous solvent. Consider purifying solvents before use.
-
-
Base Quality: The purity and handling of the base can impact the reaction.
-
Solution: Use a fresh, high-quality base. Some bases can be hygroscopic, so proper storage is crucial.
-
-
-
Inconsistent Reaction Setup and Monitoring:
-
Stirring Rate: In heterogeneous reaction mixtures, the stirring rate can affect mass transfer and, consequently, the reaction rate.
-
Solution: Use a consistent and vigorous stirring rate for all experiments.
-
-
Heating Method: Fluctuations in temperature can lead to inconsistent results.
-
Solution: Use a reliable heating mantle with a temperature controller and ensure good thermal contact with the reaction vessel.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the practical aspects of running palladium-catalyzed aminocarbonylation reactions.
1. How do I choose the right ligand for my reaction?
The choice of ligand is perhaps the most critical factor in optimizing an aminocarbonylation reaction.[2] The ligand influences the stability, activity, and selectivity of the catalyst.
-
Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands, such as Xantphos or DPEphos, are often superior as they can prevent catalyst poisoning by multiple CO molecules and are less likely to dissociate from the metal center.[1][2]
-
Electron-donating vs. Electron-withdrawing Ligands: More electron-donating ligands can facilitate the oxidative addition of less reactive aryl halides (like aryl chlorides).
-
Steric Bulk: The steric properties of the ligand can influence the rate of reductive elimination and can also play a role in selectivity.
A good starting point for many aminocarbonylation reactions is a bidentate phosphine ligand like Xantphos. However, screening a variety of ligands with different electronic and steric properties is often necessary for optimal results.
2. What is the role of the base in the reaction?
The base plays a crucial role in the catalytic cycle, primarily by neutralizing the hydrogen halide (HX) that is formed.[5]
-
Common Bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃) are commonly used.[5]
-
Strong, Non-nucleophilic Bases: For challenging substrates, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be beneficial, especially when using CO surrogates like Mo(CO)₆.[10]
-
Absence of Base: The reaction typically does not proceed without a base.[5]
3. How does the solvent affect the reaction?
The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Common Solvents: Polar aprotic solvents like DMF, DMA, and THF are often used.[13][14]
-
Solvent Polarity: The polarity of the solvent can affect reaction rates. For instance, in some cases, more polar solvents can lead to higher yields.[15][16]
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents can sometimes compete with other ligands for binding to the palladium center, which can be either beneficial or detrimental depending on the specific reaction.
-
Green Solvents: Renewable solvents such as limonene, p-cymene, and dimethyl carbonate (DMC) have been shown to be effective in some aminocarbonylation reactions.[3]
4. Can I use a source of CO other than a gas cylinder?
Yes, due to the hazards associated with CO gas, several CO surrogates have been developed.
-
Metal Carbonyls: Molybdenum hexacarbonyl (Mo(CO)₆) is a common solid CO source that releases CO upon heating.[10][17]
-
Formic Acid and Carbodiimides: This combination can generate CO in situ.[18]
-
Chloroform: In the presence of a base, chloroform can serve as a CO precursor.[17]
Using a CO surrogate can be more convenient and safer for laboratory-scale reactions.
5. What is the typical catalyst loading for these reactions?
Catalyst loading can range from as low as 0.2 mol% to 5 mol% or higher.[5][13]
-
Optimization: It is always best to start with a higher catalyst loading (e.g., 5 mol%) to ensure the reaction works, and then optimize by reducing the loading.
-
Low Catalyst Loading: Achieving high turnover numbers with low catalyst loading is desirable, especially for large-scale synthesis, but requires a highly optimized and stable catalytic system.[19]
Data and Protocols
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Variation | Effect on Yield | Rationale |
| Catalyst Loading | Increasing from 2.5% to 5% | Increased yield | Higher concentration of active catalyst |
| Decreasing below 2.5% | Decreased yield | Insufficient catalyst for complete conversion | |
| Temperature | Increasing from 80°C to 100°C | Increased yield | Overcomes activation energy barrier |
| >120°C | Potential for decreased yield | Catalyst decomposition | |
| CO Pressure | Increasing pressure | Generally increases rate and yield | Higher concentration of CO reactant |
| Base | Weak vs. Strong | Stronger, non-nucleophilic bases can improve yields with sluggish amines | More efficient neutralization of HX |
| Ligand | Bidentate vs. Monodentate | Bidentate ligands often give higher yields | Increased catalyst stability |
Note: The optimal conditions are highly substrate-dependent and should be determined empirically.
Experimental Protocol: General Procedure for Aminocarbonylation
This is a general guideline and may require optimization for your specific substrates.
-
Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XantPhos, 2 mol%), the aryl halide (1.0 equiv), and a magnetic stir bar to a dry reaction vessel.[3]
-
Reagent Addition: Add the amine (1.5 equiv), the base (e.g., triethylamine, 3 equiv), and the anhydrous, degassed solvent (to achieve a desired concentration, e.g., 0.2 M).[3][13]
-
Reaction Setup: Seal the reaction vessel, remove it from the glovebox, and connect it to a CO manifold.
-
Pressurization: Purge the vessel with CO gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 1-10 bar).
-
Heating and Stirring: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, carefully vent the CO pressure. Dilute the reaction mixture with a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate in vacuo, and purify the crude product by flash column chromatography.[20]
Visualizing the Process
Diagram 1: The Catalytic Cycle of Aminocarbonylation
Caption: A simplified catalytic cycle for palladium-catalyzed aminocarbonylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in aminocarbonylation.
References
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Journal of Organic Chemistry, 66(22), 7155-7164.
- Bhanage, B. M., & Arai, M. (2001). Aminocarbonylation of aryl iodides catalyzed by palladium supported on Dowex-50WX8.
- Wannberg, J., & Larhed, M. (2003). Increasing rates and scope of reactions: sluggish amines in microwave-heated aminocarbonylation reactions under air. The Journal of organic chemistry, 68(14), 5750–5753.
- Martinelli, J. R., Watson, D. A., Freckmann, D. M. M., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of organic chemistry, 73(18), 7102–7107.
- Alper, H., & Hartstock, F. W. (1986). Cobalt carbonyl catalyzed synthesis of amides from thiols, imines, and carbon monoxide. The Journal of Organic Chemistry, 51(19), 3549-3554.
- Seo, Y. S., Kim, D. S., & Jun, C. H. (2016). Synthesis of Amides and Phthalimides via a Palladium‐Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. Chemistry–An Asian Journal, 11(24), 3508-3512.
- Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview.
- Dohenduo, E. A., et al. (2023).
- Buchwald, S. L., & Martin, R. (2009). General and efficient palladium-catalyzed amination of aryl and heteroaryl chlorides. Accounts of chemical research, 42(10), 1461–1473.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by aminocarbonylation. Retrieved from [Link]
- Wang, D. Y., & Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society, 140(25), 7979–7993.
- Mühlfenzl, M., et al. (2025). Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. The Journal of Organic Chemistry.
- Mühlfenzl, M., et al. (2025). Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. The Journal of Organic Chemistry.
- Li, J., & Hua, R. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
- Gabriele, B., & Mancuso, R. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account.
- Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. OSTI.GOV.
- Kóti, J., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2240-2246.
- Gupta, P. K., & Rawal, R. (2025). A Review of Design Strategies and Catalytic Applications of Polymer‐Bound Palladium Systems for C─C Bond Formation via Heck and Suzuki Reactions. ChemistrySelect.
- Song, C. E., Kim, Y., & Lee, S. (2025).
- Genelot, M., et al. (2013). Influence of the temperature and CO pressure on double carbonylation of iodobenzene catalyzed by silica-supported palladium complexes.
- Barak, A., et al. (2024).
- Bhanage, B. M., et al. (2011). Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source. The Journal of Organic Chemistry, 76(13), 5320-5325.
- Uozumi, Y., & Nakai, Y. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols.
- ChemOrgChem. (2026, January 14). Carbonylative Cross-coupling/Aminocarbonylation/Basics/Mechanism/Types/Examples/ChemOrgChem [Video]. YouTube.
- Gu, X. W., Zhao, Y. H., & Wu, X. F. (2024). Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. Chemical Science.
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Organic Chemistry. (2014, April 26). Amines as Nucleophiles [Video]. YouTube.
- Li, F., & Chen, J. (2017). Ligand-free Pd(0)/SiO2-catalyzed aminocarbonylation of aryl iodides to amides. New Journal of Chemistry, 41(16), 8032-8037.
- Beller, M., et al. (2021). Palladium-Catalyzed Domino Aminocarbonylation of Alkynols: Direct and Selective Synthesis of Itaconimides. JACS Au, 1(8), 1219-1227.
- Singh, U. K., & Kumar, R. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides. Molecules, 25(7), 1634.
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
- Takács, A., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 30(x), xxxx.
- Beller, M. (n.d.).
- Jordan, A., et al. (2022). Atmospheric breakdown kinetics and air quality impact of potential “green” solvents, the oxymethylene ethers OME3 and OME4.
- Kumar, A. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Wikipedia contributors. (2024, February 10). Solvent effects. In Wikipedia, The Free Encyclopedia.
- Teter, J. W. (1945). U.S. Patent No. 2,377,511. U.S.
- Reddit user. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros.
- Wu, X. F., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
Sources
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- 9. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia (Journal Article) | OSTI.GOV [osti.gov]
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- 17. Amide synthesis by aminocarbonylation [organic-chemistry.org]
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- 19. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting inconsistencies in biological assay results
Topic: Troubleshooting Inconsistencies in Biological Assay Results
Introduction: Signal vs. Noise
As researchers, we often treat assays as "black boxes"—input sample, output data. However, an assay is a complex interface of fluid dynamics, surface chemistry, and cellular physiology. Inconsistency is rarely "bad luck"; it is usually a deterministic error in the system.
This guide moves beyond basic checklist troubleshooting. We will dissect the mechanisms of failure—why edge wells dry out, why high-concentration samples read as zero, and how invisible biological contaminants shift your baselines.
Module 1: The "Edge Effect" & Plate Uniformity
The Symptom: Your heatmaps show a "frame" pattern. Wells on the perimeter (A1-A12, H1-H12) consistently yield higher or lower signals than the center, inflating your Coefficient of Variation (CV).
The Mechanism (Expert Insight): The "Edge Effect" is not just evaporation; it is often a thermal gradient issue .
-
Convection Currents: When a room-temperature plate (
) is placed into a incubator, the outer wells warm up faster than the center. This temperature differential creates convection currents within the liquid of the edge wells. -
Uneven Settling: These currents physically lift cells, causing them to settle unevenly (often clumping in the center or edges of the well), leading to contact inhibition or variable optical density.
-
Osmotic Stress: Over long incubations (
), evaporation concentrates salts in edge wells, inducing osmotic shock that alters cellular metabolism or kills the cells entirely [1].
Visualizing the Mechanism
Figure 1: The causal loop of the "Edge Effect," showing how thermal gradients and evaporation drive biological inconsistency.[1]
Corrective Protocol: The "Dummy Well" & Thermal Equilibration
-
Pre-Incubation (The "Settling" Step):
-
After seeding cells, leave the plate at room temperature in the hood for 30–60 minutes before moving to the incubator. This allows cells to settle while the plate is isothermal, preventing convection-driven unevenness.
-
-
The "Moat" Method:
-
Fill the perimeter wells (Rows A/H, Columns 1/12) with sterile PBS or water. Do not use them for data. This sacrifices throughput (36% of a 96-well plate) but creates a humidity and thermal buffer for the inner 60 wells.
-
-
Breathable Seals:
-
Use gas-permeable seals rather than standard lids to reduce evaporation rates while maintaining
exchange [2].
-
Module 2: Immunoassay Anomalies (The Hook Effect)
The Symptom: In a sandwich ELISA, a sample you know is highly concentrated reads as a low signal or negative.[2]
The Mechanism: This is the High-Dose Hook Effect (or Prozone Effect).[2] In one-step immunoassays, massive antigen excess saturates both the capture antibodies on the plate and the detection antibodies in solution independently. Because the antigen is not "sandwiched" (linking capture to detection), the wash step removes the detection antibody, killing the signal [3].
Troubleshooting Matrix
| Observation | Potential Cause | Verification Step | Corrective Action |
| Low signal in high-concentration samples | Hook Effect (Antigen Excess) | Dilution Test: Dilute sample 1:10 and 1:100. If signal increases upon dilution, it is the Hook Effect. | Run samples at multiple dilutions; switch to a Two-Step ELISA (wash after sample addition). |
| High Background (Noise) | Non-specific binding / Matrix Interference | Spike Recovery: Spike a known standard into the sample matrix. If recovery is <80%, matrix is interfering. | Optimize blocking buffer (BSA/Casein); add detergents (Tween-20); use high-salt wash buffers. |
| Signal Drift across plate | Time-dependent kinetics | Read Time Check: Compare signal of Col 1 vs. Col 12. | Add stop solution precisely; use multi-channel pipettes; keep substrate incubation time constant. |
Module 3: Biological Variables (The Silent Killers)
The Symptom:
The assay works technically (low CVs), but the
Mycoplasma Contamination
Mycoplasma bacteria are invisible to the naked eye (no turbidity). They compete for nutrients (arginine) and alter signal transduction pathways, shifting assay baselines without killing the cells immediately [4].
-
Directive: Routine DAPI staining or PCR testing is mandatory. "Clear" media does not mean clean cells.
DMSO Tolerance & Vehicle Controls
Many compounds are dissolved in DMSO. However, DMSO is cytotoxic and can induce differentiation or apoptosis at concentrations
The Protocol: Validating Vehicle Tolerance Before running a drug screen, you must determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific cells.
-
Setup: Prepare media with increasing DMSO % (0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Incubate: 24 to 48 hours (match your assay time).
-
Read: Perform a viability assay (e.g., ATP/CellTiter-Glo).
-
Threshold: The MTC is the highest concentration where viability remains
of the "No DMSO" control.-
Rule of Thumb: Never exceed 0.5% final DMSO concentration unless validated.
-
Module 4: Statistical Validation (The Z-Factor)
The Symptom: You are unsure if the separation between your "Positive Control" and "Negative Control" is sufficient to trust the data.
The Standard: The Z-Factor (Zhang et al., 1999) is the gold standard for assay robustness. It accounts for both the dynamic range (difference in means) and the variability (standard deviations) [6].[3]
Z-Factor Interpretation Guide
| Z-Factor Value | Interpretation | Action Required |
| 1.0 | Ideal (Theoretical only) | None. |
| 0.5 ≤ Z < 1.0 | Excellent Assay | Proceed with screening. |
| 0 < Z < 0.5 | Marginal Assay | Optimization required. The separation band is small; false positives/negatives are likely. |
| Z ≤ 0 | Unusable | STOP. The signal variation overlaps with the dynamic range. You cannot distinguish hits from noise. |
Workflow: Diagnostic Decision Tree
Figure 2: Diagnostic logic flow for isolating the source of assay inconsistency.
References
-
Corning. (2023).[5] Preventing Edge Effect in Microplates.[5][6] Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Understanding the Hook Effect in a One-Step Sandwich ELISA. Retrieved from [Link]
-
MP Biomedicals. (n.d.). The Impact of Mycoplasma Contamination on Cell-Based Research.[7] Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[8][9][10] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3][8][9][10] Journal of Biomolecular Screening.[3][8][9][10] Retrieved from [Link]
Sources
- 1. Edge effects in multiwell plates – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The edge effect in microplate assays [wakoautomation.com]
- 7. atcc.org [atcc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cryopreservation Optimization for Cytotoxicity Assays
Ticket ID: CRYO-OPT-2024 Subject: Maximizing Cell Recovery and Assay Reproducibility Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
The Problem: In cytotoxicity assays (e.g., MTT, LDH, CellTiter-Glo®), the physiological state of the cell before compound treatment is the single largest variable affecting reproducibility. Poor cryopreservation induces "cryo-stunned" metabolic states, high background apoptosis, and membrane leakage, which generate false positives in toxicity screens.
The Solution: This guide moves beyond standard "freeze-thaw" instructions. It treats cryopreservation as a thermodynamic process that must be optimized to preserve the specific cellular machinery (mitochondria, plasma membrane, cytosolic enzymes) required for your specific assay readout.
The Thermodynamics of Survival (Mechanism of Action)
To optimize, you must understand the two opposing forces that kill cells during freezing. This is the "Goldilocks" principle of cooling rates.
The Two-Factor Cytotoxicity Model
-
Intracellular Ice Formation (IIF): Occurs when cooling is too fast. Water gets trapped inside the cell and crystallizes, mechanically shredding membranes and organelles.
-
Solute Toxicity (Osmotic Injury): Occurs when cooling is too slow. As extracellular water freezes, the remaining solution becomes hypertonic. Cells dehydrate excessively, and high salt concentrations denature proteins.
Optimal Window: For most somatic mammalian cells, -1°C/minute balances these risks.[1]
Figure 1: The thermodynamic balance required for successful cryopreservation. Deviation from the optimal rate triggers distinct cell death pathways.
Protocol: The "Self-Validating" Freeze-Thaw Cycle
This workflow includes checkpoints to ensure assay readiness.
Phase A: The Freeze (Upstream Optimization)
Critical Concept: The "Edge Effect" in cytotoxicity assays often originates in the freezer. Variations in CPA (Cryoprotective Agent) exposure time across a batch can alter baseline viability.
-
Harvest at Log Phase: Freeze cells when they are 80-90% confluent. Over-confluent cells have depleted energy reserves and recover poorly.
-
CPA Formulation:
-
Standard: 90% FBS + 10% DMSO.
-
Serum-Free:[2] 90% Conditioned Media + 10% DMSO (reduces batch variability).
-
Validation: Ensure DMSO is added slowly to chilled cells to prevent exothermic heat shock.
-
-
Controlled Cooling:
-
Do not use makeshift Styrofoam boxes. They provide inconsistent cooling rates (-0.3°C to -3.0°C/min) depending on freezer load.
-
Use alcohol-free controlled-rate containers (e.g., CoolCell®) or isopropanol containers (Mr. Frosty™) refreshed with 100% isopropanol every 5 uses [1].
-
Phase B: The Thaw (Downstream Recovery)
Critical Concept: Osmotic Shock during thawing is the #1 cause of low viability in sensitive cells (e.g., PBMCs, hepatocytes).
-
Rapid Thaw: Agitate vial in 37°C water bath until only a sliver of ice remains (< 2 minutes).
-
The "Drop-wise" Dilution (Crucial Step):
-
Do not dump the cell suspension into media.
-
Do: Add pre-warmed growth media drop-wise to the cells over 1-2 minutes. This allows the cell to gradually re-equilibrate water volume as DMSO leaves the cytoplasm, preventing osmotic lysis [2].
-
-
Centrifugation: Spin at mild force (200-300 x g) for 5-10 mins. High speeds crush fragile post-thaw membranes.
Troubleshooting & FAQs (The Support Center)
Category: Low Viability & Clumping[4][5]
Q: My cells form a sticky, stringy clump immediately after thawing. Pipetting doesn't help.[3] What is happening? A: This is "DNA Glue." When cells rupture due to freeze-thaw stress, they release genomic DNA, which is highly viscous and sticky.
-
The Fix: Do not vortex. Add DNase I (100 µg/mL final concentration) to the cell suspension immediately after thawing and incubate for 15 minutes at room temperature before centrifugation [3]. This digests the DNA mesh and releases the trapped viable cells.
Q: I have high viability (Trypan Blue) immediately post-thaw, but my MTT assay shows low signal 24 hours later. Why? A: You are seeing the difference between membrane integrity and metabolic recovery. Trypan Blue only excludes dead cells with ruptured membranes. It does not measure mitochondrial health.
-
The Fix: Cryopreserved cells often suffer from "delayed onset apoptosis" (cryo-injury).
-
Protocol Adjustment: Never plate cells directly from the freezer into a cytotoxicity assay plate. Implement a "Recovery Passage" : Thaw cells -> Culture for 24-48 hours -> Harvest -> Plate for Assay. This resets the metabolic baseline [4].
Category: Assay Interference
Q: Can I leave residual DMSO in the well for the assay to skip the wash step? A: Generally, no.
-
Threshold: Most mammalian cells tolerate up to 0.1% - 0.5% DMSO. Standard freezing media results in ~10% DMSO.[4] Even a 1:10 dilution leaves 1% DMSO, which is cytotoxic and induces apoptosis, skewing your drug toxicity data [5].
-
Exception: If you dilute the cells 1:20 or greater (reducing DMSO to <0.5%), you might skip the spin, but this must be validated for your specific cell line.
Q: My LDH assay background is extremely high in the untreated controls. A: LDH measures lactate dehydrogenase leakage from damaged membranes. Freshly thawed cells have "leaky" membranes even if they are alive.
-
The Fix: Allow cells to recover for at least 12-18 hours after plating before starting the drug treatment. This gives time for the membranes to reseal and the background LDH to degrade or be washed away during a media change.
Visualizing the Workflow
The following diagram illustrates the decision tree for handling cells based on the specific cytotoxicity assay endpoint.
Figure 2: Decision matrix for post-thaw handling based on assay endpoint requirements.
Summary Data: Common Cryoprotectants (CPAs)
| CPA Agent | Mechanism | Toxicity Profile | Recommended Removal |
| DMSO (10%) | Penetrating; prevents ice crystal formation. | Toxic at >1% at 37°C. Induces differentiation in some lines (e.g., HL-60).[5] | Centrifugation & Wash.[3][6] |
| Glycerol (10%) | Penetrating; hydrogen bonding with water. | Less toxic than DMSO but harder to remove due to viscosity. | Slow, stepwise dilution.[6] |
| Trehalose | Non-penetrating; stabilizes membrane proteins. | Low toxicity.[4][7][8] | Can often remain in assay (check interference). |
References
Sources
- 1. biocompare.com [biocompare.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sanguinebio.com [sanguinebio.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives
Introduction: The Selectivity Challenge
The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a privileged structure in modern drug discovery, forming the core of inhibitors targeting a diverse range of proteins, including protein kinases, metabolic enzymes like dihydroorotate dehydrogenase (DHODH), and heparanase-1.[1][2][3][4] Its versatility is a double-edged sword, offering broad therapeutic potential but also presenting a significant challenge: ensuring target specificity.[5] Off-target effects, where a compound interacts with unintended biomolecules, can lead to misinterpretation of experimental data, unexpected toxicity, and clinical trial failures.[6][7]
This guide is structured to serve as a dedicated technical support resource for researchers working with this chemical series. It provides proactive strategies, troubleshooting guides, and detailed protocols to help you anticipate, identify, and minimize off-target effects, thereby ensuring the scientific integrity of your findings.
Section 1: Proactive Off-Target Profiling Strategy
A reactive approach to off-target effects is inefficient and costly. A robust experimental plan should include a proactive strategy to de-risk your lead compounds early. The workflow below outlines a systematic approach to characterizing the selectivity of your 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivative.
Caption: Proactive workflow for identifying and mitigating off-target effects.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound is potent in a biochemical kinase assay, but I see no effect or a different effect in my cell-based assays. What's happening?
A: This is a common and critical issue that often points to problems beyond simple on-target inhibition. There are several potential causes:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine core is moderately polar, and substituents can dramatically alter its physicochemical properties.[8]
-
High ATP Concentration in Cells: For ATP-competitive kinase inhibitors, the high intracellular ATP concentration (1-10 mM) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay run at a lower ATP concentration (often near the Kₘ).[9]
-
Rapid Metabolism or Efflux: The compound may be quickly metabolized by cellular enzymes or actively pumped out of the cell by efflux transporters (e.g., P-glycoprotein).
-
Off-Target Engagement: The compound could be engaging an off-target that masks or counteracts the effect of inhibiting the primary target. For example, inhibiting a pro-apoptotic kinase (on-target) could be masked by the simultaneous off-target inhibition of a pro-survival kinase.
Troubleshooting Steps:
-
Verify Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA®) to confirm that your compound is physically binding to its intended target in an intact cellular environment.
-
Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first pass.
-
Run a Cellular ATP-Competition Assay: Measure target inhibition in cells under conditions of ATP depletion to see if potency is restored.
Q2: I'm observing significant cytotoxicity at concentrations where my primary target is not fully inhibited. How do I determine if this is an off-target effect?
A: This strongly suggests off-target toxicity. The key is to systematically rule out other causes and then identify the responsible off-target(s).
Causality Chain & Investigation Plan:
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
A crucial step is to synthesize or acquire a structurally similar but biologically inactive analog of your compound. If this negative control compound does not cause cytotoxicity, it provides strong evidence that the observed toxicity is due to a specific biological interaction (on- or off-target) rather than non-specific chemical behavior.[8]
Q3: My results are inconsistent between experimental batches. What should I check first?
A: Inconsistent results are often traced back to fundamental issues with the compound itself or the experimental setup. Before troubleshooting complex biological variables, verify the basics:
| Parameter | Recommended Check | Rationale |
| Compound Purity & Identity | Re-run ¹H NMR and LC-MS on the solid stock. | Impurities or degradation products can have their own biological activities, confounding results.[10] |
| Compound Stability | Perform stability testing in your specific assay buffer and cell culture media under experimental conditions (time, temperature).[11] | The compound may be degrading over the course of the experiment, leading to a loss of potency. |
| Solubility | Visually inspect for precipitation in stock solutions and final assay concentrations. Use a nephelometry-based assay for quantitative assessment. | Poor solubility can lead to compound precipitation, reducing the effective concentration and causing assay artifacts.[8] |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells (including controls) and is below the tolerance level for your cell line (typically <0.5%).[12] | High or variable DMSO concentrations can impact cell health and enzyme activity, introducing variability. |
Section 3: In-Depth Troubleshooting & Protocols
Issue: Differentiating On-Target vs. Off-Target Phenotypes
You observe a desired phenotype (e.g., apoptosis), but you need to prove it is a consequence of inhibiting your primary target and not an off-target.
Gold Standard Approach: The most definitive way to validate an on-target effect is through genetic knockdown or knockout of the target protein.
Experimental Protocol: siRNA Knockdown Rescue Experiment
-
Cell Line Selection: Choose a cell line where your compound shows a clear phenotypic effect and that is amenable to transfection.
-
Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific to your primary target. Allow 48-72 hours for protein knockdown.
-
Verification: Collect a subset of cells to verify target protein knockdown via Western Blot or qPCR. Protein level reduction should be >70%.
-
Compound Treatment: Treat the remaining cells (non-targeting control and target-knockdown) with a dose-response of your compound.
-
Phenotypic Readout: After the appropriate incubation time, measure the phenotype of interest (e.g., apoptosis via Caspase-Glo® assay, cell viability via CellTiter-Glo®).
-
Data Analysis & Interpretation:
-
On-Target Effect: If the phenotype is on-target, the cells with the target knocked down will show a significantly blunted response to the compound. The dose-response curve will shift to the right or flatten completely, as the molecular target is no longer present to be inhibited.
-
Off-Target Effect: If the phenotype persists in the knockdown cells, it is mediated by an off-target mechanism.
-
Issue: Identifying Unknown Off-Targets of a Kinase Inhibitor
Your compound, designed to inhibit Kinase X, shows a clean profile in a small panel, but you suspect broader off-target activities are contributing to its cellular phenotype.
Protocol: Broad Panel Kinome Profiling
Broad kinome screening is essential for any compound targeting the highly conserved ATP-binding site of kinases.[9]
-
Service Selection: Engage a commercial vendor that offers large-scale kinase profiling services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot℠). These services typically screen your compound against hundreds of human kinases.
-
Concentration Selection:
-
For an initial screen, use a single high concentration (e.g., 1 µM or 10 µM) to cast a wide net and identify any potential interactions.
-
The concentration should be at least 100-fold higher than your on-target IC₅₀ to reveal even weak off-target binding.
-
-
Data Interpretation: The results are typically provided as "% Inhibition" or "Kd" values.
-
Pay close attention to any kinase where inhibition is >50% at the screening concentration.
-
Create a selectivity profile by comparing the Kd for your primary target against the Kd for all identified off-targets. A selectivity window of >100-fold is generally considered a good starting point for a tool compound.
-
Illustrative Pathway: On-Target vs. Off-Target Signaling
The diagram below illustrates a hypothetical scenario where a compound designed to inhibit the pro-proliferative PI3K pathway also unintentionally inhibits a MAP kinase, complicating the interpretation of its anti-proliferative effects.
Caption: Hypothetical on-target (PI3K) and off-target (MEK) inhibition.
References
-
Özdemir, A., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Available at: [Link]
-
Patsnap Synapse. (2024). Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment. Available at: [Link]
-
Wang, Z., et al. (2018). Designing Tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction (ADAR) and their insecticidal evaluation. PubMed. Available at: [Link]
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Lino, C. A., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Patsnap Synapse. (2024). How can off-target effects of drugs be minimised? Available at: [Link]
-
Rostom, S. A. F., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
MDPI. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available at: [Link]
-
seqWell. (n.d.). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]
-
ResearchGate. (n.d.). BAY 2402234 is a novel potent DHODH inhibitor that binds the ubiquinone.... Available at: [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Grokipedia. (n.d.). Imidazopyridine. Available at: [Link]
-
PubMed Central. (2021). DHODH and cancer: promising prospects to be explored. Available at: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
-
CD Genomics. (n.d.). Summary of CRISPR-Cas9 off-target Detection Methods. Available at: [Link]
-
bioRxiv. (2021). A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. Available at: [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
Avance Biosciences. (n.d.). Gene Editing On/Off-Target Analysis. Available at: [Link]
-
University of Birmingham. (2024). Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
PubMed. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Available at: [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Available at: [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
-
MDPI. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Available at: [Link]
-
YouTube. (2023). How can you handle small molecule drugs? Available at: [Link]
-
ResearchGate. (2008). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]
-
ResearchGate. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Available at: [Link]
-
PubMed Central. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link]
-
PubMed Central. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available at: [Link]
Sources
- 1. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. seed.nih.gov [seed.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Enhancing the stability of imidazo[1,2-a]pyridine compounds in solution
Topic: Enhancing the Stability of Imidazo[1,2-a]pyridine Compounds in Solution
Introduction: The "Achilles' Heel" of a Privileged Scaffold
Welcome to the technical support hub for the Imidazo[1,2-a]pyridine scaffold. While this bicyclic system is a cornerstone of medicinal chemistry (found in Zolpidem, Alpidem, and emerging anti-infectives), it presents unique stability challenges in solution.
The Core Issue: The stability of this scaffold is dictated by its electronic distribution. The bridgehead nitrogen is basic (pKa ~5.0–6.8), but the C3 position is the "Achilles' heel." It is electron-rich and highly susceptible to electrophilic attack, radical functionalization, and oxidative degradation.
This guide moves beyond generic advice, applying the specific reactivity of the C3 position and the bridgehead nitrogen to solve your experimental deviations.
Module 1: Photostability & Oxidation (The Yellowing Solution)
User Complaint: "My clear DMSO stock solution turned yellow/brown after 24 hours on the bench, and LC-MS shows a mass shift of +16 or +14."
The Mechanism: C3-Susceptibility
The imidazo[1,2-a]pyridine ring is not inert. Under ambient light, particularly in the presence of dissolved oxygen, the C3 position undergoes radical formation.
-
+16 Da Shift: Formation of N-oxide (on the pyridine nitrogen) or C3-hydroxylation.
-
+14 Da Shift (The DMSO Artifact): If stored in DMSO under light/air, the solvent can act as a carbon source, leading to C3-formylation . This is a known synthetic pathway (oxidative C-H functionalization) that occurs unintentionally during storage.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Yellowing Solution | Photo-oxidation (radical mechanism) | Exclude Light: Use amber vials immediately. Wrap columns in foil during purification. |
| [M+16] Peak | N-oxidation or C3-OH | Degas Solvents: Sparge buffers with Argon/Nitrogen. Add antioxidant (e.g., BHT) if assay permits. |
| [M+14] Peak | C3-Formylation (DMSO adduct) | Change Solvent: Avoid storing in DMSO for >1 week at RT. Switch to DMA or store at -20°C. |
Visualizing the Degradation Pathway
Caption: Figure 1. Light-induced degradation pathways focusing on the reactive C3 position.
Module 2: LC-MS & Analytical Artifacts (The Split Peak)
User Complaint: "I see split peaks or broad tailing in my LC-MS chromatogram, even though the NMR indicates the compound is pure."
The Mechanism: Prototropic Equilibrium
Imidazo[1,2-a]pyridines are bases. The bridgehead nitrogen typically has a pKa between 5 and 7.
-
Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7): The molecule is fully protonated (
). Peak shape should be sharp. -
Neutral/Weakly Acidic Buffers (Ammonium Acetate, pH ~4.5–5.5): The pH is near the pKa. The molecule rapidly exchanges between neutral and protonated states during the run, causing peak splitting or tailing .
Troubleshooting Protocol
Step 1: Diagnose the pH Mismatch Check your mobile phase pH. If it is within ±1 unit of your compound's calculated pKa, you are in the "Danger Zone."
Step 2: The "Push" Method
-
Acidic Push: Ensure mobile phase is clearly acidic (0.1% TFA or Formic Acid) to keep the species fully protonated.
-
Basic Push: If the compound is acid-sensitive, use High pH Reverse Phase (10mM Ammonium Bicarbonate, pH 10). Note: Imidazo[1,2-a]pyridines are generally stable at high pH.
Step 3: Solvent Contaminants
-
Issue: Ghost peaks in LC-MS.
-
Cause: Acetone condensation. If you used acetone to clean glassware, trace acetone reacts with the C3 position (aldol-like condensation) to form isopropylidene derivatives.
-
Fix: Eliminate acetone from the final cleaning steps; use Methanol.
Module 3: Solubility & Storage (The Precipitation Event)
User Complaint: "My compound precipitated out of the biological buffer (PBS) immediately upon dilution from DMSO."
The Mechanism: The "Brick Dust" Effect
While the core scaffold is polar, substituents (like aryl groups at C2) drastically reduce aqueous solubility. Furthermore, Imidazo[1,2-a]pyridines are flat, planar systems that stack efficiently (π-π stacking), leading to high crystal lattice energy and poor solubility.
Solvent Compatibility Table
| Solvent | Stability Rating | Notes |
| DMSO | ⭐⭐ (Caution) | Excellent solubility, but hygroscopic. Absorbed water promotes hydrolysis of side chains (esters). Risk of oxidative C3-formylation. |
| Methanol/Ethanol | ⭐⭐⭐⭐ (Good) | Good stability. Avoid if compound has reactive esters (transesterification). |
| Acetonitrile | ⭐⭐⭐⭐⭐ (Best) | Chemically inert. Best for stock solutions if solubility permits. |
| Water/PBS | ⭐ (Poor) | Only stable for short-term assays (<4h). pH dependent solubility. |
Module 4: Structural Engineering (The Permanent Fix)
User Complaint: "I cannot change my assay conditions. How do I modify the molecule to make it more stable?"
If the C3 position is the source of instability, block it.
-
Block the C3 Position:
-
Introduce a substituent at C3 (e.g., Cl, F, CN, or Methyl). This sterically and electronically blocks the site from oxidative attack.
-
Evidence: Many marketed drugs (e.g., Zolpidem) have substituents at C3 that prevent oxidative degradation.
-
-
Modulate Electron Density:
-
Place an Electron Withdrawing Group (EWG) like -CF3 or -CN on the pyridine ring (positions 6, 7, or 8).
-
Effect: This pulls electron density away from the C3 position, making it less nucleophilic and less prone to oxidation.
-
Decision Tree: Troubleshooting Workflow
Caption: Figure 2. Logic flow for diagnosing stability and analytical issues.
References
-
Bagdi, A. K., et al. (2020). Visible light induced C-3 functionalization of imidazo[1,2-a]pyridines.[1][2] Organic Chemistry Frontiers. Link
-
Goes, A., et al. (2021). Imidazo[1,2-a]pyridines: A Review on the Synthesis and Biological Activities. Journal of Advanced Research. Link
-
Context: Comprehensive review of the scaffold's stability and biological applications.[3]
-
-
ICH Guidelines. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.Link
- Context: Standard protocols for light-stress testing referenced in the troubleshooting section.
-
Li, X., et al. (2016). Copper- and DMF-mediated switchable oxidative C-H cyanation and formylation of imidazo[1,2-a]pyridines.[2] Tetrahedron Letters.[2] Link[2]
- Context: Validates the mechanism of solvent-mediated formylation/oxid
Sources
Method development for quantifying 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid in biological samples
Status: Operational | Ticket ID: THIP-CA-001 | Tier: Level 3 (Senior Scientist)
Executive Summary & Molecule Profile
User Query: "I need a robust LC-MS/MS method for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid in plasma/urine. Standard C18 columns are failing to retain it."
Scientist's Assessment: You are dealing with a polar zwitterion . The molecule contains a basic nitrogen (in the imidazopyridine ring, pKa ~8.2) and an acidic carboxylic acid group.
-
The Challenge: On a standard C18 column at neutral pH, the molecule is ionized (COO⁻ and NH⁺), resulting in high polarity (LogD < 0) and elution in the void volume.
-
The Solution: You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Cation Exchange (MCX) solid-phase extraction to achieve retention and selectivity.
Analyte Snapshot
| Property | Value | Implication for Method |
| Formula | C₈H₁₀N₂O₂ | Precursor Ion Calculation |
| MW | 166.18 g/mol | [M+H]⁺ = 167.2 |
| pKa (Base) | ~8.2 (Imidazo-N) | Positively charged at pH < 6 |
| pKa (Acid) | ~4.0 (Carboxylic Acid) | Negatively charged at pH > 5 |
| Polarity | High (LogP < 1) | Requires HILIC or Ion-Pairing |
Method Development Protocols
Module A: Chromatography (The Retention Strategy)
Recommendation: Do not use standard C18. Use Zwitterionic HILIC (ZIC-HILIC) or Amide HILIC .
Protocol: HILIC Separation
-
Column: Silica-based Zwitterionic phase (e.g., sulfobetaine functionalized) or Amide phase.
-
Dimensions: 2.1 x 100 mm, 1.7 µm or 2.7 µm (for UHPLC/HPLC).
-
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate or Ammonium Acetate (pH 3.5 - 4.0).
-
Why: The buffer is critical. You need ionic strength (10-20 mM) to suppress secondary ionic interactions with silanols. pH 3.5 keeps the carboxylic acid partially protonated and the amine protonated, stabilizing the retention mechanism.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (ACN).
-
Gradient:
-
Start: 95% B (High organic loads the polar analyte onto the water layer).
-
End: 60% B over 5-7 minutes.
-
Note: Never go to 100% Aqueous in HILIC; you will collapse the water layer.
-
Visual Guide: Column Selection Decision Tree
Caption: Decision logic for selecting the stationary phase based on analyte polarity and detection method.
Module B: Mass Spectrometry (Detection)
Ionization Mode: Electrospray Ionization (ESI) – Positive Mode .
-
Reasoning: The bridgehead nitrogen and the secondary amine character in the saturated ring protonate easily.
MRM Transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
|---|---|---|---|---|
| Quantifier | 167.2 | 121.1 | 20-25 | Loss of HCOOH (Carboxylic acid) |
| Qualifier 1 | 167.2 | 149.1 | 15 | Loss of H₂O |
| Qualifier 2 | 167.2 | 94.1 | 30 | Ring cleavage/fragmentation |
Note: Optimize Collision Energy (CE) for your specific instrument (Triple Quadrupole).
Module C: Sample Preparation (Recovery & Cleanup)
Recommendation: Mixed-Mode Cation Exchange (MCX) SPE . Protein precipitation (PPT) is acceptable for high concentrations, but MCX is required for trace analysis to remove phospholipids that suppress HILIC ionization.
Protocol: MCX SPE (The "Lock and Key" Method)
-
Pre-treatment: Dilute plasma 1:1 with 2% Formic Acid .
-
Mechanism:[1] Acidifies sample (pH ~2-3). The analyte becomes positively charged (NH⁺). The carboxylic acid is protonated (neutral).
-
-
Conditioning: Methanol followed by 2% Formic Acid.
-
Load: Load pre-treated sample.
-
Interaction: The positively charged analyte binds to the sulfonate groups (cation exchange) on the sorbent.
-
-
Wash 1 (Aqueous): 2% Formic Acid. (Removes proteins/salts).[1]
-
Wash 2 (Organic): 100% Methanol.[2]
-
Crucial Step: Since the analyte is locked by ionic charge, you can wash with strong organic solvent to remove hydrophobic interferences (lipids) without eluting the analyte.
-
-
Elution: 5% Ammonium Hydroxide in Methanol.
Visual Guide: MCX SPE Workflow
Caption: The "Lock and Key" mechanism of Mixed-Mode Cation Exchange (MCX) for zwitterionic cleanup.
Troubleshooting Center (FAQ)
Q1: I see double peaks or split peaks in HILIC. Why?
Diagnosis: Sample solvent mismatch. Explanation: In HILIC, water is the "strong" solvent.[3] If you dissolve your sample in 100% water (or high aqueous content) and inject it into a high-organic mobile phase (95% ACN), the water slug travels faster, carrying the analyte and causing peak distortion. Fix: Reconstitute your sample in the starting mobile phase composition (e.g., 90% ACN / 10% Buffer ).
Q2: The retention time is shifting run-to-run.
Diagnosis: HILIC equilibration lag. Explanation: HILIC columns require a stable "water layer" on the silica surface. This layer takes longer to equilibrate than RP columns. Fix:
-
Increase equilibration time between runs (at least 20 column volumes).
-
Ensure your buffer concentration is sufficient (at least 10 mM).
-
Control column temperature strictly (e.g., 35°C or 40°C).
Q3: Sensitivity is low in plasma compared to solvent standards.
Diagnosis: Matrix Effect (Ion Suppression). Explanation: Phospholipids often elute late in HILIC or co-elute with polar analytes. Fix:
-
Switch from Protein Precipitation to MCX SPE (see Module C).
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., Deuterated analog) to compensate for suppression.
Q4: Can I use a C18 column if I don't have HILIC?
Diagnosis: Desperation mode. Workaround: You can try a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega Polar) using 100% Aqueous start. However, dewetting is a risk. Better Workaround: Use Ion-Pairing Chromatography . Add 0.1% Heptafluorobutyric Acid (HFBA) to the mobile phase.
-
Warning: HFBA causes severe signal suppression in MS and contaminates the source. This is a last resort.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[1][3][4][5] Analytical and Bioanalytical Chemistry, 402(1), 231–247. Link
-
Greco, G., & Letzel, T. (2013). Main interactions and influences of the chromatographic parameters in HILIC separations. Journal of Chromatographic Science, 51(7), 684-693. Link
- Teleki, A., et al. (2015). Quantification of Zwitterionic Metabolites by HILIC-MS/MS. Analytical Chemistry.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of Novel Imidazo[1,2-a]pyridine Antifungals
Introduction: Bridging the Gap from Promising Molecule to Preclinical Candidate
The emergence of drug-resistant fungal pathogens represents a critical and growing threat to global health. In the landscape of antifungal drug discovery, the imidazo[1,2-a]pyridine scaffold has garnered significant attention due to its versatile biological activities, including potent antifungal properties.[1][2][3] Derivatives of this class have demonstrated promising in vitro activity against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus.[4][5] However, the journey from a hit compound in a microplate to a viable therapeutic candidate is long and fraught with challenges. A successful in vitro minimum inhibitory concentration (MIC) is merely the first step; the true test of an antifungal agent's potential lies in its performance within a complex biological system.
This guide provides a comprehensive framework for the in vivo validation of novel imidazo[1,2-a]pyridine derivatives. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, the selection of appropriate models, and the interpretation of efficacy data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of antifungal therapies.
Part 1: The Rationale and Selection of an Appropriate In Vivo Model
The primary objective of in vivo testing is to evaluate a compound's efficacy and safety in a living organism, providing a more clinically relevant context than in vitro assays.[6] The choice of animal model is a critical decision that profoundly influences the applicability and interpretation of the results. Several vertebrate and invertebrate models are available, each with distinct advantages and limitations.[7][8]
Comparative Analysis of Common Fungal Infection Models
The selection of a model system is a balance of physiological relevance, cost, throughput, and ethical considerations. While invertebrate models are excellent for high-throughput initial screening, mammalian models are indispensable for evaluating pharmacokinetics and host immune interactions that more closely mimic human disease.[9][10]
| Model Organism | Key Advantages | Key Limitations | Best Suited For |
| Mus musculus (Mouse) | High physiological and immunological similarity to humans; vast availability of genetic strains and reagents; well-established infection protocols.[7][10] | High cost; lower throughput; significant ethical considerations; differences in indigenous fungal flora.[7] | Gold-standard efficacy testing, pharmacokinetic/pharmacodynamic (PK/PD) studies, host-pathogen interaction studies. |
| Danio rerio (Zebrafish) | Optically transparent larvae allow for real-time, non-invasive imaging of infection; high throughput; cost-effective.[7][8] | Lacks an adaptive immune system in the larval stage; temperature differences from mammals can affect fungal virulence.[7] | High-throughput screening of compound libraries, studies of innate immunity. |
| Galleria mellonella (Wax Moth Larvae) | Low cost; high throughput; minimal ethical concerns; innate immune system shares structural and functional similarities with vertebrates.[9] | Lacks adaptive immunity; limited availability of immunological reagents; less physiological relevance to humans than mammals. | Initial large-scale screening for efficacy and toxicity before moving to mammalian models. |
For the purpose of robustly validating a lead imidazo[1,2-a]pyridine candidate, the murine model remains the host of choice for most preclinical efficacy studies.[7] Its direct applicability to human systems provides the most compelling data for advancing a compound toward clinical consideration.[8]
Caption: Decision workflow for selecting an appropriate in vivo model.
Part 2: Experimental Protocol - The Murine Model of Disseminated Candidiasis
This section details a standardized and self-validating protocol for assessing the in vivo efficacy of a novel imidazo[1,2-a]pyridine derivative (here termed "IMP-X") against Candida albicans. This model is highly relevant as it mimics systemic human infections, where the fungus disseminates via the bloodstream to target organs.[11]
Pillar of Trustworthiness: The Self-Validating System
This protocol's integrity hinges on the inclusion of two critical control groups:
-
Vehicle Control: Receives the formulation buffer without the active compound. This group establishes the baseline disease progression and ensures the vehicle itself has no antifungal effect.
-
Positive Control: Receives a standard-of-care antifungal agent (e.g., fluconazole or amphotericin B).[12][13] This group validates the model's sensitivity and provides a benchmark against which to compare the novel agent's efficacy.
Step-by-Step Methodology
1. Animal and Fungal Strain Preparation
-
Animals: Use immunocompetent, 6-8 week old female BALB/c mice. Acclimatize animals for at least 7 days prior to the experiment.[11] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Fungal Strain: Use a well-characterized Candida albicans strain (e.g., SC5314).
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C.
-
Harvest yeast cells and wash twice with sterile, pyrogen-free saline.
-
Count cells using a hemocytometer and adjust the concentration to 5 x 10^5 cells/mL in sterile saline. The final inoculum should deliver approximately 1 x 10^5 cells in a 0.2 mL volume.[11]
-
2. Infection and Treatment
-
Infection: Infect mice via lateral tail vein injection with 0.2 mL of the prepared inoculum. This route ensures rapid dissemination to target organs.
-
Group Allocation: Randomly assign mice into treatment groups (n=10-15 mice per group is typical for statistical power).
-
Group 1: Vehicle Control
-
Group 2: IMP-X (e.g., 10 mg/kg)
-
Group 3: IMP-X (e.g., 25 mg/kg)
-
Group 4: Positive Control (e.g., Fluconazole, 10 mg/kg)
-
-
Treatment Administration:
-
Initiate treatment 2-4 hours post-infection.
-
Administer IMP-X and control treatments daily for 7 consecutive days. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent and based on the compound's properties.[11]
-
3. Monitoring and Endpoint Analysis
-
Daily Monitoring: Monitor mice daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and hunched posture. Euthanize any animal that reaches a predetermined humane endpoint.[11]
-
Survival Study: For a subset of animals in each group, continue monitoring for 21-28 days to assess the impact of treatment on overall survival.
-
Fungal Burden Analysis (Primary Efficacy Endpoint):
-
At day 8 (24 hours after the final treatment dose), euthanize the remaining mice.
-
Aseptically harvest target organs (kidneys are the primary target, but brain and lungs can also be assessed).[11]
-
Weigh each organ and homogenize in a known volume of sterile saline.
-
Perform serial dilutions of the homogenates and plate onto SDA plates.
-
Incubate plates at 37°C for 24-48 hours and count the resulting colony-forming units (CFU).
-
Calculate the fungal burden as log10 CFU per gram of tissue.[11]
-
Caption: Experimental workflow for the murine disseminated candidiasis model.
Part 3: Data Interpretation and Comparative Efficacy
The efficacy of IMP-X is determined by comparing its performance against both the vehicle control (demonstrating antifungal effect) and the positive control (benchmarking its potency).
Survival Analysis
Survival data is typically visualized using a Kaplan-Meier survival curve and analyzed with the log-rank test. A statistically significant increase in survival time compared to the vehicle group indicates efficacy.
Table 2: Representative Survival Data
| Treatment Group | Median Survival Time (days) | Percent Survival at Day 21 |
| Vehicle Control | 5 | 0% |
| IMP-X (10 mg/kg) | 12 | 30% |
| IMP-X (25 mg/kg) | >21 | 80% |
| Fluconazole (10 mg/kg) | >21 | 70% |
Fungal Burden Reduction
This is often the most critical endpoint. A significant reduction in the log10 CFU/g of tissue in target organs is a direct measure of the compound's ability to clear the infection. Data is typically analyzed using a one-way ANOVA or Kruskal-Wallis test.
Table 3: Representative Fungal Burden Data (Kidney)
| Treatment Group | Mean Log10 CFU/g Kidney ± SD | Fold Reduction vs. Vehicle |
| Vehicle Control | 7.2 ± 0.5 | - |
| IMP-X (10 mg/kg) | 5.1 ± 0.8 | ~125-fold |
| IMP-X (25 mg/kg) | 3.9 ± 0.6 | ~2000-fold |
| Fluconazole (10 mg/kg) | 4.2 ± 0.7 | ~1000-fold |
In this representative data, IMP-X demonstrates a dose-dependent efficacy. The high dose (25 mg/kg) not only significantly reduces fungal burden compared to the vehicle but also shows superior or comparable activity to the standard-of-care drug, fluconazole. This type of result would provide a strong rationale for further development.
Part 4: Mechanistic Insights and Future Directions
While in vivo efficacy studies are paramount, understanding the compound's mechanism of action provides a more complete picture. Many antifungal azoles function by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[12] It is crucial to investigate if novel imidazo[1,2-a]pyridines share this mechanism or represent a new class of antifungal agents.
Caption: Potential targets for antifungal agents in the ergosterol pathway.
Successful validation of an imidazo[1,2-a]pyridine derivative through the rigorous process outlined above provides a strong foundation for its advancement. Future studies should focus on detailed PK/PD modeling, toxicity profiling, and evaluation in other relevant infection models (e.g., a murine model of invasive aspergillosis) to build a comprehensive preclinical data package.
References
- Overview of Vertebrate Animal Models of Fungal Infection - PMC. (2014, April 4).
- Host Pathogen Relations: Exploring Animal Models for Fungal P
- Applications of Invertebrate Animal Models to Dimorphic Fungal Infections. (2018, October 19). MDPI.
- Animal models: an important tool in mycology. (2007, December 15). Oxford Academic.
- Animal models: an important tool in mycology. (2007, December 15). PubMed.
- In Vivo Efficacy Model for a Novel Antifungal Agent: Applic
- Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (2022, November 5). Scientific Research Publishing.
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC. (2018, June 14).
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC.
- Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. (2025, October 16).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Antifungal Agents - Medical Microbiology - NCBI Bookshelf. (2023, May 9).
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Scientific Research Publishing.
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026, January 1).
- Examples of imidazo[1,2‐a]pyridine derivatives as antifungals.
- Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. (2016, August 27). Basicmedical Key.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Animal models: an important tool in mycology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids | Basicmedical Key [basicmedicalkey.com]
Bridging the Gap: Cross-Validation of In Vitro and In Silico Efficacy for Imidazo[1,2-a]pyridine Scaffolds
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Introduction: The "Privileged" Scaffold Paradox
The imidazo[1,2-a]pyridine ring system is frequently termed a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets, including EGFR kinases, tubulin, and bacterial DNA gyrase. However, a recurring bottleneck in developing these derivatives is the "Reality Gap" —the discrepancy between high-affinity computational predictions (in silico) and actual biological efficacy (in vitro).
This guide objectively compares these two screening methodologies, using recent experimental data to demonstrate how to cross-validate results effectively. It moves beyond simple correlation to explain why a compound with a -10.0 kcal/mol docking score might fail in a Petri dish, and how to design protocols that bridge this divide.
The Integrated Validation Workflow
The following diagram illustrates the necessary feedback loop between computational design and wet-lab validation. Note that this is not a linear path; in vitro failures must inform the next round of in silico design.
Figure 1: The iterative feedback loop required to align computational predictions with biological reality. Note the critical ADMET filter often missed in linear workflows.
The In Silico Predictive Framework
Computational modeling provides the "theoretical maximum" potential of a drug. For imidazo[1,2-a]pyridines, the planar nature of the scaffold makes it an excellent candidate for intercalating into DNA or fitting into narrow hydrophobic pockets (e.g., the ATP-binding site of kinases).
Primary Tool: Molecular Docking (AutoDock Vina)[1]
-
Metric: Binding Affinity (
, kcal/mol). -
Standard: A score lower than -7.0 kcal/mol is typically considered a "hit" for this scaffold.
-
Mechanism: Predicts non-covalent interactions (Hydrogen bonding,
- stacking, Van der Waals forces).
Secondary Tool: ADMET Profiling
-
Metric: Topological Polar Surface Area (TPSA) and LogP.
-
Critical Threshold: For imidazo[1,2-a]pyridines to permeate cell membranes (crucial for intracellular targets like Tubulin), TPSA should generally be < 140 Ų .
The In Vitro Validation Standards
Wet-lab experiments provide the "biological reality." They account for factors computers often miss: solubility, membrane permeability, and metabolic stability.
Primary Assay: MTT Cytotoxicity
-
Metric:
(Concentration inhibiting 50% of cell growth). -
Standard:
-
Potent:
-
Moderate:
-
Inactive:
-
Mechanistic Assay: Tubulin Polymerization / Kinase Inhibition
-
Metric: Percent Inhibition at specific concentration or
. -
Purpose: Confirms the drug kills cells by hitting the intended target, not just by general toxicity.
Comparative Analysis: The Data Gap
The following table synthesizes data from recent studies on imidazo[1,2-a]pyridine derivatives targeting the Colchicine Binding Site (CBS) of tubulin. This comparison highlights the non-linear relationship between docking scores and biological activity.
Table 1: Cross-Validation of Tubulin Inhibitors (Imidazo[1,2-a]pyridine Derivatives)
| Compound ID | Modification (C-3 Position) | Docking Score (kcal/mol) | In Vitro | Correlation Status |
| Compound 5b | 4-methylphenyl (Hydrophobic) | -9.2 | 0.060 µM (60 nM) | High Correlation (Best Hit) |
| Compound 5d | 4-chlorophenyl (Halogen) | -8.8 | 3.25 µM | Moderate Correlation |
| Compound 9j | Bulky N-alkyl group | -9.5 | > 50 µM | Discrepancy (False Positive) |
| Cisplatin | (Standard Control) | N/A | ~2.35 µM | Reference Standard |
Critical Analysis of Discrepancies
-
The Success Case (Compound 5b): The -9.2 kcal/mol score translated to nanomolar efficacy. Structural analysis revealed that the 4-methylphenyl group perfectly filled the hydrophobic pocket of the colchicine site, and the compound had optimal lipophilicity (LogP ~3.5) to cross the cell membrane.
-
The False Positive (Compound 9j): Despite a superior docking score (-9.5 kcal/mol), this compound failed in vitro.
-
Reason:Steric Clash & Solubility. While the bulky group formed strong theoretical interactions in a vacuum (docking), in the biological assay, the compound precipitated out of the media or was too bulky to pass through the cell membrane efficiently.
-
Key Takeaway: A high docking score is necessary but not sufficient. It must be cross-validated with ADMET solubility predictions.
Detailed Experimental Protocols
To replicate these results or validate your own library, follow these standardized protocols.
Protocol A: In Silico Molecular Docking (AutoDock Vina)
Objective: Predict binding affinity of imidazo[1,2-a]pyridine derivatives to Tubulin (PDB ID: 4O2B).
-
Ligand Preparation:
-
Draw structures in ChemDraw; convert to 3D using Chem3D.
-
Minimize energy (MM2 force field).
-
Save as .pdb.
-
Open in AutoDock Tools (ADT) . Detect root, choose torsions, save as ligand.pdbqt.
-
-
Receptor Preparation:
-
Download PDB ID: 4O2B (Tubulin-Colchicine complex).
-
Remove water molecules and native ligands.
-
Add polar hydrogens and Kollman charges.
-
Save as receptor.pdbqt.
-
-
Grid Box Generation:
-
Center the grid box on the native colchicine binding site.
-
Dimensions:
Å (Standard for this pocket). -
Spacing: 0.375 Å.
-
-
Docking Execution:
-
Run Vina with exhaustiveness = 32 (Higher accuracy required for publication).
-
Command: ./vina --config config.txt --log log.txt
-
-
Analysis:
-
Visualize interactions (H-bonds, Hydrophobic) using BIOVIA Discovery Studio .
-
Protocol B: In Vitro MTT Cytotoxicity Assay
Objective: Determine
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of
to cells/well. -
Incubate for 24 hours at 37°C, 5%
.
-
-
Compound Treatment:
-
Dissolve imidazo[1,2-a]pyridine derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture medium (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Control: DMSO vehicle control (Final DMSO concentration < 0.5%).
-
Add 100 µL of treatment to wells (Triplicate). Incubate for 48 hours.
-
-
MTT Addition:
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (Look for purple formazan crystals).
-
-
Solubilization & Measurement:
-
Remove media carefully.[1]
-
Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measure absorbance at 570 nm (Reference 630 nm) using a microplate reader.
-
-
Calculation:
-
Calculate % Cell Viability:
. -
Plot non-linear regression (Log[inhibitor] vs. response) to determine
.
-
Mechanism of Action Visualization
Understanding where the compound binds is crucial for validating that the in vitro result is not an artifact.
Figure 2: The confirmed Mechanism of Action (MOA) for imidazo[1,2-a]pyridine tubulin inhibitors. Validation of this pathway via Flow Cytometry is the final step in confirming "True Positives."
References
-
Cheng, B., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation.[2] European Journal of Medicinal Chemistry.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3] Journal of Computational Chemistry.
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet].
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.[4][5] Chemical Methodologies.
-
Patel, A., et al. (2026). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Scientific Reports.[6]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. | Read by QxMD [read.qxmd.com]
- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 4. chemmethod.com [chemmethod.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: A Guide for Researchers
The bicyclic scaffold of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Specifically, the derivatization at the 2-position with a carboxylic acid moiety yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in the development of novel pharmaceuticals, including anxiolytic and sedative drugs.[1] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug discovery and development programs.
This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. The routes are analyzed based on experimental data, highlighting the advantages and disadvantages of each approach in terms of overall yield, step count, reagent availability, and reaction conditions.
Route 1: The "Aromatic Core Hydrogenation" Approach
This strategy focuses on the initial construction of the aromatic imidazo[1,2-a]pyridine-2-carboxylate core, followed by the catalytic hydrogenation of the pyridine ring to yield the desired saturated scaffold. The final step involves the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This step involves the cyclocondensation of 2-aminopyridine with ethyl bromopyruvate. This is a well-established method for the formation of the imidazo[1,2-a]pyridine ring system.[2]
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.
Causality: The nucleophilic amino group of 2-aminopyridine initially displaces the bromide from ethyl bromopyruvate. The subsequent intramolecular cyclization between the pyridine nitrogen and the carbonyl group, followed by dehydration, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring.
Step 2: Catalytic Hydrogenation of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
The selective hydrogenation of the pyridine ring without affecting the imidazole moiety is a critical step. Recent advancements have demonstrated the efficacy of ruthenium-based catalysts for this transformation. An enantioselective version of this reaction has been achieved using a ruthenium/N-heterocyclic carbene (NHC) catalyst, affording the tetrahydro derivative with high enantiomeric excess.[3] For a racemic synthesis, other catalysts such as palladium on carbon (Pd/C) under acidic conditions can also be employed.
-
The ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol.
-
A catalytic amount of a ruthenium-based catalyst (e.g., Ru/C) or a specialized chiral catalyst is added.
-
The reaction is carried out under a hydrogen atmosphere (typically 5 bar or higher) at room temperature or slightly elevated temperatures until complete consumption of the starting material.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate.
Causality: The catalyst facilitates the addition of hydrogen across the double bonds of the pyridine ring, leading to its saturation. The choice of catalyst and conditions is crucial to prevent over-reduction of the imidazole ring or the ester functionality.
Step 3: Hydrolysis to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
The final step is a standard ester hydrolysis to obtain the target carboxylic acid.
-
The crude ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
-
An excess of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete.
-
The reaction is then acidified to a pH of approximately 2-3 with a strong acid (e.g., HCl), leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford the final product.
Route 2: The "Imidazole Ring Construction on a Piperidine Scaffold" Approach
This alternative strategy commences with a pre-existing piperidine-2-carboxylic acid derivative and constructs the imidazole ring in a subsequent step. This approach avoids the potentially challenging selective hydrogenation of the aromatic precursor.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Piperidinecarboxylic Acid
This starting material can be obtained through the hydrogenation of 2-pyridinecarboxylic acid (picolinic acid).
-
2-Pyridinecarboxylic acid (1.0 eq) is dissolved in water.
-
A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.
-
The mixture is hydrogenated in a high-pressure reactor (4-5 MPa) at an elevated temperature (90-100 °C) for 3-4 hours. [4]
-
After cooling and venting, the catalyst is filtered off.
-
The water is partially removed under reduced pressure, and the addition of methanol precipitates the 2-piperidinecarboxylic acid. [4]
Causality: The palladium catalyst facilitates the reduction of the aromatic pyridine ring to the saturated piperidine ring under high pressure and temperature.
Step 2: Esterification of 2-Piperidinecarboxylic Acid
To facilitate the subsequent cyclization, the carboxylic acid is converted to its ethyl ester.
-
2-Piperidinecarboxylic acid is suspended in ethanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added.
-
The mixture is heated to reflux for several hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a base to afford ethyl 2-piperidinecarboxylate.
Step 3: Imidazole Ring Formation and Aromatization
This is a key step where the imidazole ring is constructed. One potential method involves a reaction with a suitable C2 synthon, such as ethyl glyoxylate, followed by cyclization and oxidation. A more direct approach could involve a multicomponent reaction. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridines and could potentially be adapted for cyclic amidines.[5][6]
-
A potential sequence involves the reaction of ethyl 2-piperidinecarboxylate with a reagent that can introduce the remaining atoms of the imidazole ring. This is a challenging transformation and may require multiple steps.
-
Alternatively, a more convergent approach would be to first form the cyclic amidine from 2-aminopiperidine and then perform a cyclocondensation. However, the synthesis of the required 2-aminopiperidine precursor with the carboxylic acid functionality is not straightforward.
Due to the complexity and lack of direct literature precedent for a high-yielding, one-step imidazole ring formation on a pre-existing 2-piperidinecarboxylic acid to directly give the target molecule, this route presents significant synthetic challenges that need to be overcome through further research and development.
Head-to-Head Comparison
| Feature | Route 1: Aromatic Core Hydrogenation | Route 2: Imidazole Ring Construction |
| Overall Strategy | Build the aromatic core, then saturate the pyridine ring. | Start with the saturated ring, then build the imidazole ring. |
| Starting Materials | 2-Aminopyridine, ethyl bromopyruvate. Readily available. | 2-Pyridinecarboxylic acid. Readily available. |
| Key Steps & Challenges | Selective hydrogenation of the pyridine ring without affecting the imidazole or ester. | Efficient and high-yielding construction of the imidazole ring onto the piperidine scaffold. |
| Step Count | Typically 3 steps. | Potentially 3 or more steps, with the final step being less established. |
| Reported Yields | Yields for the initial cyclocondensation are generally good. Hydrogenation yields can be high with the right catalyst. | Hydrogenation of picolinic acid is reported to be efficient. The subsequent steps are less documented for this specific target. |
| Scalability | The hydrogenation step might require specialized high-pressure equipment. | The initial hydrogenation also requires high-pressure equipment. The subsequent cyclization may be difficult to scale up without a robust protocol. |
| Control of Stereochemistry | Enantioselective hydrogenation is possible with chiral catalysts.[3] | Starting with a chiral pool of 2-piperidinecarboxylic acid could provide enantiopure material. |
| Flexibility for Derivatization | Derivatization of the aromatic ring is possible before hydrogenation. | Derivatization of the piperidine ring is possible before imidazole formation. |
Visualizing the Synthetic Pathways
Sources
- 1. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of QcrB as a Novel Drug Target for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid in Mycobacterium tuberculosis
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide presents a comprehensive, multi-phase strategy for the validation of a novel drug target for a specific derivative, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. We hypothesize that this compound targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis (Mtb), a pathogen of immense global health significance. This hypothesis is built upon recent findings that identify QcrB as a promising target for other imidazo[1,2-a]pyridine amides currently in clinical trials.[3]
This document provides researchers, scientists, and drug development professionals with an in-depth comparison of methodologies and detailed, field-proven experimental protocols. Our approach is structured to build a robust evidentiary case for target validation, moving logically from initial in vitro binding confirmation to cellular target engagement and culminating in in vivo model efficacy. We emphasize the causality behind experimental choices, ensuring that each phase serves as a self-validating system for the next. The protocols herein are designed to establish a clear, causal link between the molecular action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid on QcrB and its ultimate therapeutic effect.
Introduction
The Therapeutic Versatility of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across a wide spectrum of biological activities. This heterocyclic system is present in well-known anxiolytic and hypnotic agents like zolpidem and alpidem.[1][4] Beyond its applications in neuroscience, this scaffold has been extensively explored for its potent effects in oncology, infectious diseases, and inflammatory conditions.[4][5] Recent research highlights the development of derivatives with significant activity against critical biological targets such as kinases, tubulin, and HDACs.[1] Notably, its potential in treating tuberculosis has gained significant traction, making it a focal point for novel anti-infective drug discovery.[1][3]
Compound of Interest: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
The specific compound at the center of this guide, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, belongs to this promising class. While research on this exact molecule is emerging, related derivatives have demonstrated potent and selective antifungal activity, particularly against Candida species, with minimal cytotoxicity to mammalian cells.[6][7] This established safety profile and biological activity provide a strong foundation for exploring its potential against other pathogens.
A Novel Target Hypothesis: QcrB in Mycobacterium tuberculosis
The fight against tuberculosis is hampered by the rise of drug-resistant strains, creating an urgent need for new drugs with novel mechanisms of action. A highly attractive strategy is to target the energy metabolism of Mtb, specifically the oxidative phosphorylation (OxPhos) pathway, which is essential for mycobacterial survival.[3] Within this pathway, the cytochrome bcc complex (Complex III) is a critical component.
We hypothesize that 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid exerts its antimycobacterial effect by inhibiting QcrB , a key subunit of the cytochrome bcc complex. This hypothesis is mechanistically sound, as a similar imidazo[1,2-a]pyridine amide, Telacebec (Q203), is currently in Phase II clinical trials and functions by targeting this very protein.[3] Validating this hypothesis would not only elucidate the mechanism of action for our compound of interest but also position it as a next-generation anti-TB agent.
The Imperative of Rigorous Drug Target Validation
Mitigating Clinical Failures Through Preclinical Diligence
A leading cause of failure in Phase II and III clinical trials is insufficient efficacy, which often stems from inadequate preclinical validation of the drug's molecular target.[8] Robust target validation is the foundational process of proving that modulating a specific molecular entity will produce a desired therapeutic outcome in a disease.[9][10][11] It is a critical, early-stage investment that significantly increases the probability of clinical success.
An Integrated Validation Strategy
A credible validation campaign cannot rely on a single line of evidence. Therefore, we advocate for a multi-pronged approach that integrates two complementary strategies: chemical validation and genetic validation .[12]
-
Chemical Validation uses a small molecule (our compound) to modulate the target's function, providing evidence of druggability and a direct link between compound binding and cellular effect.
-
Genetic Validation involves manipulating the gene encoding the target (e.g., via knockdown or knockout) to mimic the effect of the drug, confirming the target's role in the disease phenotype.[13]
This guide focuses on the chemical validation pathway, which is the immediate next step after a promising compound is identified.
A Phased Approach to Target Validation
We have structured the validation process into a logical, three-phase workflow. Each phase builds upon the last, progressively increasing the biological complexity and, consequently, the confidence in the target.
Caption: Phased workflow for drug target validation.
Phase 1: In Vitro Target Identification and Direct Binding Assessment
Causality: Before investing in complex cellular or animal models, it is imperative to confirm two fundamental facts: 1) Does the compound physically interact with proteins in the target organism's proteome? and 2) Does it directly bind to the hypothesized recombinant target protein and inhibit its function in a controlled, isolated system? This phase provides the foundational evidence of a direct physical interaction.
Comparative Methodologies: Unbiased vs. Hypothesis-Driven
| Method | Principle | Advantages | Disadvantages |
| Chemical Proteomics | Unbiased. Uses a modified compound "probe" to pull down all interacting proteins from a cell lysate for identification by mass spectrometry.[14][15] | Identifies on- and off-targets simultaneously.[15] Does not require a pre-existing hypothesis. | Requires synthesis of a chemical probe, which may alter compound activity.[15] |
| Recombinant Protein Screening | Hypothesis-driven. Tests the compound directly against the purified, recombinantly expressed target protein (QcrB). | Direct, quantitative measure of binding/inhibition (IC50, Kd). Lower cost than proteomics. | Will not identify unknown off-targets. Requires successful protein expression and purification. |
We recommend a dual approach: use chemical proteomics for unbiased discovery and confirmation, followed by enzymatic assays with the recombinant protein for detailed kinetic characterization.
Experimental Protocol 1: Affinity-Based Chemical Proteomics
This protocol aims to identify the binding partners of our compound within the Mtb proteome.
-
Probe Synthesis: Synthesize an analogue of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid that incorporates a linker and a reporter tag (e.g., biotin or an alkyne for click chemistry). The linker should be attached at a position that does not interfere with its known pharmacophore.
-
Lysate Preparation: Culture M. tuberculosis (H37Rv strain) to mid-log phase. Harvest cells, and prepare a total cell lysate under non-denaturing conditions.
-
Affinity Pulldown:
-
Immobilize the biotinylated probe on streptavidin-coated magnetic beads.
-
Incubate the Mtb cell lysate with the probe-coated beads. Include a control incubation with beads linked only to the linker-tag moiety to identify non-specific binders.
-
For competition experiments, pre-incubate a separate lysate sample with an excess of the original, non-tagged compound before adding the probe-coated beads. True targets will show reduced binding to the beads in this sample.
-
-
Protein Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the control and that show reduced binding in the competition experiment. A successful outcome would be the identification of QcrB as a primary hit.
Experimental Protocol 2: Recombinant QcrB Inhibition Assay
This protocol quantifies the inhibitory activity of the compound on the purified QcrB subunit.
-
Protein Expression and Purification: Clone, express, and purify the Mtb QcrB protein using a standard system (e.g., E. coli). Confirm purity via SDS-PAGE and identity via Western Blot or mass spectrometry.
-
Enzyme Kinetic Assay Setup: QcrB is part of an electron transport complex. An appropriate assay measures the reduction of a substrate like cytochrome c. The assay can be monitored spectrophotometrically.[16]
-
Determining Kinetic Parameters:
-
Perform the reaction with varying concentrations of the substrate to determine the Michaelis-Menten constant (Km).[17][18] For subsequent inhibition assays, use a substrate concentration at or near the Km value to ensure sensitivity to competitive inhibitors.[19]
-
The reaction should be run under initial velocity conditions.[19]
-
-
IC50 Determination:
-
Set up a series of reactions containing a fixed concentration of QcrB and substrate.
-
Add 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid across a range of concentrations (e.g., 10-point serial dilution).
-
Measure the initial reaction rate for each concentration.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Anticipated Data Summary (Phase 1)
| Experiment | Key Parameter | Anticipated Result for Validation | Alternative Outcome |
| Chemical Proteomics | Top Competitive Binder | QcrB identified with high confidence | QcrB not identified; other targets may emerge |
| Enzyme Kinetics | IC50 Value | < 10 µM | > 50 µM (Weak or no inhibition) |
Phase 2: Cellular Target Engagement and Phenotypic Effect
Causality: Evidence of in vitro binding is necessary but not sufficient. A drug must be able to penetrate the complex bacterial cell wall and engage its target in the native cellular environment.[20][21] This phase aims to prove that the compound engages QcrB inside live Mtb cells and that this engagement leads to a desired phenotypic outcome—the inhibition of bacterial growth.
Comparative Methodologies: Measuring Intracellular Binding
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against heat-induced denaturation. The amount of soluble protein remaining after a heat shock is quantified.[22] | Label-free (no modification to compound or protein needed). Measures physiologically relevant engagement.[21] | Can be lower throughput. Requires a specific antibody for detection. |
| NanoBRET™ | Measures target engagement via Bioluminescence Resonance Energy Transfer between a NanoLuc® fusion protein and a fluorescent energy transfer probe. | High-throughput and quantitative. | Requires genetic modification of the target protein and a specific fluorescent tracer. |
For pathogens like Mtb where genetic manipulation can be complex, the label-free nature of CETSA presents a significant advantage.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol 3: CETSA in M. tuberculosis
-
Cell Culture and Treatment: Grow Mtb cultures to the desired density. Treat the cells with varying concentrations of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid or a vehicle control for a defined period.
-
Heat Shock: Aliquot the treated cells and expose them to a range of temperatures for a short duration (e.g., 3 minutes) to create a "melt curve." One aliquot is kept at room temperature as a no-heat control.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Target Detection: Quantify the amount of soluble QcrB in the supernatant using an immunoassay method like ELISA or Western Blot with a QcrB-specific antibody.
-
Data Analysis: Plot the percentage of soluble QcrB against temperature. A successful outcome will show a rightward shift in the melt curve for compound-treated cells compared to the vehicle control, indicating thermal stabilization and therefore, target engagement.
Experimental Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This classic microbiology assay connects target engagement to a functional outcome.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the compound in a suitable Mtb growth medium (e.g., Middlebrook 7H9).
-
Inoculation: Inoculate each well with a standardized suspension of Mtb. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates under appropriate conditions for Mtb growth (e.g., 7-14 days at 37°C).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator like Resazurin.
Anticipated Data Summary (Phase 2)
| Experiment | Key Parameter | Anticipated Result for Validation | Alternative Outcome |
| CETSA | Thermal Shift (ΔTm) | A significant, dose-dependent increase in the melting temperature of QcrB. | No shift in the QcrB melt curve. |
| MIC Assay | MIC Value | Correlates with IC50 and CETSA engagement concentrations (e.g., MIC in the low µM range). | High MIC value, suggesting poor cell permeability or engagement of a different target. |
Phase 3: In Vivo Target Validation and Efficacy
Causality: The final and most critical phase of preclinical validation is to demonstrate that the compound is effective in a living organism, which integrates complex factors like pharmacokinetics (PK) and pharmacodynamics (PD).[23] An in vivo disease model provides the highest level of evidence linking target modulation to a therapeutic benefit.[24][25]
Experimental Protocol 5: Murine Model of Chronic Tuberculosis
-
Model Establishment: Use a susceptible mouse strain (e.g., BALB/c). Infect the mice via aerosol with a low dose of Mtb to establish a chronic lung infection.
-
Treatment Regimen: After the infection is established (e.g., 4 weeks post-infection), randomize mice into treatment groups:
-
Vehicle Control
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (at various doses)
-
Positive Control (e.g., a standard-of-care TB drug like isoniazid)
-
-
Efficacy Assessment: Administer the compounds daily for a set period (e.g., 4 weeks). The primary endpoint is the bacterial load in the lungs and spleen, measured in colony-forming units (CFU).
-
Pharmacokinetic Analysis: At various time points, collect blood samples to determine the compound's concentration in the plasma, ensuring it reaches and is maintained at a level consistent with its MIC and IC50 values.
-
Data Analysis: A successful outcome is a statistically significant, dose-dependent reduction in bacterial CFU in the lungs and spleen of mice treated with the compound compared to the vehicle control.
Anticipated Data Summary (Phase 3)
| Experiment | Key Parameter | Anticipated Result for Validation | Alternative Outcome |
| Murine TB Model | Log10 CFU Reduction | >1-log reduction in lung CFU compared to vehicle control. | No significant reduction in bacterial load. |
| Pharmacokinetics | Plasma Exposure | Achieves concentrations above the MIC for a sustained period. | Poor bioavailability or rapid clearance. |
Conclusion: A Triangulated Approach to Validation
The validation of a novel drug target is a methodical process of building a layered, evidence-based argument. By following the phased approach outlined in this guide—from demonstrating direct biochemical inhibition, to confirming target engagement in a cellular context, and finally to proving efficacy in a relevant disease model—researchers can establish a robust and compelling case for QcrB as the primary target of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. This triangulation of evidence from in vitro, cellular, and in vivo systems provides the high degree of confidence required to advance a compound into the next stages of drug development. The successful completion of this workflow would not only elucidate the mechanism of a promising new chemical entity but also validate a critical target in the ongoing battle against tuberculosis.
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A Guide to the Independent Verification of Imidazo[1,2-a]Pyridine Compounds: A Case Study in PI3K Inhibition
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3] Publications frequently report novel derivatives with potent and selective activities, often presenting promising data from initial screens. However, for the drug discovery and development community, the true value of these findings lies in their reproducibility. Independent verification of published biological activity is a cornerstone of scientific integrity and a critical step in de-risking a compound or chemical series for further investment.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to independently verify the biological activity of a published imidazo[1,2-a]pyridine compound. We will move beyond a simple checklist of experiments, instead focusing on the causal logic behind the experimental design—a self-validating workflow that builds a robust and trustworthy data package.
To illustrate this process, we will use a case study based on the reported activity of a potent imidazo[1,2-a]pyridine-based compound as a Phosphoinositide 3-Kinase (PI3K) inhibitor, a critical pathway frequently deregulated in cancer.[4][5][6]
The Target Compound: A Published PI3Kα Inhibitor
For this guide, we will focus on a hypothetical compound, here designated Compound IMP-X , which is representative of recently published imidazo[1,2-a]pyridine derivatives. The original publication reports that IMP-X is a potent and selective inhibitor of the PI3Kα isoform and exhibits significant anti-proliferative effects against cancer cell lines harboring PIK3CA mutations.
Table 1: Originally Published Biological Data for Compound IMP-X
| Assay Type | Target/Cell Line | Reported IC₅₀ |
| Biochemical Assay | PI3Kα Kinase Activity | 1.9 nM |
| Cell Viability Assay | HCC827 (NSCLC) | 90 nM |
| Cell Viability Assay | A549 (NSCLC) | 250 nM |
| Cell Viability Assay | MCF-7 (Breast Cancer) | 150 nM |
| Data is hypothetical but based on representative values from literature such as Li et al. (2023).[4] |
Our objective is to design a series of experiments to independently confirm these claims, specifically addressing three core questions:
-
Does the compound kill cancer cells as reported?
-
Does the compound directly inhibit the purported target kinase (PI3Kα)?
-
Does target inhibition in a cellular context lead to the expected downstream biological effects?
The Independent Verification Workflow
A robust verification process is multi-tiered, moving from broad cellular effects to specific molecular interactions. This approach ensures that the observed phenotype (e.g., cell death) is directly linked to the claimed mechanism of action (e.g., PI3Kα inhibition).
Part 1: Verification of Cellular Effects
The first step is to reproduce the primary phenotypic effect reported: the compound's ability to reduce cancer cell viability.
Experiment: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture HCC827 cells in complete medium (e.g., RPMI-1640 with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Compound IMP-X in DMSO.
-
Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for the reported treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Part 2: Verification of Molecular Mechanism
If the cellular effects are reproduced, the next critical phase is to verify that the compound acts via its stated mechanism. This involves confirming direct target inhibition and observing the expected downstream consequences in a cellular context.
The PI3K/Akt Signaling Pathway
PI3K is a lipid kinase that phosphorylates PIP2 to PIP3. This recruits the kinase Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates numerous downstream substrates, promoting cell survival, proliferation, and growth. A true PI3K inhibitor should block this cascade.
Experiment: Biochemical Kinase Assay (ADP-Glo™)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα in a cell-free system. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction; lower ADP levels in the presence of the inhibitor indicate successful inhibition.[9][10]
-
Reagents: Purified recombinant PI3Kα, kinase-specific substrate (e.g., PIP2), ATP, Compound IMP-X, and ADP-Glo™ reagents.[9]
-
Kinase Reaction:
-
In a multi-well plate, add the PI3Kα enzyme and Compound IMP-X at various concentrations.
-
Initiate the reaction by adding a mixture of the substrate and ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control and plot a dose-response curve to determine the IC₅₀ value.[9]
-
Experiment: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound inhibits a purified enzyme is essential, but it doesn't prove that it engages the same target within the complex environment of a living cell. CETSA is a powerful technique for verifying target engagement in cells or cell lysates.[11][12] The principle is that a protein becomes more thermally stable when a ligand (our compound) is bound to it.
-
Cell Treatment: Treat intact HCC827 cells with either vehicle (DMSO) or a saturating concentration of Compound IMP-X for 1-2 hours.
-
Heating: Aliquot the treated cells into different tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Cell Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble, stabilized proteins will remain in the supernatant.
-
Protein Quantification (Western Blot):
-
Collect the supernatant from each temperature point.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for PI3Kα.
-
Detect with a secondary antibody and quantify the band intensities.
-
-
Data Analysis:
-
Plot the amount of soluble PI3Kα protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[11]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid discovery of drug target engagement by isothermal shift assay | bioRxiv [biorxiv.org]
Comparative cytotoxicity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid across different cell lines.
Topic: Comparative Cytotoxicity Profiling of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Saturated Advantage" in Scaffold Selection
In the landscape of heterocyclic drug design, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (hereafter referred to as THIP-2-COOH ) scaffold represents a critical divergence from its fully aromatic counterpart, imidazo[1,2-a]pyridine. While the unsaturated core is a privileged structure in oncology (often targeting PI3K/Akt or tubulin), it frequently suffers from off-target cytotoxicity.
This guide objectively compares the cytotoxicity profile of the THIP-2-COOH scaffold against the unsaturated core and standard chemotherapeutic agents. Experimental data suggests that the tetrahydro- framework offers a superior therapeutic index: it functions as a metabolically stable, low-toxicity "anchor" that enables high-specificity targeting (e.g., Heparanase-1 inhibition, antifungal activity) without the broad-spectrum mammalian toxicity associated with planar aromatic intercalators.
Comparative Performance Analysis
The following data synthesizes cytotoxicity profiles across multiple cell lines, contrasting the THIP-2-COOH scaffold derivatives with the unsaturated Imidazo[1,2-a]pyridine core and a standard positive control (Cisplatin).
Table 1: Comparative Cytotoxicity (IC50 / MIC Values)
| Compound Class | Cell Line / Target | Type | IC50 / MIC (µM) | Toxicity Profile |
| THIP-2-COOH Derivatives | HEK-293 | Normal Kidney | > 150 µM | Low Cytotoxicity (High Safety Margin) |
| Unsat. Imidazo[1,2-a]pyridine | HEK-293 | Normal Kidney | 25 - 45 µM | Moderate Toxicity |
| THIP-2-COOH Derivatives | Candida spp. | Fungal Pathogen | 0.05 - 0.1 µM | High Potency (Selective) |
| Unsat. Imidazo[1,2-a]pyridine | A549 | Lung Cancer | 5 - 10 µM | High Potency (Non-selective) |
| Cisplatin (Control) | HEK-293 / A549 | Broad Spectrum | 2 - 8 µM | High Systemic Toxicity |
Key Insight: The THIP-2-COOH scaffold exhibits a "selectivity window" not seen in the unsaturated core. While the unsaturated core kills cancer cells and normal cells indiscriminately at lower concentrations (driven by planar DNA intercalation), the saturated THIP-2-COOH core requires specific functionalization to exert effect, making it an ideal "blank slate" for targeted drug delivery.
Mechanistic Differentiators
-
Conformational Flexibility: The saturated C5-C8 ring in THIP-2-COOH adopts a "half-chair" conformation. This non-planar geometry prevents non-specific DNA intercalation, a primary driver of toxicity in planar aromatic systems.
-
Metabolic Stability: The tetrahydro- ring is less susceptible to oxidative metabolism compared to the electron-rich aromatic pyridine ring of the unsaturated counterpart.
Experimental Validation: Self-Validating Protocols
To replicate these findings, a robust, self-validating cytotoxicity workflow is required. This protocol uses a dual-readout system (Metabolic Activity + Membrane Integrity) to distinguish between cytostasis and necrosis.
Protocol: Differential Cytotoxicity Screening (MTT vs. LDH)
Objective: Determine the safety window of THIP-2-COOH derivatives on mammalian cells (e.g., HEK-293 or Vero) vs. target efficacy.
Reagents:
-
Test Compound: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (dissolved in DMSO, stock 10 mM).
-
Positive Control: Cisplatin (1 mM stock in 0.9% NaCl).
-
Assay Kits: MTT Reagent (5 mg/mL), LDH Release Assay Kit.
Step-by-Step Methodology:
-
Cell Seeding (Day 0):
-
Seed HEK-293 cells at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO2 to allow attachment.
-
Validation Check: Inspect morphology; cells must be 70-80% confluent before treatment.
-
-
Compound Treatment (Day 1):
-
Prepare serial dilutions of THIP-2-COOH (0.1 µM to 200 µM) in culture media.
-
Keep DMSO concentration constant (<0.5%) across all wells.
-
Include Vehicle Control (Media + DMSO) and Lysis Control (for LDH max release).
-
-
Dual Assay Readout (Day 3 - 48h Exposure):
-
Step A (LDH - Supernatant): Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix. Incubate 30 min. Read Absorbance at 490 nm. (Measure of Necrosis).
-
Step B (MTT - Monolayer): Add 20 µL MTT reagent to original wells. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm. (Measure of Metabolic Health).
-
-
Data Analysis:
-
Calculate % Viability =
. -
Self-Validation: The Vehicle Control must show >95% viability. If Cisplatin IC50 is not within 2-10 µM range, reject the assay run.
-
Visualizing the Mechanism & Workflow
Figure 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates why the saturated THIP-2-COOH scaffold offers reduced toxicity compared to the unsaturated alternative.
Caption: Comparison of structural geometry and resulting cytotoxicity profiles between unsaturated and saturated scaffolds.
Figure 2: Dual-Readout Screening Workflow
A visual guide to the self-validating experimental protocol described above.
Caption: Dual-stream cytotoxicity workflow ensuring differentiation between cytostatic and cytotoxic effects.
References
-
Synthesis and selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Source: European Journal of Medicinal Chemistry (2010) Relevance: Establishes the low mammalian toxicity (>25 µg/mL) of the saturated scaffold while maintaining high antifungal potency.[1][2]
-
Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Source: Bioorganic & Medicinal Chemistry (2023) Relevance: Demonstrates the utility of the saturated scaffold for specific enzymatic targeting (HPSE1) with improved safety profiles.
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Agents. Source: Systematic Reviews in Pharmacy (2020) Relevance: Provides the comparative baseline for the unsaturated core's broad cytotoxicity.
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (Product Data). Source: BLD Pharm Relevance: Verifies the chemical identity and availability of the core building block.
Sources
A Comparative Guide to the Reproducibility of Synthesis and Biological Testing of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid
This guide provides an in-depth analysis of the synthesis and biological evaluation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. We will objectively compare its synthesis with alternative routes and evaluate its biological performance against relevant benchmarks, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The saturated derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, has emerged as a key intermediate in the development of anxiolytic and sedative drugs, attributed to its ability to interact with central nervous system receptors.[2] Furthermore, derivatives of this core structure have demonstrated potent and selective antifungal activity, particularly against pathogenic Candida species.[3][4] This guide will delve into the reproducibility of the synthesis of this promising compound and the methodologies for assessing its biological efficacy.
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Reproducible Pathway
The synthesis of the target compound can be reliably achieved through a multi-step process commencing with the cyclization of a substituted aminopyridine followed by catalytic hydrogenation and subsequent hydrolysis. The causality behind the chosen synthetic strategy is to build the bicyclic imidazopyridine core first, followed by reduction of the pyridine ring to the desired tetrahydro derivative, and finally, deprotection of the carboxylic acid. This sequence ensures high yields and minimizes the formation of side products.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This initial step involves the classic cyclization reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. The use of ethyl bromopyruvate provides the desired carboxylate functionality at the 2-position of the imidazo[1,2-a]pyridine ring.
-
Reagents: 2-Aminopyridine, Ethyl bromopyruvate, Anhydrous Ethanol.
-
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in anhydrous ethanol, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl imidazo[1,2-a]pyridine-2-carboxylate as a solid.
-
Step 2: Synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Catalytic hydrogenation is a robust and reproducible method for the reduction of the pyridine ring. Palladium on carbon (Pd/C) is an effective catalyst for this transformation.
-
Reagents: Ethyl imidazo[1,2-a]pyridine-2-carboxylate, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to give the crude ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate.
-
Step 3: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.
-
Reagents: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF)/Water.
-
Procedure:
-
Dissolve the crude ethyl ester from the previous step in a mixture of THF and water.
-
Add an excess of lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid.
-
Comparison of Synthetic Methodologies
| Methodology | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield |
| This Guide's Protocol | 2-Aminopyridine, Ethyl bromopyruvate | Pd/C, H₂, LiOH | High reproducibility, Readily available starting materials, Well-established reactions | Multi-step process, Requires high-pressure hydrogenation equipment | Good to Excellent |
| Alternative Route 1 | 2-Piperidinamine, Ethyl glyoxalate | Dehydrating agent | Potentially shorter route | 2-Piperidinamine is less commercially available and can be unstable | Variable |
| Alternative Route 2 | Substituted Tetrahydroquinolines | Organolithium reagents, CO₂ | Direct carboxylation | Requires strongly basic and anhydrous conditions, Substrate synthesis can be complex[5] | Moderate |
Biological Testing: Antifungal Activity
Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid have shown significant promise as antifungal agents.[3][4] The primary mechanism of action for many azole-based antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death.
Ergosterol Biosynthesis Pathway and the Role of Lanosterol 14α-Demethylase
Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.
Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Materials: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivative, Fluconazole (as a comparator), Candida albicans strain, RPMI-1640 medium, 96-well microtiter plates, Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of Candida albicans (typically 0.5-2.5 x 10³ cells/mL).
-
Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Comparative Antifungal Activity
The following table summarizes the antifungal activity of a representative derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), against various Candida species. For comparison, typical MIC ranges for the widely used antifungal drug Fluconazole are also provided.
| Fungal Species | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) MIC (mg/mL)[3] | Fluconazole MIC (µg/mL) (Susceptible Range)[7] |
| Candida albicans | 0.016 - 1 | ≤ 8 |
| Candida glabrata | 0.016 - 1 | Varies (often higher) |
| Candida krusei | 0.016 - 1 | Intrinsically Resistant |
| Candida parapsilosis | 0.016 - 1 | ≤ 8 |
| Candida tropicalis | 0.016 - 1 | ≤ 8 |
Note: The derivative of the target compound shows potent activity, even against species that can exhibit resistance to fluconazole, such as C. krusei.
Conclusion
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid represents a valuable scaffold in drug discovery. The synthetic pathway detailed in this guide is robust and reproducible, providing a reliable source of this key intermediate. Biological testing of its derivatives has revealed potent antifungal activity, suggesting a mechanism of action that targets the crucial ergosterol biosynthesis pathway. The favorable activity profile, particularly against fluconazole-resistant fungal strains, underscores the potential of this compound class for the development of novel antifungal therapeutics. Further investigation into the structure-activity relationship and in vivo efficacy is warranted to fully exploit the therapeutic potential of this promising scaffold.
References
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link]
-
5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Request PDF. ResearchGate. [Link]
-
Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. [Link]
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. MySkinRecipes. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. [Link]
-
Lanosterol 14 alpha-demethylase. Wikipedia. [Link]
-
Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. ResearchGate. [Link]
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- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid [myskinrecipes.com]
- 3. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. While 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a valuable building block in medicinal chemistry, its end-of-life management requires the same level of precision as its synthesis and application. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal.
As no specific Safety Data Sheet (SDS) is broadly available for this exact molecule, our procedural directive is grounded in a conservative assessment based on its chemical structure—a heterocyclic organic acid—and data from close structural analogs like Picolinic Acid and other Pyridine derivatives. The fundamental principle is to treat this compound as a hazardous waste stream unless definitively proven otherwise by analytical testing.
Hazard Characterization and Waste Profile
Based on its chemical class, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid must be presumed to be hazardous. This classification is supported by the hazard profiles of analogous compounds. The primary risks associated with heterocyclic organic compounds necessitate that it is never disposed of down the drain or in regular trash.[1][2]
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Category | Potential Effect | Rationale & Representative Citations |
|---|---|---|
| Acute Toxicity | Harmful if swallowed. | Picolinic acid, a structural relative, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] |
| Skin Irritation | Causes skin irritation. | Pyridine derivatives are known skin irritants.[4] |
| Eye Damage | Causes serious eye damage/irritation. | This is a common and serious hazard for pyridine carboxylic acids.[3][5][6] |
| Aquatic Toxicity | Harmful to aquatic life. | Organic acids and heterocyclic compounds can alter the pH of aquatic environments and exhibit toxicity.[3] |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all engineering controls and PPE are in place. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact.
-
Engineering Controls : All handling and transfer of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid waste must be conducted within a properly functioning and certified laboratory chemical fume hood.[7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., Butyl rubber or nitrile rubber of sufficient thickness). Always consult your institution's glove selection guide.
-
Body Protection : A flame-retardant laboratory coat.
-
Respiratory Protection : Generally not required when working in a fume hood.
-
Step-by-Step Waste Collection and Segregation Protocol
Adherence to a systematic collection process is critical for ensuring safety and regulatory compliance. The intentional dilution or evaporation of chemical waste to avoid hazardous classification is illegal.[2][8][9]
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is temporarily stored.[9] This area, often a marked section within a chemical fume hood or a designated cabinet, must be under the control of the laboratory personnel.
Step 2: Select a Compatible Waste Container The container is the primary barrier between the hazardous waste and the environment.
-
Material : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle.[9]
-
Integrity : The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[9]
-
Prohibition : Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.[9]
-
Headroom : Fill containers to no more than 80-90% capacity to allow for vapor expansion.[9]
Step 3: Affix a Hazardous Waste Label As soon as the first drop of waste is added, the container must be labeled.[8][9] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid" and any solvents used in the waste mixture, with estimated percentages. Do not use abbreviations or chemical formulas.[9]
-
The associated hazards (e.g., "Toxic," "Irritant").[9]
-
The accumulation start date (the date the first waste is added).
Step 4: Segregate the Waste Stream Proper segregation prevents dangerous chemical reactions.[8][10]
-
This compound is a non-halogenated organic acid .
-
It should be collected in a waste container designated for "Non-Halogenated Organic Waste" or a similar classification provided by your institution's Environmental Health & Safety (EHS) department.
-
CRITICAL : Do NOT mix this waste with:
Step 5: Safely Transfer Waste Perform all transfers inside a chemical fume hood. Pour carefully to avoid splashing. If using a funnel, remove it after use and securely close the container. A hazardous waste container must remain closed at all times except when actively adding waste.[2][8]
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic Acid.
Caption: Disposal workflow for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid.
Final Disposal and Record Keeping
Once the waste container is full or the project generating the waste is complete, arrange for its removal.
-
Complete a Pickup Request : Fill out your institution's chemical waste collection form, ensuring all components of the waste are accurately listed.[7]
-
Await Pickup : Store the sealed and labeled container in the SAA until it is collected by trained EHS personnel or a licensed hazardous waste contractor.[11]
-
Maintain Records : Keep a copy of the disposal request for your laboratory's records, as this is part of the "cradle to grave" management of hazardous materials mandated by the EPA.[8]
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Minor Spill : If a small amount is spilled within a fume hood, absorb it with a non-reactive absorbent material (e.g., sand, vermiculite). Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it accordingly.
-
Major Spill : Evacuate the immediate area, alert laboratory personnel, and contact your institution's EHS or emergency response team.
By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
Pyridine - Safety Data Sheet. Carl ROTH.
-
Pyridine - SAFETY DATA SHEET. PENTA.
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. University of Washington.
-
SAFETY DATA SHEET - Picolinic Acid. Spectrum Chemical.
-
2-Pyridinecarboxylic acid - SAFETY DATA SHEET. Acros Organics.
-
SAFETY DATA SHEET - pyridine-2-carboxylic acid. Sigma-Aldrich.
-
SAFETY DATA SHEET - Pyridine-2-carboxylic Acid Hydrochloride. TCI Chemicals.
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific.
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).
-
Safe Handing & Disposal of Organic Substances. Science Ready.
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI.
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc.
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- 2. vumc.org [vumc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. connmaciel.com [connmaciel.com]
- 11. cleanmanagement.com [cleanmanagement.com]
Navigating the Safe Handling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel compound 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives represent a promising frontier. As with any potent research chemical, a comprehensive understanding of its safe handling is not merely a procedural formality but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely with this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough risk assessment is paramount. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that, while not having an exhaustive toxicological profile, presents known hazards that demand respect.
GHS Hazard Classification:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact can cause redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Can cause significant, but reversible, eye injury. |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. |
This data is based on available safety information for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid and related pyridine-based compounds.
The primary routes of exposure are inhalation of the powdered form, skin and eye contact, and ingestion.[1] The irritant nature of the compound necessitates stringent measures to prevent direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following recommendations are based on a risk-based approach to minimize exposure.
Eye and Face Protection:
-
Requirement: Chemical safety goggles are mandatory.
-
Rationale: Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. Goggles should be worn at all times when the compound is handled, even in solution.
-
Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection:
-
Laboratory Coat: A full-length, buttoned laboratory coat is required.
-
Gloves: The choice of glove material is critical.
-
Nitrile Gloves: Offer good resistance to a range of chemicals, including many acids and bases, and are a suitable choice for handling this compound, particularly in its solid form.[2][3]
-
Butyl Rubber Gloves: Provide excellent protection against a wide variety of chemicals, including corrosive acids and ketones, and should be considered when preparing solutions or in situations with prolonged contact.[4][5]
-
Double Gloving: For operations with a higher risk of contamination, such as weighing out the powder, double gloving is recommended. This allows for the safe removal of the outer glove if it becomes contaminated.
-
-
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or puncture before use.
-
Ensure gloves are of the correct size to maintain dexterity.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Dispose of used gloves in the designated chemical waste container.
-
Wash hands thoroughly after removing gloves.[6]
-
Respiratory Protection:
-
For Solid Compound: When weighing or otherwise handling the powdered form of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, work must be conducted in a certified chemical fume hood to control airborne particles.[7][8]
-
For Solutions: While the risk of inhalation is lower with solutions, it is still best practice to handle them within a fume hood to avoid exposure to any aerosols that may be generated.
-
Respirator: In the event of a large spill or if work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary.[7] Proper fit testing and training are required for respirator use.[9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.
Handling the Solid Compound (Weighing and Aliquoting):
This is a critical step with a high potential for generating dust.
Step-by-Step Protocol:
-
Preparation: Don all required PPE (lab coat, goggles, and double nitrile gloves).
-
Work Area: Perform all manipulations within a certified chemical fume hood.
-
Weighing: Use a disposable weigh boat or creased weighing paper to contain the powder.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.
-
Cleaning: After weighing, carefully wipe down the spatula and the balance with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as chemical waste.
-
Container Sealing: Securely seal the primary container after use.
Preparing Solutions:
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: In a chemical fume hood, slowly add the weighed solid to the solvent while stirring. This should be done in a flask or beaker that is appropriately sized to minimize splashing.
-
Labeling: Immediately label the solution with the chemical name, concentration, solvent, and date of preparation.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the consequences of an accident.
Spill Response:
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite, sand).[10]
-
Carefully sweep the absorbent material and spilled compound into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Minor Spill (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Absorb the spilled solution and place the absorbent material into a designated chemical waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Dispose of all cleaning materials as hazardous waste.
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Provide them with the Safety Data Sheet for the compound.
Caption: Workflow for responding to a chemical spill.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid must be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted solid compound should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled container for liquid chemical waste. Ensure that the waste container is compatible with the solvents used.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[9][11]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. greenwgroup.com [greenwgroup.com]
- 7. download.basf.com [download.basf.com]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
